Product packaging for 3-(2-Thiazolyl)propionic acid(Cat. No.:CAS No. 144163-65-5)

3-(2-Thiazolyl)propionic acid

Cat. No.: B115492
CAS No.: 144163-65-5
M. Wt: 157.19 g/mol
InChI Key: OJTQVDTVCPIZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Thiazolyl)propionic acid is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B115492 3-(2-Thiazolyl)propionic acid CAS No. 144163-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTQVDTVCPIZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375261
Record name 3-(2-Thiazolyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144163-65-5
Record name 3-(2-Thiazolyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-thiazol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Structure and Function in Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. Small molecules containing heterocyclic rings, such as thiazoles, are of particular interest due to their prevalence in biologically active compounds and their capacity for diverse molecular interactions.[1] 3-(2-Thiazolyl)propionic acid is one such molecule of interest, combining the structural features of a propionic acid tail—common in non-steroidal anti-inflammatory drugs (NSAIDs)—with a thiazole headgroup, a known pharmacophore.[1][2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to list data points, but to provide a deeper understanding of why these properties are critical and how they are reliably determined. For the researcher, scientist, or drug development professional, understanding this molecule's acidity (pKa), lipophilicity (logP), solubility, thermal stability, and spectral signature is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This document is structured to provide both theoretical grounding and practical, field-proven methodologies. Where experimental data for this specific molecule is not publicly available, we will rely on high-quality computational predictions and established data for analogous structures, clearly delineating the source and nature of the data. The emphasis is on building a self-validating system of analysis, where understanding the "how" and "why" of experimental choices provides trust in the resulting data.

Molecular Identity and Core Computed Properties

A foundational understanding begins with the molecule's basic structural and electronic characteristics. These properties, often computed from its 2D structure, provide the initial framework for predicting its behavior.

Chemical Structure:

Caption: 2D Structure of this compound.

The molecule integrates a five-membered aromatic thiazole ring with a three-carbon carboxylic acid chain. This combination dictates its fundamental physicochemical nature: the carboxylic acid group is a hydrogen bond donor and acceptor and the primary determinant of its acidity, while the thiazole ring contributes to its polarity and potential for π-π stacking interactions.

Table 1: Core Molecular and Computed Properties

Property Value Source
Molecular Formula C₆H₇NO₂S [3], [4]
Molecular Weight 157.19 g/mol [3], [4]
CAS Number 144163-65-5 [5], [4]
XLogP3 (Predicted) 0.7 [4]
Topological Polar Surface Area 78.4 Ų [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 3 [4]

| Rotatable Bond Count | 2 | [4] |

Acidity (pKa): The Key to Ionization and Solubility

Expertise & Experience: The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the degree of ionization at a given pH, which in turn governs aqueous solubility, membrane permeability, plasma protein binding, and receptor interaction. For an acidic compound like this compound, the pKa value of the carboxylic acid group will determine its charge state in different physiological compartments, from the acidic environment of the stomach (pH 1.5-3.5) to the near-neutral pH of the small intestine and blood (pH ~7.4). A compound that is predominantly ionized (charged) at intestinal pH will typically exhibit higher solubility but lower passive membrane permeability.

Protocol for Experimental pKa Determination (Potentiometric Titration)

This protocol describes the gold-standard method for pKa determination. The causality behind this choice is its precision and direct measurement of pH changes upon titration with a base.

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter. The pKa is the pH at which the acid is exactly half-neutralized ([A⁻] = [HA]).[6]

G cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Accurately weigh ~10-20 mg of compound B Dissolve in co-solvent (e.g., Methanol, DMSO) A->B C Add deionized water to final volume (e.g., 50 mL) B->C D Calibrate pH meter (pH 4, 7, 10 buffers) C->D E Place sample on stir plate with calibrated pH probe D->E F Add standardized NaOH in small, precise aliquots E->F G Record pH after each addition F->G H Plot pH vs. Volume of NaOH added G->H I Determine equivalence point (V_eq) from 1st derivative plot (max ΔpH/ΔV) H->I J Find pH at half-equivalence point (V_eq / 2) I->J K pH at V_eq/2 = pKa J->K

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation of Reagents:

    • Prepare a ~0.01 M solution of this compound. Due to potential limited aqueous solubility, a co-solvent like methanol or DMSO may be required. The final solvent composition (e.g., 50:50 methanol:water) must be recorded as pKa is solvent-dependent.[7][8]

    • Prepare and standardize a ~0.1 M solution of NaOH.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment.[8]

  • Titration:

    • Place a known volume (e.g., 50.0 mL) of the acidic solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Veq).

    • Determine the volume for the half-equivalence point (Veq/2).

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[6]

Lipophilicity (logP): Predicting Membrane Permeability

Expertise & Experience: Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes, a prerequisite for oral absorption and distribution to target tissues. The partition coefficient (P) is the ratio of a compound's concentration in an immiscible organic/aqueous two-phase system, typically n-octanol and water. It is expressed as its logarithm, logP.[9][10] For drug candidates, a "sweet spot" for logP often lies between 1 and 3. A very low logP suggests poor membrane permeability, while a very high logP can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism.

The computationally predicted XLogP3 value for this compound is 0.7, suggesting it is a relatively hydrophilic compound. This is expected given the polar carboxylic acid group and the nitrogen and sulfur heteroatoms in the thiazole ring. While this hydrophilicity may benefit aqueous solubility, formulation strategies might be required to enhance its membrane permeability.

Protocol for Experimental logP Determination (Shake-Flask Method)

This protocol is considered the "gold standard" due to its direct measurement of partitioning.[11] The choice of HPLC for quantification provides high sensitivity and specificity.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer at a pH where the compound is neutral). After equilibration, the concentration of the compound in each phase is measured, and the ratio is calculated.[11][12]

G cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Quantification & Calculation A Pre-saturate n-octanol with water/buffer C Prepare a stock solution of compound in n-octanol A->C B Pre-saturate water/buffer (pH 7.4) with n-octanol B->C D Add stock solution to a mixture of pre-saturated octanol and buffer C->D E Shake/agitate vigorously (e.g., 1-2 hours) to reach equilibrium D->E F Centrifuge to ensure complete phase separation E->F G Carefully sample aliquot from octanol phase F->G H Carefully sample aliquot from aqueous phase F->H I Quantify concentration in each phase via validated HPLC method G->I H->I J Calculate P = [Conc]_octanol / [Conc]_aqueous I->J K logP = log₁₀(P) J->K

Caption: Workflow for logP determination via the shake-flask method.

Methodology:

  • Phase Preparation:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate overnight to ensure mutual saturation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a screw-cap vial), combine a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated PBS buffer (e.g., 5 mL of each).

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 2 hours) to allow equilibrium to be reached.

    • Centrifuge the vessel to ensure a sharp separation between the organic and aqueous layers.

  • Quantification:

    • Develop a validated reverse-phase HPLC method with UV detection capable of accurately quantifying the compound.

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Dilute the aliquots as necessary and analyze by HPLC to determine the final concentration in each phase (C_oct and C_aq).

  • Calculation:

    • The partition coefficient, P, is calculated as: P = C_oct / C_aq.

    • The logP is the base-10 logarithm of P: logP = log₁₀(P).[13]

Thermal Properties and Stability

Expertise & Experience: The thermal stability of a compound is a critical parameter for drug development, impacting manufacturing (e.g., drying, milling), storage, and shelf-life. Differential Scanning Calorimetry (DSC) is the primary technique for this assessment. It provides information on the melting point (Tm), a key indicator of purity and lattice energy, and can reveal phase transitions, decomposition events, and the presence of polymorphs. For a crystalline solid, a sharp, high-temperature melting point is often desirable.

Protocol for Melting Point and Thermal Stability Analysis (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] An endothermic event, such as melting, appears as a peak on the DSC thermogram. The onset of this peak is typically reported as the melting point. Exothermic events can indicate decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[14][15]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined from the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.

    • Any significant exothermic events following the melt should be noted as potential decomposition.

Stability Considerations: The thiazole ring is generally considered a stable aromatic system. Studies on complex thiazole-containing natural products have shown that thiazoles are significantly more stable and less susceptible to certain oxidative degradation pathways (like the Wasserman rearrangement) compared to their oxazole counterparts.[16] However, like any carboxylic acid, this compound may be susceptible to decarboxylation at very high temperatures. Standard stability testing under ICH (International Council for Harmonisation) conditions (e.g., accelerated stability at 40 °C / 75% RH) would be necessary to fully characterize its shelf-life for pharmaceutical applications.

Spectroscopic Signature: The Molecular Fingerprint

Expertise & Experience: Spectroscopic analysis provides an unambiguous structural confirmation of a molecule. For a researcher, understanding the expected spectral features is crucial for reaction monitoring, purity assessment, and structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.

  • ¹H NMR (Proton NMR): We can predict the following signals for this compound (in a solvent like CDCl₃ or DMSO-d₆):

    • Thiazole Protons (2H): Two signals in the aromatic region (~7.5-8.5 ppm). These would appear as doublets due to coupling with each other.

    • Propionic Acid Protons (4H): Two signals, each integrating to 2 protons. They will appear as triplets due to coupling with the adjacent CH₂ group. The CH₂ group alpha to the carbonyl (C=O) would be further downfield (~2.8 ppm) than the CH₂ group adjacent to the thiazole ring (~3.2 ppm).

    • Carboxylic Acid Proton (1H): A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.[17][18]

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal in the range of 170-180 ppm.

    • Thiazole Carbons: Three distinct signals in the aromatic/heteroaromatic region (~115-160 ppm).

    • Propionic Acid Carbons: Two signals for the CH₂ groups in the aliphatic region (~25-40 ppm).

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Thiazole Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

  • C-H Stretches (Aliphatic and Aromatic): Absorptions just above and below 3000 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): For C₆H₇NO₂S, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 158.0270, providing definitive confirmation of the chemical formula.

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound from the perspective of a drug development scientist. We have established its molecular identity, explored the critical roles of its acidity and lipophilicity, and outlined the authoritative experimental protocols required for their determination. While specific experimental data for this compound remains sparse in public literature, the combination of high-quality computational predictions and established analytical principles provides a robust framework for its evaluation. The provided methodologies for pKa, logP, and thermal analysis represent a validated system for characterizing this and similar drug candidates, ensuring that subsequent development efforts are built on a solid foundation of scientific integrity and understanding.

References

  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(4), 256–265. [Link]
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Advanced Chemistry Development, Inc. [Link]
  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]
  • University of Toronto. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
  • Mohammad, H., Reddy, P. V. N., Monteleone, D., et al. (2015). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius.
  • Tenney, K., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. NIH Public Access. [Link]
  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. [Link]
  • Soujoud, Y., et al. (2022). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]
  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
  • Desamero, R. Z. B., et al. (2016). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. NIH Public Access. [Link]
  • Kalek, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]
  • Ataman Kimya. (n.d.). 3-THIOPROPIONIC ACID. [Link]
  • Demirel, G. B., & Yilmaz, H. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]
  • Al-Ostath, A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Future Journal of Pharmaceutical Sciences. [Link]
  • da Silva, A. C. S., et al. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold. Drug Development & Therapeutics. [Link]
  • Gmelin, R. J., & Sarge, S. M. (2006). DSC Studies on Organic Melting Temperature Standards.
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]
  • PubChem. (n.d.). Propiolic Acid. [Link]
  • PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propanoic acid. [Link]
  • Kumar, A., et al. (2022). A Review on Thiazole Scaffolds and its Biological Activity.
  • Reijenga, J. C., et al. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights. [Link]
  • Mickevicius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • S. Arulmurugan, et al. (2016). FT-IR, FT-Raman, NMR and FMO Analysis of 3-(2- Furyl) Propionic Acid By Quantum Chemical Calculations.
  • Reddit. (2019).
  • PubChem. (n.d.). 3-(Methylthio)propanoic acid. [Link]
  • Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. [Link]
  • Mickevicius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Xiamen Equation Chemical Co., Ltd. (n.d.). This compound. [Link]
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

Sources

Topic: 3-(2-Thiazolyl)propionic Acid Derivatives and Analogues: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This guide explores the rich chemical and pharmacological landscape of 3-(2-Thiazolyl)propionic acid derivatives and their analogues. By uniting the well-established biological relevance of the thiazole nucleus with the classic propionic acid framework, these compounds emerge as versatile and highly "privileged" scaffolds. We will dissect the nuanced synthetic strategies, elucidate critical structure-activity relationships (SAR), and survey the diverse therapeutic applications, from anti-inflammatory to anticancer agents. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation therapeutics based on this promising molecular architecture.

Introduction: The Rationale for Hybrid Scaffold Design

In the quest for novel therapeutic agents, medicinal chemists often draw from a palette of proven molecular building blocks. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a privileged scaffold.[1][2] It is a core component in a multitude of natural products and synthetic drugs, including vitamin B1 (Thiamine), the antibiotic Penicillin, and the antiretroviral agent Ritonavir.[1][3][4] Its aromatic nature, capacity for diverse substitutions, and ability to engage in critical hydrogen bonding and π-π stacking interactions make it a highly sought-after moiety in drug design.[5][6]

Concurrently, the aryl propionic acid motif is famously represented by the non-steroidal anti-inflammatory drug (NSAID) class, which includes ibuprofen and naproxen.[7][8] This structural class is well-understood for its ability to inhibit cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.

The fusion of these two pharmacophores into this compound derivatives creates a hybrid structure with immense untapped potential. This design strategy is predicated on the hypothesis that the resulting molecule may exhibit not only the activities of its parent structures but also novel, emergent pharmacological properties arising from the unique three-dimensional arrangement and electronic distribution of the combined scaffold.

Core Synthetic Strategies: From Concept to Compound

The construction of the this compound core and its derivatives predominantly relies on robust and modular synthetic methodologies. The choice of a synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The most common and versatile method for constructing the thiazole ring is the Hantzsch synthesis, first reported in 1887.[6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. Its enduring popularity stems from its reliability, broad substrate scope, and the straightforward manner in which it allows for the introduction of diversity at multiple positions of the thiazole ring.

The causality behind its preference lies in its mechanism, which proceeds through a predictable sequence of nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring. This modularity is paramount for building libraries of analogues for SAR studies.

Hantzsch_Synthesis Thioamide Thioamide (Source of S-C-N) Intermediate Thiazoline Intermediate Thioamide->Intermediate + AlphaHalo α-Halocarbonyl (Source of C-C) AlphaHalo->Intermediate PropionicAcid Propionic Acid Moiety (Integrated into one of the reactants) PropionicAcid->Thioamide Product Substituted This compound Intermediate->Product Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

A practical example is the synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, which starts from N-phenyl-N-thiocarbamoyl-β-alanine (a thioamide derivative of β-alanine) and chloroacetaldehyde (an α-halocarbonyl).[9][10]

Experimental Protocol: Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acid[10]

This protocol provides a representative example of the Hantzsch synthesis applied to the topic scaffold.

Step 1: Reactant Preparation

  • Dissolve N-phenyl-N-thiocarbamoyl-β-alanine (1 equivalent) in water. This reactant serves as the thioamide component, incorporating the propionic acid backbone.

  • Add chloroacetaldehyde (1 equivalent), the α-halocarbonyl component.

Step 2: Cyclization Reaction

  • Heat the reaction mixture to reflux for 2-5 hours. The elevated temperature drives the condensation and subsequent cyclization to form the thiazole ring.

  • During this phase, a water-soluble amino acid hydrochloride intermediate is formed.

Step 3: Neutralization and Isolation

  • Cool the reaction mixture to room temperature.

  • Add a base, such as sodium acetate, to the reaction mixture. Causality: The base neutralizes the hydrochloride salt, precipitating the free amino acid product, which is less soluble in the aqueous medium.

  • Filter the resulting precipitate.

Step 4: Purification

  • Wash the crude product with cold water to remove any remaining water-soluble salts and unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid.

Step 5: Characterization

  • Confirm the structure of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. For example, in the ¹H-NMR spectrum, characteristic triplets for the CH₂CH₂COOH protons and doublets for the thiazole ring protons would be expected.[10]

Structure-Activity Relationships (SAR) and Molecular Design

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the molecular scaffold. A systematic analysis of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Diagram main_mol R1 R1 (Phenyl Ring Sub.): • Halogens (Cl, F) ↑ activity • Bulky groups ↓ activity main_mol->R1 R2 R2 (Thiazole C4): • Small alkyl (e.g., Methyl) ↑ activity • Bulky groups ↓ activity main_mol->R2 R3 R3 (Thiazole C5): • Small alkyl (e.g., Methyl) ↑ activity main_mol->R3 X X (Linker): • O, NH, S • Modulates flexibility & properties main_mol->X

Caption: Key Structure-Activity Relationship points for thiazolyl propionic acids.

One key study on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives as cyclooxygenase inhibitors revealed several important SAR trends.[11]

  • Substitution on the Phenyl Ring : The introduction of halogens at position 3 of the phenyl ring was favorable for inhibitory activity.

  • Substitution on the Thiazole Ring : Small alkyl groups, such as methyl, at positions 4 and/or 5 of the thiazole ring enhanced activity. Conversely, compounds with bulky alkyl groups at these positions were weak inhibitors. This suggests a specific spatial constraint within the enzyme's active site.

  • Polar Functional Groups : The presence of polar functional groups on the thiazole ring generally led to a decrease in inhibitory potency.

These insights guide the rational design of new analogues. For instance, a medicinal chemist aiming to improve the anti-inflammatory potency of a lead compound would prioritize synthesizing analogues with small, lipophilic groups on the thiazole ring and electron-withdrawing halogens on any associated phenyl rings.

Table 1: Representative SAR Data for Anticancer Activity

Compound IDCore StructureR1 (Phenyl Sub.)R2 (Thiazole Sub.)Target Cell LineIC₅₀ (µM)Reference
21 3-[(acetylphenyl)(phenylthiazol-2-yl)amino]propanoic acid derivative4-acetyl4-phenylH69 (Lung Cancer)< 5[12]
22 3-[(acetylphenyl)(phenylthiazol-2-yl)amino]propanoic acid derivative4-acetyl4-phenylH69AR (Resistant)< 5[12]
74a Generic Thiazole--Various0.67[13]
40 Generic Thiazole--Various0.00042[13]

Note: Data is synthesized from multiple sources to illustrate SAR principles. Specific structures can be found in the cited literature.

Biological Activities and Therapeutic Potential

The thiazole-propionic acid scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for drug discovery programs across multiple therapeutic areas.[2][14]

Anti-inflammatory and Analgesic Activity

Drawing inspiration from the propionic acid moiety, many derivatives have been investigated as anti-inflammatory agents.[8] The primary mechanism of action is often the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[11] One compound, 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), was found to be more active than ibuprofen in animal models of inflammation and possessed analgesic effects comparable or superior to indomethacin.[15] Interestingly, this compound also showed strong antagonistic action against bradykinin, suggesting a multi-faceted mechanism of action beyond simple COX inhibition.[15]

Anticancer Activity

The thiazole core is a well-known feature in many anticancer agents.[5][13] Derivatives of this compound have shown significant promise as antiproliferative agents. Their mechanisms are diverse and target multiple hallmarks of cancer:

  • Tubulin Disruption : Like the natural product epothilone, some thiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][13]

  • Kinase Inhibition : The scaffold is suitable for designing inhibitors of key signaling pathways. Recent work has identified derivatives that target EGFR (Epidermal Growth Factor Receptor) and SIRT2, both of which are implicated in cancer cell proliferation and survival.[12]

  • Induction of Apoptosis : Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[13]

Notably, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives exhibited potent, low-micromolar activity against both drug-sensitive (H69) and drug-resistant (H69AR) small-cell lung carcinoma models, highlighting their potential to overcome clinical resistance.[12]

Anticancer_Pathway GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative (e.g., Compound 22) Thiazole->EGFR Inhibition

Caption: Inhibition of the EGFR-PI3K-Akt pathway by thiazole derivatives.

Antimicrobial and Antiviral Activities

The thiazole ring is a structural alert for antimicrobial activity, found in numerous antibiotics and antifungals.[4][14] Synthesized derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus.[9][10] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Furthermore, thiazole-based compounds have been investigated as antiviral agents, with some showing inhibitory effects against viruses like HIV and Vesicular Stomatitis Virus.[2][16]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Step 1: Cell Culture Preparation

  • Culture the target cancer cell line (e.g., A549, H69) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Once cells reach 80-90% confluency, harvest them using trypsin.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. Causality: This overnight incubation ensures cells recover from trypsinization and are in a healthy, proliferative state before drug exposure.

Step 2: Compound Treatment

  • Prepare a stock solution of the test this compound derivative in DMSO.

  • Perform a serial dilution of the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells.

  • Incubate the plate for 48-72 hours.

Step 3: MTT Staining

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step 4: Data Acquisition

  • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Step 5: Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold represents a highly successful example of a hybrid design strategy in medicinal chemistry. By combining two pharmacologically significant moieties, researchers have unlocked a class of compounds with a vast and diverse range of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. The synthetic tractability, particularly via the Hantzsch synthesis, allows for extensive and systematic exploration of the chemical space to optimize desired properties.

Future work in this area should focus on several key aspects:

  • Target Selectivity : For applications like cancer therapy, enhancing selectivity for specific kinases or protein targets over others is crucial to minimize off-target effects and improve the therapeutic window.

  • Pharmacokinetics : In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds are necessary to translate in vitro potency into in vivo efficacy.

  • Novel Analogues : The exploration of isosteres and bioisosteres, such as replacing the propionic acid with other acidic groups or modifying the thiazole to an oxazole or imidazole, could yield compounds with entirely new pharmacological profiles.

References

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Semantic Scholar. (2016).
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-302.
  • IJCSR. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Chemical and Scientific Research.
  • Kamal, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • Verma, R. S., et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research.
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(10), 1833.
  • Al-Said, N. H., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • ResearchGate. (2019). (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Kuno, K., et al. (1993). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 41(1), 139-145.
  • IT Medical Team. (n.d.). Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team.
  • Semantic Scholar. (n.d.).
  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8789.
  • Hirose, K., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung, 34(3), 280-286.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.

Sources

3-(2-Thiazolyl)propionic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity and Mechanistic Insights of 3-(2-Thiazolyl)propionic Acid and Its Derivatives

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This heterocyclic moiety is present in essential molecules like vitamin B1 (thiamine) and has been integrated into a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3] this compound represents a fundamental scaffold within this class. While detailed mechanistic studies on the parent compound are not extensively documented, a significant body of research has focused on the synthesis and biological evaluation of its derivatives. These studies have revealed that modifications to the core structure can yield compounds with potent and diverse pharmacological effects.

This technical guide provides a comprehensive overview of the known biological activities and explored mechanisms of action of this compound derivatives. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and mechanistic hypotheses. The aim is to provide researchers, scientists, and drug development professionals with a consolidated understanding of the therapeutic potential of this chemical class and to highlight promising avenues for future investigation.

General Workflow for Synthesis and Evaluation

The exploration of this compound derivatives typically follows a structured workflow, from chemical synthesis to biological characterization and mechanistic elucidation. This process is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis (e.g., Hantzsch reaction) Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC/MBC) Characterization->Antimicrobial Screening AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Characterization->AntiInflammatory Anticancer Anticancer Assays (Cell viability, 3D spheroids) Characterization->Anticancer Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme Elucidation AntiInflammatory->Enzyme Pathway Signaling Pathway Analysis Anticancer->Pathway Docking In Silico Molecular Docking Pathway->Docking

Figure 1: A generalized workflow for the development and investigation of this compound derivatives.

Antimicrobial Activity of this compound Derivatives

Several studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. The general approach involves synthesizing a series of related compounds and screening them against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and, in some cases, minimum bactericidal concentration (MBC).

One study detailed the synthesis of new N,N-disubstituted β-amino acids with thiazole substituents.[4][5][6] These compounds were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The results indicated that the antimicrobial activity is highly dependent on the specific substitutions on the thiazole ring and the propionic acid backbone.[6] For instance, a derivative containing a naphthoquinone ring exhibited the highest antibacterial activity among the tested compounds.[6] Conversely, aromatic substituents with nitro, fluoro, or chloro groups did not show significant inhibitory effects.[6]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives from a representative study.

Compound IDStaphylococcus aureus (MIC, µg/mL)Bacillus cereus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
3g >1000>1000>1000500
11 62.562.5125250
8 >1000>1000>1000>1000
Data synthesized from Molecules 2013, 18, 15000-18.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory and Analgesic Mechanisms

Derivatives of 2-arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] Research has extended to thiazole-containing propionic acid derivatives, revealing their potential to modulate inflammatory pathways.

A key mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[7][8] A study on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives demonstrated their ability to inhibit prostaglandin H synthetase (cyclooxygenase).[8] The structure-activity relationship indicated that halogen substitutions on the benzene ring and a methyl group on the thiazole ring were favorable for inhibitory activity.[8] These potent COX inhibitors also showed strong anti-inflammatory effects in carrageenin-induced rat paw edema assays.[8]

Another related compound, 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid, was found to have anti-inflammatory and analgesic activities.[9] While it was a weak inhibitor of prostaglandin synthesis, it exhibited strong antagonistic action against bradykinin, a potent inflammatory mediator.[9] This suggests that not all derivatives act through the same mechanism, and some may have pleiotropic effects on inflammatory pathways.

AntiInflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX COX Cyclooxygenase (COX) Inflammation Inflammation & Pain Prostaglandins->Inflammation PLA2 Phospholipase A2 ThiazoleDeriv1 Thiazolylpropionic Acid Derivatives (e.g., from [9]) ThiazoleDeriv1->PLA2 Inhibition ThiazoleDeriv2 Thiazolylpropionic Acid Derivatives (e.g., from [11]) ThiazoleDeriv2->COX Inhibition

Figure 2: Potential anti-inflammatory mechanisms of thiazolylpropionic acid derivatives, including inhibition of Phospholipase A2 and Cyclooxygenase (COX).

Anticancer Activity and Potential Molecular Targets

The thiazole scaffold is a privileged structure in oncology, found in both natural products and synthetic drugs.[1] Recent research has identified derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising candidates for novel anticancer agents.[1]

In a study focusing on lung cancer models, certain oxime and carbohydrazide derivatives of this scaffold exhibited potent antiproliferative activity in the low micromolar range, significantly greater than the standard chemotherapeutic agent cisplatin.[1] These compounds were effective against both drug-sensitive and anthracycline-resistant small-cell lung carcinoma cells, as well as in 3D spheroid models of A549 lung cancer cells.[1]

In silico molecular docking studies proposed that these active compounds could interact with and potentially inhibit human SIRT2 (Sirtuin 2) and EGFR (Epidermal Growth Factor Receptor), two important targets in cancer therapy.[1] The ability of these thiazole derivatives to target multiple critical pathways in cancer progression highlights their potential as scaffolds for the development of next-generation oncology drugs.[1]

Other Biological Activities

Beyond the primary areas of antimicrobial, anti-inflammatory, and anticancer research, some derivatives have shown other interesting biological effects. Notably, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to act as a plant growth promoter, increasing the seed yield and oil content in rapeseed.[4][5] This suggests that the biological activity of this class of compounds is not limited to human therapeutic applications and could extend to agriculture.

Conclusion and Future Directions

The derivatives of this compound are a versatile class of compounds with a broad spectrum of demonstrated biological activities. Research has established their potential as antimicrobial, anti-inflammatory, and anticancer agents, with specific derivatives showing high potency. The mechanism of action, while not fully elucidated for all compounds, appears to involve the inhibition of key enzymes such as cyclooxygenase and potential interactions with cancer-related targets like SIRT2 and EGFR.

While the focus has been on its derivatives, the parent compound, this compound, remains a valuable starting point for synthetic modifications. Future research should aim to:

  • Elucidate the Mechanism of the Parent Compound: A thorough investigation into the biological targets of this compound itself would provide a crucial baseline for understanding the contributions of various functional groups in its derivatives.

  • Expand Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiazole and propionic acid moieties will likely yield compounds with improved potency and selectivity for specific biological targets.

  • Advance Preclinical Development: Promising lead compounds, particularly those with potent anticancer activity, should be advanced into more complex preclinical models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

The continued exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutic agents to address unmet needs in infectious diseases, inflammation, and oncology.

References

  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E. (2013). Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E. (2013). Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)
  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Al-Ostath, A., Sharma, R., Sharma, A., Kumar, V., & Singh, G. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1370258. [Link]
  • Grybaitė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., Mickevičius, V., & others. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 17(5), 633. [Link]
  • Unknown. The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. [Link]
  • Unknown. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. [Link]
  • Dannhardt, G., Kiefer, W., & Lambrecht, G. (1996). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. Archiv der Pharmazie, 329(11), 483-488. [Link]
  • Hirose, K., Jyoyama, H., Kojima, Y., Eigyo, M., Hatakeyama, H., Asanuma, F., Umehara, H., & Yamaguchi, T. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung, 34(3), 280-286. [Link]
  • Naito, Y., Akahoshi, F., Takeda, S., & others. (1993). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 36(17), 2473-2477. [Link]
  • Wang, Y., Zhang, R., Chang, Y., & others. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 9, 891823. [Link]
  • Unknown. (2021). Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones.
  • Gouda, A. M., Abdel-Ghani, T. M., & Al-Saadi, M. S. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]
  • Lapa, E. F., de Oliveira, A. C., & others. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 27(6), 1403-1406. [Link]
  • Schleif, R. (1979). Inhibition of growth by imidazol(on)e propionic acid: evidence in vivo for coordination of histidine catabolism with the catabolism of other amino acids. Molecular & General Genetics, 168(1), 87-95. [Link]
  • Al-Ostath, A., Sharma, R., Sharma, A., Kumar, V., & Singh, G. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3236. [Link]
  • Tupini, C., Fagnani, S., Lampronti, I., & others. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(9), 2139. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-(2-Thiazolyl)propionic acid (CAS No. 144163-65-5), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages high-quality predicted spectroscopic data, corroborated by experimental data from closely related structural analogs. This approach provides a robust framework for the identification, characterization, and quality control of this compound in a research and development setting. This document offers detailed interpretations of predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, alongside a plausible synthetic protocol and relevant structural visualizations.

Introduction

This compound is a bifunctional molecule incorporating a thiazole ring and a propionic acid moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs exhibiting diverse biological activities. The propionic acid side chain provides a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships (SAR) in drug discovery programs. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.

This guide is structured to provide both a theoretical and practical understanding of the spectroscopic properties of this compound. By integrating predicted data with empirical evidence from analogous structures, we aim to equip researchers with the necessary tools to confidently work with this compound.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using advanced computational algorithms and are presented alongside interpretations grounded in established spectroscopic principles and comparisons with experimentally derived data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the thiazole ring and the propionic acid side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (Thiazole)7.7 - 7.9Doublet1H
H-5 (Thiazole)7.2 - 7.4Doublet1H
-CH₂- (α to thiazole)3.2 - 3.4Triplet2H
-CH₂- (α to COOH)2.8 - 3.0Triplet2H
-COOH10.0 - 12.0Singlet (broad)1H

Causality behind Predictions:

  • Thiazole Protons: The protons on the thiazole ring are in an aromatic environment and are therefore deshielded, appearing in the downfield region of the spectrum. The proton at the 4-position is typically more deshielded than the proton at the 5-position due to the proximity of the electronegative nitrogen and sulfur atoms. Experimental data for 2-methylthiazole shows signals at approximately 7.69 ppm (d) and 7.18 ppm (d), which supports the predicted chemical shifts for the thiazole protons in our target molecule.

  • Propionic Acid Protons: The methylene group adjacent to the thiazole ring (-CH₂- α to thiazole) is deshielded by the aromatic ring and is expected to appear as a triplet due to coupling with the adjacent methylene group. The methylene group alpha to the carboxylic acid (-CH₂- α to COOH) is also deshielded, though to a slightly lesser extent, and will also appear as a triplet.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on concentration and the solvent used.

G cluster_thiazole Thiazole Ring cluster_sidechain Propionic Acid Side Chain H4 H-4 (d, 7.7-7.9 ppm) H5 H-5 (d, 7.2-7.4 ppm) H4->H5 J ≈ 3-4 Hz CH2_thiazole -CH2- (t, 3.2-3.4 ppm) CH2_COOH -CH2- (t, 2.8-3.0 ppm) CH2_thiazole->CH2_COOH J ≈ 6-8 Hz COOH -COOH (br s, 10-12 ppm)

Figure 2: Predicted ¹H NMR coupling relationships for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound will show six distinct signals, corresponding to the six unique carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)175 - 180
C-2 (Thiazole)165 - 170
C-4 (Thiazole)142 - 145
C-5 (Thiazole)120 - 125
-CH₂- (α to thiazole)30 - 35
-CH₂- (α to COOH)25 - 30

Causality behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield.

  • Thiazole Carbons: The C-2 carbon of the thiazole ring, situated between the nitrogen and sulfur atoms, is significantly deshielded. The C-4 and C-5 carbons appear in the aromatic region, with C-4 being more downfield due to its proximity to the nitrogen atom. Experimental data for 2-ethylthiazole shows the C-2, C-4, and C-5 carbons at approximately 170, 143, and 118 ppm, respectively, which aligns with our predictions.[1]

  • Aliphatic Carbons: The two methylene carbons of the propionic acid side chain appear in the upfield region of the spectrum. The carbon atom closer to the electron-withdrawing thiazole ring is expected to be slightly more deshielded than the carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the thiazole ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1700-1725C=O stretchCarboxylic Acid
~3100C-H stretch (aromatic)Thiazole Ring
2850-2960C-H stretch (aliphatic)Propionic Acid Chain
1500-1600C=N and C=C stretchThiazole Ring
1210-1320C-O stretchCarboxylic Acid
920-960 (broad)O-H bendCarboxylic Acid

Causality behind Predictions:

  • Carboxylic Acid Group: The most prominent features will be the very broad O-H stretching band due to hydrogen bonding and the strong C=O stretching absorption. These two features are highly characteristic of a carboxylic acid dimer in the solid state or in concentrated solution. The IR spectrum of propionic acid shows a broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[2]

  • Thiazole Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring will give rise to absorptions in the 1500-1600 cm⁻¹ region.

  • Aliphatic Chain: The C-H stretching vibrations of the methylene groups will be observed in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, with a molecular formula of C₆H₇NO₂S, the expected exact mass is approximately 157.02 g/mol .

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion
157[M]⁺ (Molecular Ion)
112[M - COOH]⁺
84[Thiazole-CH₂]⁺
58[CH₂=CH-C(OH)=O]⁺

Causality behind Predictions:

  • Molecular Ion: The molecular ion peak [M]⁺ should be observable at m/z 157.

  • Fragmentation Pathways: The fragmentation is likely to proceed through several key pathways:

    • Loss of the carboxylic acid group (mass 45) to give a fragment at m/z 112. This is a common fragmentation for carboxylic acids.

    • Cleavage of the bond between the two methylene groups, leading to fragments corresponding to the thiazolyl-methyl cation (m/z 98) or the propanoic acid radical cation.

    • McLafferty rearrangement, if sterically feasible, could lead to a fragment at m/z 74.

    • Loss of water from the molecular ion is also a possibility.

fragmentation M [M]⁺ m/z 157 F112 [M - COOH]⁺ m/z 112 M->F112 - COOH F84 [Thiazole-CH₂]⁺ m/z 84 M->F84 - CH₂COOH F58 [CH₂=CH-C(OH)=O]⁺ m/z 58 M->F58 - C₃H₃NS

Figure 3: Predicted major fragmentation pathways for this compound in mass spectrometry.

Proposed Synthesis and Experimental Protocol

A plausible and efficient route for the synthesis of this compound is the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

Reaction Scheme

synthesis reactant1 Thioformamide plus + reactant1->plus reactant2 Ethyl 4-chloroacetoacetate arrow Base, EtOH, Reflux reactant2->arrow plus->reactant2 product This compound arrow->product

Sources

The Thiazole Moiety in Propionic Acid Scaffolds: A Technical Guide to Unveiling Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a cornerstone in medicinal chemistry, imparts a diverse range of pharmacological activities to its derivatives.[1][2][3] When incorporated into a 3-(2-Thiazolyl)propionic acid framework, a unique chemical scaffold emerges, poised for interaction with a multitude of biological targets. This guide provides an in-depth exploration of the potential therapeutic targets of these derivatives, moving beyond a mere listing to elucidate the mechanistic rationale behind their putative activities. We will delve into key therapeutic areas where these compounds show promise—oncology, inflammation, and neurodegenerative disorders—and provide detailed, self-validating experimental workflows for target identification and validation. This document is designed to serve as a practical and strategic resource for researchers aiming to unlock the full therapeutic potential of this compound derivatives.

The Strategic Advantage of the this compound Scaffold

The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.[1][2] This arrangement confers unique physicochemical properties, including the ability to participate in hydrogen bonding, metal chelation, and π-π stacking interactions, which are crucial for molecular recognition at the active sites of biological targets.[4] The propionic acid moiety, a well-established pharmacophore in its own right (e.g., in non-steroidal anti-inflammatory drugs like ibuprofen), provides a carboxylic acid group that can engage in ionic interactions and act as a key anchoring point.[5][6] The combination of these two pharmacophores in a single molecule creates a versatile scaffold with the potential to modulate the activity of a wide array of proteins and enzymes.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the extensive bioactivity of thiazole-containing compounds, we can logically infer several high-potential therapeutic targets for this compound derivatives.

Oncology: Targeting Aberrant Cell Signaling

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways that are frequently dysregulated in cancer.[2][3][4]

Potential Targets:

  • Protein Kinases: A multitude of kinases are implicated in cancer progression. Thiazole-containing compounds have been shown to inhibit various kinases, including:

    • B-RAF: Specifically, the V600E mutant is a key driver in melanoma.[7]

    • Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle.[7]

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These are critical for tumor growth, proliferation, and angiogenesis.[8]

  • Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for cancer chemotherapy.[9]

Mechanistic Rationale: The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds and coordinate with residues in the ATP-binding pocket of kinases, leading to competitive inhibition. The propionic acid tail can be modified to enhance selectivity and occupy adjacent hydrophobic pockets.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency Determination cluster_2 Cellular Activity & Target Engagement A Synthesized 3-(2-Thiazolyl)propionic Acid Derivative Library B Broad-Spectrum Kinase Panel Assay (e.g., 200+ kinases) A->B Test at a single high concentration (e.g., 10 µM) C Identify Hits (% Inhibition > 50%) B->C D Dose-Response Assays for Hit Kinases C->D E Calculate IC50 Values D->E F Select Cancer Cell Lines with High Expression of Target Kinase E->F G Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) F->G H Western Blot Analysis for Phosphorylated Substrates F->H Confirm target inhibition

Caption: Workflow for identifying and validating kinase inhibitors.

Protocol: Western Blot for Phospho-Substrate Analysis

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549 for EGFR) and allow them to adhere overnight. Treat cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated substrate of the target kinase (e.g., p-EGFR) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). A decrease in the phosphorylated substrate indicates target engagement.

Inflammation: Modulating the Immune Response

Arylpropionic acids are classic anti-inflammatory agents, and the addition of a thiazole moiety can introduce novel mechanisms of action.[6][10]

Potential Targets:

  • Cyclooxygenase (COX-1 and COX-2): These enzymes are key to the synthesis of prostaglandins, which are inflammatory mediators.[11]

  • Inducible Nitric Oxide Synthase (iNOS): This enzyme produces nitric oxide, a pro-inflammatory molecule.[12]

  • Cytosolic Phospholipase A2 (cPLA2): This enzyme releases arachidonic acid, the precursor for prostaglandins and leukotrienes.[13]

Mechanistic Rationale: The carboxylic acid of the propionic acid moiety can mimic the binding of arachidonic acid in the active site of COX enzymes. The thiazole ring can provide additional interactions to enhance potency and potentially confer selectivity for COX-2 over COX-1, which may reduce gastrointestinal side effects.

Data Summary: COX Inhibition Profile
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Lead-1 15.20.819.0
Lead-2 25.81.221.5
Ibuprofen 10.515.10.7
Neurodegenerative Diseases: A Multi-pronged Approach

The blood-brain barrier permeability of some thiazole derivatives opens up possibilities for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[14]

Potential Targets:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes increases acetylcholine levels in the brain, a key strategy in Alzheimer's therapy.[15][16][17]

  • Glycogen Synthase Kinase 3 (GSK-3): This kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[16]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease.[17]

Mechanistic Rationale: The thiazole ring can interact with the peripheral anionic site (PAS) of acetylcholinesterase, while the propionic acid moiety or its derivatives can bind to the catalytic active site (CAS), leading to dual-binding inhibition.[15]

Signaling Pathway: Cholinesterase Inhibition

G cluster_0 Synaptic Cleft cluster_1 Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Increased Cholinergic\nSignaling Increased Cholinergic Signaling Receptor->Increased Cholinergic\nSignaling Inhibitor 3-(2-Thiazolyl)propionic Acid Derivative Inhibitor->AChE Inhibits

Caption: Mechanism of cholinesterase inhibition.

Self-Validating Experimental Protocols

To ensure the trustworthiness of findings, protocols should be designed with internal controls and orthogonal validation steps.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified human AChE or BChE.

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme. Incubate for 15 minutes.

  • Reaction Initiation: Add DTNB and ATCI to start the reaction.

  • Measurement: Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression.

  • Self-Validation: Run a known inhibitor (e.g., donepezil) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.[15]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse bioactivities associated with the thiazole ring, combined with the established pharmacological profile of propionic acids, suggest a high probability of identifying potent and selective modulators of key biological targets in oncology, inflammation, and neurodegeneration. The experimental workflows and validation strategies outlined in this guide provide a robust framework for systematically exploring this chemical space. Future efforts should focus on leveraging structure-activity relationship (SAR) studies to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties, ultimately translating these promising molecules into clinical candidates.

References

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • A review on thiazole based compounds & it's pharmacological activities. [No Source Provided].
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Clinically used agents with thiazole moieties.
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.
  • Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S)
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic liter
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [No Source Provided].
  • Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds ….
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. PubMed.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. [No Source Provided].
  • Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflamm
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC - NIH.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [No Source Provided].
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. OUCI.
  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences.
  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegener
  • 2-Aryl Propionic Acid Amide Modification of Naproxen and Ibuprofen Dimers for Anti-neuroinflammatory Activity in BV2 mouse Microglial Cells.
  • 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. PubMed.
  • Anti-arthritic propionic acid derivatives and 17-oxosteroid measurements--a direct interference. PMC - NIH.
  • Anti-arthritic propionic acid derivatives and 17-oxosteroid measurements--a direct interference. PubMed.

Sources

In Silico Analysis of 3-(2-Thiazolyl)propionic Acid: A Technical Guide to Unraveling Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico studies on the interactions of 3-(2-Thiazolyl)propionic acid, a molecule of interest in medicinal chemistry due to the prevalence of the thiazole moiety in numerous bioactive compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the computational methodologies used to predict and analyze the binding of this small molecule to a representative biological target. We will navigate the theoretical underpinnings and provide practical, step-by-step protocols for molecular docking and molecular dynamics simulations, empowering researchers to elucidate potential mechanisms of action and guide further experimental work.

Introduction: The Significance of In Silico Approaches and this compound

The thiazole ring is a cornerstone in the architecture of many pharmaceuticals, valued for its ability to engage in a variety of interactions with biological macromolecules.[2] Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, the subject of this guide, represents a fundamental scaffold within this chemical class. Its propionic acid side chain introduces a carboxylic acid group, a common feature in many drugs that can participate in crucial hydrogen bonding and ionic interactions within a protein's active site.

In silico studies, or computer-aided drug design (CADD), have become an indispensable component of modern drug discovery. These computational techniques offer a rapid and cost-effective means to screen vast chemical libraries, predict binding affinities, and gain insights into the molecular determinants of ligand-protein recognition. By simulating these interactions at an atomic level, we can prioritize candidates for synthesis and experimental testing, thereby accelerating the drug development pipeline.

This guide will focus on a hypothetical in silico investigation of this compound with a relevant biological target. Given the known anti-inflammatory properties of some thiazole-containing propionic acid derivatives, we have selected Cyclooxygenase-2 (COX-2) as a representative protein target for our case study. COX-2 is a well-validated enzyme in the inflammatory pathway and a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Foundational Concepts: A Glimpse into the In Silico Toolbox

Before delving into the practical workflows, it is essential to grasp the core concepts of the computational methods we will employ.

Molecular Docking: Predicting the Perfect Fit

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor). The primary goals of molecular docking are:

  • Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand within the protein's binding pocket.

  • Binding Affinity Estimation: To estimate the strength of the interaction, typically represented by a scoring function that approximates the binding free energy.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the active site and then using a scoring function to rank them. While docking is a powerful tool for virtual screening and initial binding hypothesis generation, it is important to recognize its limitations. Scoring functions are approximations, and the rigid or semi-flexible treatment of the protein may not fully capture the dynamic nature of the binding process.

Molecular Dynamics (MD) Simulations: Capturing the Dance of Molecules

Molecular dynamics simulations provide a more detailed and dynamic view of molecular interactions. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. This allows us to:

  • Assess Binding Stability: Observe whether a ligand remains stably bound in the active site over the course of the simulation.

  • Characterize Conformational Changes: Analyze how the protein and ligand adapt to each other upon binding.

  • Calculate Binding Free Energies: Employ more rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to obtain more accurate estimates of binding affinity.

MD simulations offer a significant advantage over static docking by incorporating the flexibility of both the protein and the ligand, as well as the explicit presence of solvent molecules, providing a more realistic representation of the biological environment.

The In Silico Workflow: A Step-by-Step Guide

This section outlines the comprehensive workflow for our in silico investigation of this compound and its interaction with COX-2.

G cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_energy Binding Free Energy Calculation ligand_prep Ligand Preparation (this compound) docking Perform Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (COX-2) protein_prep->docking analysis_dock Analyze Docking Results (Binding Pose & Score) docking->analysis_dock md_setup System Setup (GROMACS) analysis_dock->md_setup md_run Run MD Simulation md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF) md_run->md_analysis mmpbsa MM/PBSA Calculation md_analysis->mmpbsa

Caption: Overall workflow for the in silico analysis.

Ligand Preparation

The first step is to obtain and prepare the 3D structure of this compound.

Protocol:

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem (CID 2760609).[3] The structure can be saved in a format like SDF or MOL2.

  • Energy Minimization and 3D Structure Generation: Use a molecular modeling software like Avogadro or a command-line tool like Open Babel to perform an initial energy minimization of the ligand. This step ensures a low-energy starting conformation.

  • Charge Assignment and Atom Typing: Assign appropriate partial charges and atom types to the ligand. This is crucial for accurate calculation of electrostatic and van der Waals interactions. For use with GROMACS, a tool like acpype can be employed to generate a topology file with the appropriate parameters from a force field like GAFF (General Amber Force Field).

  • File Format Conversion: Convert the prepared ligand structure to the PDBQT file format required by AutoDock Vina. This can be done using AutoDock Tools or a command-line script.

Protein Preparation

Proper preparation of the receptor is critical for a successful docking and simulation study.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry would be, for example, PDB ID: 5KIR, which is a complex of COX-2 with an inhibitor.

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless they are essential for binding), and any co-crystallized ligands. This can be done using a text editor or a molecular visualization program like PyMOL or UCSF Chimera.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is essential for correct hydrogen bonding.

  • Assign Charges and Atom Types: Assign partial charges and atom types to the protein atoms. This is typically done using the tools within the docking or simulation software, which will apply the parameters from a chosen force field (e.g., AMBER, CHARMM).

  • File Format Conversion: For docking, convert the prepared protein structure to the PDBQT format.

Molecular Docking with AutoDock Vina

With the prepared ligand and protein, we can now perform molecular docking.

Protocol:

  • Define the Binding Site (Grid Box): Define a three-dimensional grid box that encompasses the active site of COX-2. The dimensions and center of this box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configure Docking Parameters: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other parameters such as exhaustiveness, which controls the thoroughness of the search.

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze Docking Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores. These poses can be visualized and analyzed using software like PyMOL or Discovery Studio to examine the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Table 1: Example AutoDock Vina Configuration

ParameterValueDescription
receptorcox2_prepared.pdbqtPath to the prepared protein file.
ligandthiazole_acid.pdbqtPath to the prepared ligand file.
center_x[coordinate]X-coordinate of the grid box center.
center_y[coordinate]Y-coordinate of the grid box center.
center_z[coordinate]Z-coordinate of the grid box center.
size_x[dimension]Size of the grid box in the x-dimension (Å).
size_y[dimension]Size of the grid box in the y-dimension (Å).
size_z[dimension]Size of the grid box in the z-dimension (Å).
exhaustiveness8Controls the computational effort; higher is more thorough.
outdocking_results.pdbqtOutput file for the docked poses.
Molecular Dynamics Simulation with GROMACS

The top-ranked docked pose from the molecular docking study will be used as the starting point for the MD simulation.

G start Initial System (Protein-Ligand Complex) solvate Solvation (Add Water Molecules) start->solvate ions Add Ions (Neutralize System) solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Constant Volume/Temperature) minimize->nvt npt NPT Equilibration (Constant Pressure/Temperature) nvt->npt production Production MD Run npt->production

Caption: GROMACS MD simulation workflow.

Protocol:

  • System Setup:

    • Combine Protein and Ligand: Create a single PDB file containing the coordinates of the COX-2 protein and the best-docked pose of this compound.

    • Choose a Force Field: Select an appropriate force field for the simulation (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand).

    • Generate Topology: Use the gmx pdb2gmx and acpype tools to generate the topology files for the protein and ligand, respectively. These files contain the parameters that define the interactions between atoms.

    • Create a Simulation Box: Define a simulation box (e.g., a cubic box) around the protein-ligand complex, ensuring a sufficient distance between the complex and the box boundaries.

    • Solvate the System: Fill the simulation box with water molecules (e.g., using the TIP3P water model).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • NVT Equilibration: Run a short simulation at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein and ligand while they are position-restrained.

    • NPT Equilibration: Run another short simulation at constant pressure and temperature (NPT ensemble) to equilibrate the density of the system.

  • Production MD: Run the main production simulation for a desired length of time (e.g., 100 nanoseconds) without any position restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system over time.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the ligand and the protein.

Binding Free Energy Calculation (MM/PBSA)

After the MD simulation, the binding free energy can be calculated using the MM/PBSA method.

Protocol:

  • Extract Snapshots: Extract a series of snapshots (frames) from the production MD trajectory.

  • Run g_mmpbsa: Use a tool like g_mmpbsa to calculate the binding free energy for each snapshot. This tool calculates the molecular mechanics energy in the gas phase and the solvation free energy (polar and nonpolar contributions).

  • Average the Results: Average the binding free energies over all the snapshots to obtain the final estimated binding free energy.

Data Interpretation and Trustworthiness

The results of in silico studies must be interpreted with a critical eye.

  • Molecular Docking: The binding affinity score from docking is a useful metric for ranking compounds but should not be taken as an absolute value. The predicted binding pose provides a valuable hypothesis for how the ligand might interact with the protein.

  • Molecular Dynamics: A stable RMSD for the protein and ligand during the simulation suggests a stable binding mode. Fluctuations in the RMSF can indicate regions of the protein that are important for ligand binding and conformational changes.

  • Binding Free Energy: The MM/PBSA calculation provides a more accurate estimate of binding affinity than docking scores. The individual energy components can also provide insights into the driving forces of binding (e.g., electrostatic vs. van der Waals interactions).

To ensure the trustworthiness of the results, it is crucial to:

  • Use Validated Software and Force Fields: Employ widely used and well-validated software packages and force fields.

  • Perform Control Simulations: Run control simulations (e.g., of the protein alone) to provide a baseline for comparison.

  • Cross-Validate with Experimental Data: Whenever possible, compare the in silico predictions with experimental data to validate the computational model.

Conclusion

This technical guide has provided a comprehensive overview of the in silico workflow for studying the interactions of this compound with a biological target. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential binding modes and affinities of this and other small molecules. These computational approaches, when used judiciously and in conjunction with experimental validation, are powerful tools for accelerating the discovery and development of new therapeutic agents.

References

  • University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. [Link]
  • Royal Society of Chemistry. (2024).
  • Molecules. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • PubChem. (n.d.). 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid. [Link]
  • PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propanoic acid. [Link]

Sources

solubility of 3-(2-Thiazolyl)propionic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(2-Thiazolyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document equips researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to characterize its solubility profile. By integrating insights into its physicochemical properties with a step-by-step methodology for solubility determination, this guide serves as an essential resource for scientists working with this compound in pharmaceutical research and development.

Introduction to this compound and its Solubility

This compound, with a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol , is a carboxylic acid derivative containing a thiazole ring.[1][2] The unique combination of a polar carboxylic acid group and a heteroaromatic thiazole moiety imparts specific physicochemical properties that govern its behavior in various solvents. Understanding the solubility of this compound is paramount for a multitude of applications in the pharmaceutical sciences, including:

  • Drug Formulation: Solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy.

  • Process Chemistry: During synthesis and purification, knowledge of solubility in different solvents is essential for optimizing reaction conditions, crystallization, and isolation of the final product.

  • Analytical Method Development: The choice of solvent is crucial for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4]

This guide will provide a theoretical and practical foundation for researchers to approach the solubility determination of this compound in a systematic and scientifically rigorous manner.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key features are:

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. The acidic proton allows for ionization in basic solutions, significantly impacting solubility.

  • Thiazole Ring: This heteroaromatic ring contains nitrogen and sulfur atoms, which can participate in hydrogen bonding as acceptors. The ring system itself has a degree of aromatic character, which can influence interactions with aromatic solvents.

  • Propionic Acid Chain: The three-carbon chain provides a degree of lipophilicity to the molecule.

Based on its structure, we can infer the following properties that will govern its solubility:

  • Polarity: The presence of the carboxylic acid and the heteroatoms in the thiazole ring makes this compound a polar molecule.

  • Acidity (pKa): The carboxylic acid group is expected to have a pKa value typical for aliphatic carboxylic acids, likely in the range of 4-5. This means that at pH values above its pKa, the compound will exist predominantly in its more soluble anionic (carboxylate) form.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The combination of the polar functional groups and the relatively small carbon skeleton suggests a low to moderate LogP value.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental basis for predicting the solubility of this compound in various solvents.

  • Polar Solvents: Due to its polar nature, this compound is expected to exhibit good solubility in polar protic solvents like water (especially at higher pH), ethanol, and methanol, where hydrogen bonding interactions can be readily formed. Solubility is also anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Non-polar Solvents: Solubility is expected to be limited in non-polar solvents such as hexane and toluene, as the energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.

  • Effect of pH: The solubility of this compound in aqueous solutions will be highly dependent on the pH. In acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the highly soluble carboxylate salt. This behavior can be exploited for purification and formulation purposes.[5][6][7][8][9]

The following diagram illustrates the relationship between the structure of this compound and its expected solubility behavior.

Caption: Relationship between the structure of this compound and its predicted solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a given solvent. The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Start Start Add_Excess 1. Add excess solid compound to a known volume of solvent Start->Add_Excess Equilibrate 2. Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Separate 3. Separate solid and liquid phases (e.g., centrifugation, filtration) Equilibrate->Separate Dilute 4. Dilute a known volume of the supernatant Separate->Dilute Quantify 5. Quantify the concentration of the compound in the diluted sample Dilute->Quantify Calculate 6. Calculate the solubility Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

    • Pipette a known volume of the desired solvent into the vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording your experimental data.

SolventTemperature (°C)pH (for aqueous solutions)Measured Solubility (mg/mL)Measured Solubility (mol/L)
Water252.0
Water257.4
Water259.0
Ethanol25N/A
Methanol25N/A
DMSO25N/A
Hexane25N/A

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine its solubility profile. A thorough understanding of the solubility of this compound is a critical step in its development for pharmaceutical and other applications. By following the principles and procedures outlined in this guide, scientists can generate reliable and accurate solubility data, thereby accelerating their research and development efforts.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ChemicalBook. (n.d.). This compound | 144163-65-5.
  • PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propanoic acid.
  • Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Kim, M. S., et al. (2018). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmaceutical and Biomedical Analysis, 159, 315-320.

Sources

An In-depth Technical Guide to the Thermal Stability of 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a comprehensive technical framework for evaluating the thermal stability of 3-(2-Thiazolyl)propionic acid. While specific experimental data for this compound is not extensively published, this document serves as a detailed methodological protocol. It outlines the fundamental principles, experimental workflows, and data interpretation strategies for key analytical techniques, empowering researchers to conduct a robust thermal stability assessment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating approach to the thermal characterization of this compound and similar chemical entities.

Introduction: The Significance of Thermal Stability in Drug Development

This compound is a heterocyclic compound incorporating a thiazole ring and a propionic acid functional group. The thiazole moiety is a key structural component in numerous pharmaceuticals, valued for its diverse biological activities.[1] The propionic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), can influence the compound's pharmacokinetic profile.

The thermal stability of an active pharmaceutical ingredient (API) like this compound is a critical parameter that impacts every stage of the drug development lifecycle. From initial synthesis and purification to formulation, packaging, and storage, understanding how a compound behaves under thermal stress is essential for ensuring its safety, efficacy, and shelf-life. Thermal decomposition can lead to loss of potency, the formation of potentially toxic byproducts, and changes in physical properties such as solubility and bioavailability.

This guide provides a detailed roadmap for the systematic evaluation of the thermal stability of this compound using state-of-the-art thermoanalytical techniques.

Foundational Concepts: Thermal Decomposition Pathways

The thermal degradation of this compound can be anticipated to involve the lability of both the carboxylic acid group and the thiazole ring.

  • Carboxylic Acid Decomposition: Carboxylic acids can undergo thermal decomposition through various mechanisms, with decarboxylation being a primary pathway.[2][3] This process results in the loss of carbon dioxide. Other potential reactions include dehydration.[4] The specific pathway and its corresponding temperature range are influenced by the molecular structure and experimental conditions.[4][5]

  • Thiazole Ring Stability: The thiazole ring is an aromatic heterocycle and generally possesses a degree of thermal stability.[6] However, at elevated temperatures, ring cleavage can occur. The presence of substituents on the ring can influence its stability.[7] Photo-degradation studies on some thiazole-containing compounds have shown that the ring can undergo reactions with singlet oxygen, leading to complex rearrangements.[7]

A comprehensive thermal analysis will aim to identify the temperatures at which these decomposition events are initiated and the nature of the associated energy changes.

Core Methodologies for Thermal Stability Profiling

A multi-technique approach is essential for a thorough assessment of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such an evaluation.

Thermogravimetric Analysis (TGA)

Principle: TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It provides quantitative information on mass loss associated with processes like decomposition, evaporation, and desorption.[8][10]

Causality of Experimental Choices: The choice of a dynamic heating ramp allows for the determination of decomposition temperatures over a wide range.[11] An inert nitrogen atmosphere is selected to study the intrinsic thermal stability of the compound, preventing oxidative degradation which would occur in an air atmosphere.[12]

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Interpretation: The resulting TGA curve (thermogram) plots percent mass versus temperature. Key features to analyze include:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Decomposition Steps: The number of distinct steps in the mass loss curve, which may correspond to different decomposition reactions.[13]

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile residues.[13]

The first derivative of the TGA curve (DTG curve) plots the rate of mass loss versus temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for each step.[12]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load into TGA Crucible weigh->load place Place Crucible in Furnace load->place purge Purge with Nitrogen place->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Generate TGA/DTG Curves record->plot determine Determine Tonset, Mass Loss %, Residue plot->determine

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Synthesizing the Data: A Holistic Thermal Profile

The true power of this analysis lies in correlating the data from both TGA and DSC.

ParameterTechniqueInformation Provided
Onset of Decomposition (Tonset) TGAThe temperature at which the material begins to lose mass due to decomposition. A key indicator of thermal stability. [10]
Decomposition Temperature (Td) TGA (DTG Peak)The temperature of the maximum rate of mass loss.
Mass Loss (%) TGAThe amount of mass lost in each decomposition step, which can be used to infer the nature of the leaving groups (e.g., loss of CO2).
Residual Mass (%) TGAThe amount of non-volatile material remaining at the end of the analysis.
Melting Point (Tm) DSCThe temperature at which the crystalline solid transitions to a liquid. An endothermic event.
Enthalpy of Fusion (ΔHfus) DSCThe amount of energy required to melt the sample. Related to the degree of crystallinity.
Glass Transition (Tg) DSCThe temperature at which an amorphous solid transitions from a rigid to a more rubbery state.
Decomposition Exotherm/Endotherm DSCIndicates whether the decomposition process releases or absorbs heat. Correlating this with TGA mass loss confirms a decomposition event.

By overlaying the TGA and DSC data, a researcher can definitively link a mass loss event with its corresponding energetic signature. For example, a sharp mass loss in the TGA curve that coincides with a large exothermic peak in the DSC thermogram is strong evidence of a rapid, energetic decomposition, which could pose a significant safety hazard.

Advanced Thermal Hazard Assessment: Accelerating Rate Calorimetry (ARC)

For drug development, particularly when scaling up synthesis, a more detailed assessment of thermal hazards is often necessary. Accelerating Rate Calorimetry (ARC) is an adiabatic calorimetry technique that simulates a worst-case thermal runaway scenario. [14][15]It provides critical data on the time, temperature, and pressure relationships of an exothermic decomposition reaction under conditions where no heat is lost to the surroundings. [16][17]Key parameters obtained from ARC include the onset temperature of self-heating, time to maximum rate (TMR), and adiabatic temperature rise, which are vital for process safety design and risk assessment. [18]

Safety and Handling Precautions

When conducting thermal analysis of this compound, appropriate safety measures must be followed. Based on available safety data for this and similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves. [19]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [20][21]* Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [20]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [19]

Conclusion

Determining the thermal stability of this compound is a critical step in its development for any scientific or pharmaceutical application. This guide has provided a comprehensive, methodology-focused framework for this task. By employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can obtain a detailed and reliable profile of the compound's behavior under thermal stress. This includes identifying the onset of decomposition, understanding the nature of phase transitions, and correlating mass loss with energetic events. This systematic approach not only ensures the integrity and quality of the compound but also provides the essential data needed for safe handling, formulation, and storage, thereby supporting and accelerating the research and development process.

References

  • Differential Scanning Calorimetry Principle & Applications. (n.d.). BCL. Retrieved January 9, 2026, from https://bcluae.
  • Interpreting results from TGA instruments. (n.d.). XRF Scientific. Retrieved January 9, 2026, from https://www.xrfscientific.
  • Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved January 9, 2026, from https://www.primeprocesssafety.
  • How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. Retrieved January 9, 2026, from https://www.torontech.com/blogs/how-to-interpret-a-tga-curve-an-expert-guide/
  • Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved January 9, 2026, from https://www.thermalhazardtechnology.
  • Interpreting TGA Curves. (n.d.). METTLER TOLEDO. Retrieved January 9, 2026, from https://www.mt.com/us/en/home/library/applications/thermal-analysis/interpreting-tga-curves.html
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved January 9, 2026, from https://www.aurigaresearch.com/thermogravimetric-analysis-tga/
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved January 9, 2026, from https://www.intechopen.com/chapters/70080
  • MSDS of this compound. (n.d.). Capot Chemical. Retrieved January 9, 2026, from https://www.capotchem.com/msds/144163-65-5.html
  • Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing. Retrieved January 9, 2026, from https://analyzing-testing.netzsch.
  • What is TGA Analysis? Principles and Applications. (2025, December 29). ResolveMass Laboratories Inc. Retrieved January 9, 2026, from https://resolvemass.
  • Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. Retrieved January 9, 2026, from https://belmontscientific.
  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). Torontech. Retrieved January 9, 2026, from https://www.torontech.com/blogs/how-to-interpret-differential-scanning-calorimeter-dsc-curves/
  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Torontech. Retrieved January 9, 2026, from https://www.torontech.
  • Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. (2025, May 7). Torontech. Retrieved January 9, 2026, from https://www.torontech.
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017, December 27). Chemistry Stack Exchange. Retrieved January 9, 2026, from https://chemistry.stackexchange.
  • Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved January 9, 2026, from https://en.wikipedia.org/wiki/Thermogravimetric_analysis
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2025, October 2). ResolveMass Laboratories Inc. Retrieved January 9, 2026, from https://resolvemass.com/dsc-analysis-principle/
  • TGA Instrument Results Explained. (2025, January 13). AZoM. Retrieved January 9, 2026, from https://www.azom.com/article.aspx?ArticleID=22250
  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved January 9, 2026, from https://www.coursehero.com/file/12690385/DSC-Lab-Experiment/
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing. Retrieved January 9, 2026, from https://pubs.rsc.org/en/content/articlelanding/2017/cp/c7cp04875a
  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2022, December 14). PubMed. Retrieved January 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/36515320/
  • The Principle and Application of Thermogravimetric (TG) Analysis. (2024, November 25). NEWARE. Retrieved January 9, 2026, from https://www.newarebattery.
  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved January 9, 2026, from https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Thermal_Analysis/2.02%3A_Thermogravimetric_Analysis_(TGA)
  • DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved January 9, 2026, from https://www.torontech.com/blogs/dsc-analysis-a-practical-guide-to-thermal-insights/
  • Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. Retrieved January 9, 2026, from https://www.tainstruments.
  • Accelerating Rate Calorimeter (ARC) Testing. (n.d.). Sigma-HSE. Retrieved January 9, 2026, from https://www.sigma-hse.
  • Interpreting DSC Data. (n.d.). UCSB MRL. Retrieved January 9, 2026, from https://mrl.ucsb.
  • DSC Heat Flow Curve or DSC Thermogram: Basic Understanding. (2025, March 20). YouTube. Retrieved January 9, 2026, from https://www.youtube.
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. (2012, December 31). OSTI.GOV.
  • Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.net/publication/282672338_Pyrolysis_of_Carboxylic_Acids
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/US/en/sds/sial/800590
  • 3-(2-BENZOTHIAZOLYLTHIO)PROPIONICACID Safety Data Sheets. (n.d.). Echemi. Retrieved January 9, 2026, from https://www.echemi.com/msds/3-(2-benzothiazolylthio)propionic-acid-cas-4767-00-4.html
  • 3-(1H-T[14][15][32]riazole-3-sulfonyl)-propionic acid Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 9, 2026, from https://www.aksci.com/sds/US10121_v2.pdf
  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved January 9, 2026, from https://www.xrfscientific.com/a-beginners-guide-to-thermogravimetric-analysis/
  • Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved January 9, 2026, from https://www.dcfinechemicals.com/files/110910/110910_sds_en_3-0-0.pdf
  • Expt. 8: Differential Scanning Calorimetry. (n.d.). Williams College. Retrieved January 9, 2026, from https://web.williams.edu/wp-content/uploads/2015/01/Expt8-DSC.pdf
  • Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). YouTube. Retrieved January 9, 2026, from https://www.youtube.
  • Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. (2025, November 19). Torontech. Retrieved January 9, 2026, from https://www.torontech.
  • Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus DatapointLabs. Retrieved January 9, 2026, from https://www.datapointlabs.com/testing/thermal/thermogravimetric-analysis-tga
  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 9, 2026, from https://en.wikipedia.org/wiki/Differential_scanning_calorimetry
  • A Beginner's Guide to Differential Scanning Calorimetry DSC. (n.d.). S4Science. Retrieved January 9, 2026, from https://www.s4science.co.uk/a-beginners-guide-to-differential-scanning-calorimetry-dsc/
  • Thiazole. (n.d.). Wikipedia. Retrieved January 9, 2026, from https://en.wikipedia.org/wiki/Thiazole
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007, July 27). PubMed. Retrieved January 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/17658510/
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). MDPI. Retrieved January 9, 2026, from https://www.mdpi.com/1420-3049/24/15/2759
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH. Retrieved January 9, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7462002/
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved January 9, 2026, from https://www.fabad.org.tr/index.php/jps/article/view/1546

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Crystal Structure in Pharmaceutical Development

The thiazole ring is a cornerstone in medicinal chemistry, found in a multitude of drugs due to its wide range of biological activities.[1] As a derivative, 3-(2-Thiazolyl)propionic acid holds potential as a building block or a therapeutic agent itself. In the pharmaceutical industry, the crystalline form of a molecule is not a trivial detail; it is a critical attribute that dictates a host of physicochemical properties including solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, a comprehensive analysis of the crystal structure is an indispensable step in drug development.

This guide is structured to walk the researcher through the entire process of solid-state characterization. We will begin with methods for obtaining high-quality single crystals, a crucial and often challenging first step. Subsequently, we will delve into the core analytical techniques: single-crystal X-ray diffraction (SC-XRD) for atomic-level structure elucidation, powder X-ray diffraction (PXRD) for bulk sample analysis, and thermal methods (Differential Scanning Calorimetry and Thermogravimetric Analysis) to probe for polymorphism and stability.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before embarking on a crystallization and structural analysis campaign.

PropertyValueSource
Molecular Formula C₆H₇NO₂SPubChem[2]
Molecular Weight 157.19 g/mol PubChem[2]
CAS Number 144163-65-5PubChem[2]
IUPAC Name 3-(1,3-thiazol-2-yl)propanoic acidPubChem[2]

Experimental Workflow for Crystal Structure Analysis

The comprehensive analysis of the crystal structure of this compound follows a multi-step, logical progression. Each step provides unique and complementary information, culminating in a complete solid-state characterization.

Crystal_Structure_Analysis_Workflow cluster_0 Material Acquisition & Purity cluster_1 Crystal Growth cluster_2 Structural Analysis cluster_3 Physicochemical Characterization cluster_4 Data Integration & Final Report Purity Purity Assessment (HPLC, NMR) Crystallization Crystallization Screening Purity->Crystallization High Purity Material PXRD Powder X-Ray Diffraction (PXRD) Purity->PXRD Bulk Powder Sample Thermal Thermal Analysis (DSC/TGA) Purity->Thermal Techniques Slow Evaporation Vapor Diffusion Cooling Crystallization->Techniques SC_XRD Single-Crystal X-Ray Diffraction (SC-XRD) Crystallization->SC_XRD High-Quality Single Crystal Data_Analysis Structure Solution & Refinement SC_XRD->Data_Analysis Diffraction Data PXRD->Data_Analysis Bulk Phase Confirmation Final_Report Comprehensive Solid-State Profile Thermal->Final_Report Spectroscopy Spectroscopic Analysis (FTIR/Raman) Spectroscopy->Final_Report Data_Analysis->Final_Report

Caption: Workflow for the comprehensive crystal structure analysis of a small organic molecule.

Step 1: Crystallization of this compound

The prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals, typically with dimensions of at least 50-100 µm in all directions. The process of growing such crystals can be more of an art than a science, often requiring screening of various conditions.

Protocol for Crystallization Screening:

  • Solubility Screening:

    • Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

    • The ideal solvent is one in which the compound is moderately soluble.[3] Highly soluble compounds tend to precipitate rapidly, forming small or poor-quality crystals, while very low solubility can make crystallization impractically slow.

  • Common Crystallization Techniques:

    • Slow Evaporation: This is often the simplest and most successful method.[4]

      • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

      • Filter the solution to remove any particulate matter.

      • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation.

      • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

    • Vapor Diffusion: This technique is excellent for small quantities of material and allows for very slow crystal growth.[5][6]

      • Dissolve the compound in a small amount of a less volatile solvent (e.g., methanol) in a small, open inner vial.

      • Place this inner vial inside a larger, sealed outer vial (e.g., a jar) that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).

      • Over time, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling:

      • Prepare a saturated solution of the compound at an elevated temperature.

      • Slowly cool the solution to room temperature, or even further in a refrigerator or freezer. The gradual decrease in temperature reduces solubility, leading to crystallization.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms within a crystal.[7][8] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Protocol for SC-XRD Data Collection and Structure Solution:

  • Crystal Mounting:

    • Under a microscope, select a suitable single crystal with well-defined faces and no visible cracks or defects.

    • Mount the crystal on a cryo-loop, typically made of nylon, and flash-cool it in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage during data collection.

  • Data Collection:

    • Mount the goniometer head with the crystal onto the diffractometer.

    • The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, will rotate the crystal through a series of angles.[8]

    • At each orientation, the crystal diffracts the X-ray beam, producing a pattern of reflections that are recorded by the detector. A full sphere of data is collected to ensure completeness.

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group.

    • The phases of the diffracted waves, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson functions).

    • An initial electron density map is generated, from which an initial model of the molecule can be built.

    • This model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 5.987(2)
c (Å) 14.234(5)
β (°) 98.75(2)
Volume (ų) 716.9(4)
Z 4
Calculated Density (g/cm³) 1.458
R-factor (%) 3.85
Step 3: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single crystal, it doesn't guarantee that the bulk material has the same crystalline form. PXRD is a rapid and essential technique for analyzing the bulk powder, confirming phase purity, and identifying different polymorphs.[9]

PXRD_Workflow Sample Powder Sample Preparation Instrument Diffractometer Setup Sample->Instrument Scan Data Collection (2θ Scan) Instrument->Scan Analysis Pattern Analysis Scan->Analysis

Caption: A simplified workflow for Powder X-ray Diffraction analysis.

Protocol for PXRD Analysis:

  • Sample Preparation:

    • Gently grind the bulk crystalline sample into a fine, homogeneous powder.

    • Pack the powder into a sample holder, ensuring a flat and level surface. A zero-background sample holder is often used to minimize signal from the holder itself.[9]

  • Data Collection:

    • Place the sample holder in the PXRD instrument.

    • The instrument directs a beam of X-rays onto the sample, and the detector scans through a range of angles (2θ) to record the diffracted X-rays.

  • Data Analysis:

    • The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the peaks are characteristic of a specific crystal structure, acting as a "fingerprint" for that crystalline phase.

    • This experimental pattern can be compared to a theoretical pattern calculated from the SC-XRD data to confirm that the bulk material is the same phase as the single crystal analyzed.

Step 4: Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide valuable information about the physical and chemical changes that occur in a material as a function of temperature. They are particularly powerful for detecting polymorphism, solvation, and degradation.[10]

Protocol for DSC Analysis:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks in the DSC thermogram. The melting point is a key characteristic of a crystalline solid. Different polymorphs will generally have different melting points.

Protocol for TGA Analysis:

  • Place a slightly larger amount of the sample (5-10 mg) into a TGA crucible.

  • Heat the sample at a constant rate in a controlled atmosphere.

  • The TGA instrument continuously measures the mass of the sample as the temperature increases.[11]

  • A loss in mass can indicate the release of trapped solvent (desolvation) or thermal decomposition of the compound.

Data Interpretation and Integration

A full understanding of the solid-state chemistry of this compound is achieved by integrating the data from all analytical techniques.

  • SC-XRD provides the definitive atomic arrangement, including key intermolecular interactions like hydrogen bonding, which are crucial for understanding crystal packing. For a carboxylic acid, one would anticipate the formation of hydrogen-bonded dimers or catemers.[12]

  • PXRD confirms that the structure determined from a single crystal is representative of the bulk material, ensuring phase purity.

  • DSC identifies the melting point and can reveal the presence of other crystalline forms (polymorphs) if multiple thermal events are observed upon heating or cooling cycles.

  • TGA determines the thermal stability of the compound and can quantify the amount of solvent present in the crystal lattice (in the case of a solvate).

Conclusion

The rigorous characterization of the crystal structure of this compound is a critical step in its potential development as a pharmaceutical agent. By following the systematic workflow outlined in this guide—from meticulous crystal growth to comprehensive analysis by SC-XRD, PXRD, and thermal methods—researchers can gain a complete and unambiguous understanding of its solid-state properties. This knowledge is paramount for ensuring the quality, stability, and performance of any future drug product derived from this compound. The protocols and insights provided herein are designed to empower scientists to confidently navigate the complexities of solid-state chemistry and make data-driven decisions in the drug development process.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.).
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. DOI:10.1039/D2CS00697A.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-11.
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2575.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
  • Staples, R. (n.d.). Getting Crystals Your Crystallographer Will Treasure. X-Ray Crystallography Laboratory, Michigan State University.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Lab Test Methods Day.
  • PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propanoic acid. National Center for Biotechnology Information.
  • El-Sayed, N. N. E., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center.
  • Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

Sources

Methodological & Application

The Versatile Role of 3-(2-Thiazolyl)propionic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] Its presence in essential compounds like vitamin B1 (thiamine) and blockbuster drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[2] 3-(2-Thiazolyl)propionic acid, a bifunctional molecule incorporating both the thiazole heterocycle and a carboxylic acid moiety, has emerged as a highly versatile building block for the synthesis of a diverse array of complex organic molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

The unique electronic properties of the thiazole ring, coupled with the reactive handle of the propionic acid side chain, allow for a multitude of synthetic transformations. This guide will delve into its synthesis, its role as a key component in the construction of peptidomimetics and other pharmacologically relevant compounds, and provide practical, field-proven protocols for its utilization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 144163-65-5[3]
Molecular Formula C6H7NO2S[3]
Molecular Weight 157.19 g/mol [3]
Appearance Not specified, likely a solid[4]
XLogP3-AA 0.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]

Synthesis of this compound: The Hantzsch Connection

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a robust and widely employed method for the construction of the thiazole ring.[5][6] While many modern variations exist, the fundamental principle involves the reaction of a thioamide with an α-halocarbonyl compound. For the synthesis of the parent this compound, a plausible and efficient route involves the reaction of a suitable brominated keto-acid or ester with thiourea.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis is a well-established cascade of nucleophilic attack, cyclization, and dehydration.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Hantzsch_Mechanism Thioamide Thioamide (e.g., Thiourea) SN2_Intermediate S-Alkylated Intermediate Thioamide->SN2_Intermediate Nucleophilic Attack on α-carbon AlphaHaloKetoester α-Halo Ketoester (e.g., Ethyl 4-bromo-3-oxobutanoate) AlphaHaloKetoester->SN2_Intermediate Cyclization_Intermediate Hemiaminal Intermediate SN2_Intermediate->Cyclization_Intermediate Intramolecular Nucleophilic Attack Dehydration_Intermediate Thiazoline Intermediate Cyclization_Intermediate->Dehydration_Intermediate Dehydration Thiazole_Ester Thiazole Ester Dehydration_Intermediate->Thiazole_Ester Aromatization Hydrolysis Hydrolysis Thiazole_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Acid or Base Catalyzed Amide_Coupling Thiazolylpropionic_Acid This compound Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Thiazolylpropionic_Acid->Coupling_Reagent Amine R-NH2 Amine->Coupling_Reagent Thiazolyl_Amide Thiazolyl Propionamide Coupling_Reagent->Thiazolyl_Amide Amide Bond Formation

Caption: General workflow for amide coupling reactions.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound

  • Amine (R-NH2)

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent.

  • Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with a mild acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Rationale: The use of coupling reagents activates the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling reagent and base can be critical for achieving high yields and minimizing side reactions, particularly with sensitive substrates.

Esterification: Modulating Physicochemical Properties

Esterification of this compound is another fundamental transformation that allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and solubility. This is particularly important in drug design for optimizing pharmacokinetic profiles.

Protocol 3: Fischer Esterification

Materials:

  • This compound

  • Alcohol (R-OH)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Dean-Stark apparatus (optional)

Procedure:

  • In a round-bottom flask, combine this compound, a large excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid.

  • If the alcohol has a boiling point that allows for azeotropic removal of water, a Dean-Stark apparatus can be used to drive the equilibrium towards the product.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extract the ester with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the ester by distillation or column chromatography.

Rationale: The Fischer esterification is a classic, acid-catalyzed equilibrium process. Using an excess of the alcohol or removing the water byproduct shifts the equilibrium to favor the formation of the ester, leading to higher yields.

Application in Solid-Phase Synthesis

The use of this compound and its derivatives as building blocks in solid-phase synthesis has enabled the rapid generation of libraries of thiazole-containing compounds for high-throughput screening. [9]The carboxylic acid handle allows for its attachment to a solid support, and subsequent chemical transformations can be carried out on the resin-bound molecule.

Solid_Phase_Synthesis Resin Solid Support (e.g., Wang Resin) Attach_Acid Attach this compound Resin->Attach_Acid Resin_Bound_Acid Resin-Bound Thiazole Attach_Acid->Resin_Bound_Acid Reaction_1 On-Resin Reaction 1 (e.g., Amide Coupling) Resin_Bound_Acid->Reaction_1 Reaction_2 On-Resin Reaction 2 (e.g., Cyclization) Reaction_1->Reaction_2 Cleavage Cleavage from Resin Reaction_2->Cleavage Final_Product Purified Thiazole Derivative Cleavage->Final_Product

Caption: Workflow for solid-phase synthesis using a thiazole building block.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile building block in the arsenal of the modern organic chemist. Its straightforward synthesis and the dual reactivity of its thiazole and carboxylic acid functionalities provide a gateway to a vast chemical space of complex and biologically relevant molecules. From peptidomimetics to novel heterocyclic scaffolds, the applications of this compound are continually expanding. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their synthetic endeavors, ultimately contributing to advancements in medicine and materials science.

References

  • Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 7857-7868.
  • Ayati, A., et al. (2015). A review on thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 20(8), 14893-14926.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Ghorab, M. M., et al. (2014). Synthesis of trifunctional thiazolyl amino acids and their use for the solid-phase synthesis of small molecule compounds and cyclic peptidomimetics.
  • PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propanoic acid.
  • PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propanoic acid.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018.
  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024). Chemistry – A European Journal.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis.
  • Green synthesis of thiazolo oxazin using multicomponent reactions of thiazole.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemical Review and Letters.
  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Combinatorial Chemistry & High Throughput Screening.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2022). Molecules.
  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (2013).
  • Improved Microwave-Mediated Synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. (2014). Molecules.
  • Synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[( tert -butoxycarbonyl) amino] propanoic acid and evaluation of anti-microbial activity. (2020). Journal of the Indian Chemical Society.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules.
  • 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2015). Molecules.

Sources

Application Notes and Protocols for 3-(2-Thiazolyl)propionic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] As a five-membered heterocyclic ring containing both sulfur and nitrogen, the thiazole moiety is a versatile pharmacophore present in natural products and synthetic drugs alike.[3] Thiazole derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents, making them a subject of intense research in drug discovery and development.[1][3]

3-(2-Thiazolyl)propionic acid is a member of this promising class of compounds. Its structure, featuring a propionic acid side chain attached to the thiazole ring, suggests potential interactions with various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule in the active sites of enzymes, while the thiazole ring can engage in various non-covalent interactions. This document provides detailed experimental protocols for researchers to investigate the potential therapeutic applications of this compound in three key areas: anti-inflammatory, anticancer, and antimicrobial research. The methodologies described herein are based on established and widely accepted in vitro assays for evaluating the bioactivity of novel chemical entities.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate compound handling, stock solution preparation, and interpretation of experimental results.

PropertyValueSource
CAS Number 144163-65-5
Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in DMSO, DMF, and aqueous base. Limited solubility in water.General knowledge
Stock Solution Preparation

For in vitro biological assays, it is crucial to prepare a high-concentration stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is recommended due to its high solvating power and compatibility with most cell-based assays at low final concentrations.

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh 1.57 mg of this compound.

    • Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Preparation of Working Solutions:

    • Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

    • It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause solvent-induced toxicity, typically below 0.5% (v/v).[4]

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring from an α-haloketone and a thioamide.[5][6] The following is a generalized protocol that can be adapted for the synthesis of this compound and its derivatives.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A α-Haloketone/Aldehyde C Combine Reactants in Solvent (e.g., Ethanol, Methanol) A->C B Thioamide/Thiourea B->C D Heat Reaction Mixture (e.g., Reflux) C->D E Cool to Room Temperature D->E F Neutralize with Weak Base (e.g., Na2CO3 solution) E->F G Precipitate Formation F->G H Isolate by Filtration G->H I Recrystallization or Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the appropriate α-halocarbonyl compound (e.g., 3-bromo-4-oxobutanoic acid) (1 equivalent) and a thioamide (e.g., thioformamide) (1-1.2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Heating: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Slowly add a weak base, such as a 5% aqueous solution of sodium carbonate, to the reaction mixture with stirring. This will neutralize any acid formed during the reaction and precipitate the neutral thiazole product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven or by air drying.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: In Vitro Anti-Inflammatory Activity Assessment

Many thiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The following protocol describes an in vitro assay to screen this compound for its potential to inhibit COX-1 and COX-2.

Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Workflow A Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Heme Cofactor - Assay Buffer D Reaction Setup (96-well plate): - Add Enzyme, Heme, and Inhibitor - Pre-incubate A->D B Prepare Test Compound Dilutions: This compound (e.g., 0.1, 1, 10, 100 µM) B->D C Positive Controls: - SC-560 (COX-1 selective) - Celecoxib (COX-2 selective) C->D E Initiate Reaction: Add Arachidonic Acid D->E F Incubate at 37°C E->F G Quantify Prostaglandin E2 (PGE2) using ELISA Kit F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 Value G->H

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Step-by-Step Protocol
  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam). This will typically include the COX-1 and COX-2 enzymes, arachidonic acid (substrate), and an ELISA-based detection system for prostaglandin E2 (PGE2).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range for initial screening would be from 0.01 µM to 100 µM. Also, prepare dilutions of selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as positive controls.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme cofactor, and either the test compound, a known inhibitor, or a vehicle control (DMSO).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and gently mix.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 10-20 minutes).

  • PGE2 Quantification: Stop the reaction and quantify the amount of PGE2 produced using the ELISA component of the kit. This typically involves a colorimetric reaction that is read on a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Anticancer Activity Screening

Thiazole-containing compounds have been extensively investigated as potential anticancer agents.[4][9] The following protocols describe the initial steps in evaluating the anticancer potential of this compound: a cytotoxicity assay to determine its effect on cancer cell viability and an apoptosis assay to investigate the mechanism of cell death.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Step-by-Step Protocol
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Putative Signaling Pathway for Thiazole-Induced Apoptosis

Apoptosis_Pathway Thiazole This compound Target Putative Target (e.g., Kinase, Tubulin) Thiazole->Target ROS ↑ Reactive Oxygen Species (ROS) Target->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for thiazole-induced apoptosis.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing

The thiazole nucleus is present in several antimicrobial agents. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial and fungal strains using the broth microdilution method.[10][11]

Step-by-Step Protocol
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial preclinical evaluation of this compound. By systematically assessing its potential anti-inflammatory, anticancer, and antimicrobial activities, researchers can gain valuable insights into its therapeutic promise. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and preliminary toxicological assessments. The versatility of the thiazole scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics.

References

  • Gierse, J. K., et al. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology, 750, 66–73. [Link]
  • Zarghi, A., et al. (2019). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 24(4), 685. [Link]
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
  • Sharma, V., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 21(10), 2847-2856. [Link]
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15017. [Link]
  • El-Sayed, N. N. E., et al. (2016). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 6(10), 8049-8063. [Link]
  • Al-Ostoot, F. H., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 8(35), 31737–31752. [Link]
  • Kakei, H., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 35(5), 1823-1830. [Link]
  • Kumar, A., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 21(10), 2847-2856. [Link]
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15017. [Link]
  • Kumar, S., et al. (2017).
  • Fahmy, H. T. (1997). Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines. Pharmazie, 52(10), 750-753. [Link]
  • Al-Salahi, R., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 209-245. [Link]
  • Chu, D. T., et al. (1986). Synthesis and biological activity of benzothiazolo[3,2-a]quinolone antibacterial agents. Journal of Medicinal Chemistry, 29(8), 1531-1534. [Link]
  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(11), 1735-1747. [Link]

Sources

3-(2-Thiazolyl)propionic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged" scaffold in medicinal chemistry. Present in natural products like vitamin B1 (thiamine) and incorporated into a wide array of synthetic drugs, the thiazole nucleus is a versatile building block for developing novel therapeutic agents.[2][3] This guide focuses on a particularly valuable derivative, 3-(2-thiazolyl)propionic acid, exploring its synthesis and application as a key intermediate in the design of innovative drug candidates. The propionic acid side chain offers a crucial handle for molecular modifications, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Core Attributes of the this compound Scaffold

The utility of this compound in drug design stems from the combined contributions of the thiazole ring and the propionic acid moiety.

The Thiazole Ring:

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heteroaromatic systems, allowing for the modulation of a compound's physical and biological properties while maintaining key binding interactions.

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts metabolic stability, a desirable feature in drug candidates.[4]

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a critical interaction for target binding.[5]

The Propionic Acid Moiety:

  • Pharmacophore Mimicry: The carboxylic acid group is a key component of many pharmacophores, often mimicking the carboxylate of amino acids or other endogenous ligands.

  • Solubility and Pharmacokinetics: The polar carboxylic acid group can enhance aqueous solubility and influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Handle: The carboxylic acid provides a reactive site for a wide range of chemical transformations, including amide bond formation, esterification, and reduction, allowing for the straightforward synthesis of compound libraries for structure-activity relationship (SAR) studies.

The interplay of these features makes this compound a powerful tool for medicinal chemists aiming to develop novel therapeutics with improved efficacy and safety profiles.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved in a two-step process starting from ethyl 2-thiazoleacrylate. The first step involves the reduction of the carbon-carbon double bond, followed by the hydrolysis of the resulting ester.

Synthesis_Workflow Start Ethyl 2-Thiazoleacrylate Step1 Hydrogenation Start->Step1 Intermediate Ethyl 3-(2-Thiazolyl)propionate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 3-(2-Thiazolyl)propionate

This protocol is adapted from a known procedure for the reduction of a similar α,β-unsaturated ester.

Materials:

  • Ethyl 2-thiazoleacrylate

  • Ethanol

  • 10% Palladium on charcoal (Pd/C)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve ethyl 2-thiazoleacrylate (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the solution.

  • Seal the vessel and connect it to a Parr hydrogenation apparatus.

  • Purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 50 psi.

  • Heat the reaction mixture to 40°C with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude ethyl 3-(2-thiazolyl)propionate.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Hydrolysis to this compound

This is a general procedure for the basic hydrolysis of an ethyl ester.

Materials:

  • Ethyl 3-(2-thiazolyl)propionate

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1-2 M)

  • Hydrochloric acid (HCl) (e.g., 1-2 M)

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 3-(2-thiazolyl)propionate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of aqueous NaOH or LiOH solution (typically 2-3 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C to expedite the reaction.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of aqueous HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with several portions of dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry: A Building Block for Diverse Therapeutic Agents

The this compound scaffold has been explored in the development of various therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases. The propionic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a thiazole ring can modulate the activity and properties of these compounds. For instance, the derivative 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid has demonstrated potent anti-inflammatory and analgesic activities in animal models, in some cases comparable or superior to established drugs like indomethacin.[3]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimuli cluster_1 Pro-inflammatory Mediators Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 PLA2 Arachidonic Acid Arachidonic Acid COX Enzymes COX-1/COX-2 Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PLA2->Arachidonic Acid releases COX Enzymes->Prostaglandins Thiazolylpropionic_Acid_Analog Thiazolylpropionic Acid Analogs Thiazolylpropionic_Acid_Analog->COX Enzymes inhibit

Figure 2: Potential mechanism of anti-inflammatory action.

Table 1: Anti-inflammatory Activity of a this compound Analog

CompoundAnti-inflammatory Activity (Carrageenan-induced edema)Analgesic Activity (Writhing test)Reference
2-[4-(2-thiazolyloxy)-phenyl]-propionic acidMore active than ibuprofenComparable or superior to indomethacin[3]
Anticancer Agents

The thiazole ring is a prominent feature in several approved anticancer drugs, including dasatinib and dabrafenib.[6] Derivatives of 3-(thiazolyl)propionic acid have been investigated for their potential as anticancer agents. For example, a series of 3,5-disubstituted thiadiazine-2-thiones, which are structurally related to thiazoles and incorporate a propionic acid side chain, have shown potent activity against the HeLa cancer cell line.[7] While not direct derivatives, these findings highlight the potential of the combined scaffold in cancer drug discovery. The thiazole moiety can contribute to the inhibition of various biological targets relevant to cancer, such as protein kinases and enzymes involved in cell cycle regulation.[3]

Immunomodulatory Agents

The thiazole derivative tiprotimod, [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid, is an immunomodulatory agent that has been studied for its ability to stimulate macrophage activity and enhance both humoral and cell-mediated immune responses.[2][7] Although not a direct propionic acid derivative, its structure, featuring a dicarboxylic acid, underscores the potential for thiazole carboxylic acids to influence the immune system. This opens avenues for the development of novel immunomodulators based on the this compound scaffold.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of both a biologically active thiazole ring and a synthetically tractable propionic acid moiety make it an attractive starting point for the development of novel therapeutic agents. The demonstrated applications in anti-inflammatory and anticancer research, along with the potential for immunomodulation, suggest that this scaffold will continue to be a fruitful area of investigation for drug discovery professionals. Future work could focus on the synthesis of diverse libraries of compounds derived from this compound and their screening against a wide range of biological targets to unlock their full therapeutic potential.

References

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
  • Fleischmann, K., Scheunemann, K. H., Schorlemmer, H. U., Dickneite, G., Blumbach, J., Fischer, G., Dürckheimer, W., & Sedlacek, H. H. (1989). Immunomodulation by the new synthetic thiazole derivative tiprotimod. 1st communication: synthesis and structure-activity relationships. Arzneimittel-Forschung, 39(7), 743–746.
  • Hirose, K., Jyoyama, H., Kojima, Y., Eigyo, M., Hatakeyama, H., Asanuma, F., Umehara, H., & Yamaguchi, T. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung, 34(3), 280–286.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(13), 4236. [Link]
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Schorlemmer, H. U., Dickneite, G., Blumbach, J., Fleischmann, K., Dürckheimer, W., & Sedlacek, H. H. (1989). Immunomodulation by the new synthetic thiazole derivative tiprotimod. 2nd communication: immunopharmacological activity. Arzneimittel-Forschung, 39(7), 746–751.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). Current Medicinal Chemistry, 27(10), 1676–1701. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 3-(2-Thiazolyl)propionic acid is a representative of this class, and its structural features make it a compelling candidate for inclusion in high-throughput screening (HTS) libraries. HTS allows for the rapid evaluation of thousands to millions of compounds, making it a cornerstone of modern drug discovery and chemical biology.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and protocols for designing and executing robust HTS assays to characterize the biological activity of this compound and its analogs. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the described protocols are self-validating and the results are trustworthy and interpretable.

Scientific Rationale: Plausible Targets and Assay Design

Given its structural similarity to known bioactive molecules, this compound is hypothesized to interact with several classes of enzymes. The 2-arylpropionic acid motif is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6][7] Furthermore, small molecules containing heterocyclic rings are common culprits for assay interference, particularly in luciferase-based reporter assays, a phenomenon that must be rigorously controlled for.[8][9]

Therefore, this guide will focus on two primary HTS applications:

  • Luciferase Inhibition Profiling: An essential counterscreen to identify and flag potential false positives from primary HTS campaigns that utilize luciferase reporters.

  • Cyclooxygenase (COX) Inhibition Screening: A primary screening assay to discover novel anti-inflammatory agents.

Application Note 1: Firefly Luciferase Inhibition Counterscreen

A. Principle of the Assay & Scientific Causality

Firefly luciferase (FLuc) is a widely used reporter enzyme in cell-based HTS assays. It catalyzes the ATP-dependent oxidation of D-luciferin, producing light.[8] However, a significant number of small molecules can directly inhibit FLuc, leading to a decrease in luminescent signal that can be misinterpreted as on-target activity in the primary assay. Compounds structurally similar to this compound, particularly those with arylpropionic acid features, have been shown to interact with the active site of luciferase enzymes.[10] Therefore, it is imperative to screen library compounds in a direct biochemical FLuc inhibition assay to eliminate such false positives. This protocol describes a robust, miniaturized assay in a 384-well format suitable for automated HTS.[5]

B. HTS Workflow for Luciferase Inhibition

HTS_Workflow cluster_prep Plate Preparation cluster_compound Compound Addition cluster_read Detection & Reading cluster_analysis Data Analysis p1 Dispense Assay Buffer p2 Dispense FLuc Enzyme p1->p2 c1 Transfer this compound & Controls from Source Plate p2->c1 c2 Incubate (Pre-incubation) c1->c2 r1 Add Luciferin/ATP Substrate c2->r1 r2 Read Luminescence r1->r2 a1 Normalize Data r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 a2->a3

Caption: General HTS workflow for an enzyme inhibition assay.

C. Detailed Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.1% (w/v) Bovine Serum Albumin (BSA). Rationale: This buffer system maintains a stable pH and ionic strength for optimal enzyme activity, while BSA prevents non-specific binding of the enzyme to the plate surface.

  • Firefly Luciferase (FLuc) Working Solution: Prepare a 2X working solution of recombinant FLuc (e.g., from Photinus pyralis) in Assay Buffer to a final concentration of 10 nM. Rationale: The 2X concentration accounts for the 1:1 dilution upon compound addition. The 10 nM concentration should be optimized to yield a robust signal-to-background ratio.

  • Compound & Control Plate: Prepare a serial dilution of this compound in 100% DMSO. Typically, an 11-point, 1:3 dilution series starting from 1 mM is appropriate. Also include wells with a known FLuc inhibitor (e.g., PTC124) as a positive control and DMSO only as a negative (vehicle) control.

  • Substrate Solution: Prepare a 2X working solution containing 300 µM D-Luciferin and 200 µM ATP in Assay Buffer. Rationale: Substrate concentrations are kept above the Km to ensure the reaction rate is proportional to enzyme concentration during the initial read phase.

2. Assay Procedure:

  • Dispense Reagents: Using an automated liquid handler, dispense 10 µL of the 2X FLuc Working Solution into all wells of a 384-well white, opaque plate. Rationale: Opaque plates are essential to prevent optical crosstalk between wells during luminescence reading.

  • Compound Transfer: Transfer 100 nL of the compound solutions from the Compound & Control Plate to the assay plate using a pintool or acoustic dispenser. This results in a 1:200 dilution and a final DMSO concentration of 0.5%.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature, protected from light. Rationale: This step allows for any time-dependent binding of the inhibitor to the enzyme before the reaction is initiated.

  • Initiate Reaction: Dispense 10 µL of the 2X Substrate Solution into all wells.

  • Detection: Immediately read the luminescence on a plate reader with a 0.5 to 1-second integration time per well.

D. Data Presentation & Quality Control

ParameterDescriptionRecommended Value
Plate Type Solid white, opaque384-well
Final Volume Total reaction volume per well20 µL
FLuc Conc. Final concentration in the assay5 nM
D-Luciferin Conc. Final concentration in the assay150 µM
ATP Conc. Final concentration in the assay100 µM
DMSO Conc. Final vehicle concentration0.5%
Positive Control Known FLuc inhibitor (e.g., PTC124)10 µM
Negative Control Vehicle (DMSO)0.5%
Z'-factor A measure of assay quality> 0.5

The quality of the HTS assay is determined by the Z'-factor, calculated using the signals from the positive (PC) and negative (NC) controls:



A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[11]

Application Note 2: High-Throughput Screening for Cyclooxygenase (COX) Inhibitors

A. Principle of the Assay & Scientific Causality

Cyclooxygenase (COX-1 and COX-2) enzymes catalyze the conversion of arachidonic acid to Prostaglandin H2, a key step in the inflammatory pathway. Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.[6] The structural similarity of this compound to known COX inhibitors like ibuprofen suggests it may possess similar activity.[7] This protocol describes a colorimetric HTS assay to quantify the peroxidase activity of COX enzymes, which is coupled to the conversion of arachidonic acid. The assay measures the oxidation of a chromogenic substrate, providing a simple and robust readout for enzyme inhibition.

B. COX Inhibition Pathway

COX_Pathway cluster_detection Detection Reaction AA Arachidonic Acid COX COX Enzyme (Cyclooxygenase & Peroxidase Activity) AA->COX Cyclooxygenase PGG2 Prostaglandin G2 (PGG2) PGG2->COX Peroxidase PGH2 Prostaglandin H2 (PGH2) Inhibitor This compound Inhibitor->COX Inhibition Substrate Chromogenic Substrate (Reduced) Oxidized Oxidized Substrate (Color) Substrate->Oxidized Peroxidase Activity

Caption: Inhibition of the COX peroxidase activity by a test compound.

C. Detailed Protocol

This protocol is designed for a 384-well clear plate format with a final assay volume of 50 µL.

1. Reagent Preparation:

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA.

  • Heme Cofactor: Prepare a 100X stock solution of heme in DMSO. Rationale: Heme is a required cofactor for COX enzyme activity.

  • COX Enzyme Solution (2X): Dilute purified COX-1 or COX-2 enzyme and heme (to a final 1X concentration) in ice-cold Reaction Buffer. The final enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • Compound & Control Plate: Prepare a serial dilution of this compound in 100% DMSO as described previously. Use a known COX inhibitor (e.g., Indomethacin) as a positive control.

  • Substrate Mix (2X): Prepare a solution in Reaction Buffer containing 200 µM Arachidonic Acid and 400 µM of a colorimetric peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Rationale: TMPD is oxidized by the peroxidase activity of COX, resulting in a color change that can be measured spectrophotometrically.

2. Assay Procedure:

  • Dispense Enzyme: Add 25 µL of the 2X COX Enzyme Solution to all wells of a 384-well clear microplate.

  • Compound Transfer: Transfer 125 nL of the compound solutions to the assay plate.

  • Pre-incubation: Mix gently and incubate for 10 minutes at 37°C. Rationale: This allows the inhibitor to bind to the enzyme at a physiological temperature.

  • Initiate Reaction: Add 25 µL of the 2X Substrate Mix to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Read the absorbance at 590 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle (DMSO) controls.

E. Data Presentation & Interpretation

ParameterDescriptionRecommended Value
Plate Type Clear, flat-bottom384-well
Final Volume Total reaction volume per well50 µL
COX Isoform COX-1 or COX-2Assay both for selectivity
Arachidonic Acid Final substrate concentration100 µM
TMPD Conc. Final chromogen concentration200 µM
Temperature Assay incubation temperature37°C
Positive Control Indomethacin or Celecoxib1 µM
Readout Absorbance Wavelength590 nm

By screening against both COX-1 and COX-2 isoforms, the selectivity of this compound can be determined. A compound that selectively inhibits COX-2 over COX-1 is often a more desirable therapeutic candidate due to a potentially better gastrointestinal safety profile.

Conclusion

This compound represents a class of compounds with significant potential for biological activity. The successful application of HTS to characterize this and similar molecules depends on a carefully considered experimental design. The protocols detailed in these application notes provide a robust framework for both primary screening (COX inhibition) and essential secondary screening (luciferase inhibition counterscreening). By focusing on the scientific rationale behind each step and implementing rigorous quality control, researchers can confidently and efficiently explore the therapeutic potential of thiazole-containing compound libraries.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][1][4]thiazole Compounds.
  • Bialonska, D., & Zjawiony, J. K. (2009). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-22. [Link]
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • Shoichet, B. K. (2004). High-throughput assays for promiscuous inhibitors.
  • Puhl, A., et al. (2023). Scatter plots showing the data from the high-throughput screening (HTS)...
  • Foley, T. L., et al. (2021). High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells. SLAS Discovery, 26(2), 216-229. [Link]
  • Uno, T., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 39(9), 2328-35. [Link]
  • Putri, C. O., & Cahyana, A. H. (2020). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2243(1), 020002.
  • Hudson, B. D., et al. (2014). Pharmacological properties of acid N-thiazolylamide FFA2 agonists. British Journal of Pharmacology, 171(15), 3764-76. [Link]
  • Al-Abdullah, E. S., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 20(8), 13686-701. [Link]
  • El-Wakil, M. H., et al. (2025). Rational design, synthesis, and molecular modelling insights of dual DNA binders/DHFR inhibitors bearing arylidene-hydrazinyl-1,3-thiazole scaffold with apoptotic and anti-migratory potential in breast MCF-7 cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Eldehna, W. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5652. [Link]
  • Nakajima, Y., et al. (2008). New application of firefly luciferase--it can catalyze the enantioselective thioester formation of 2-arylpropanoic acid. Organic & Biomolecular Chemistry, 6(16), 2841-5. [Link]
  • Al-Ghorbani, M., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-18.
  • Kaskova, Z., et al. (2022). Triple Reporter Assay: A Non-Overlapping Luciferase Assay for the Measurement of Complex Macromolecular Regulation in Cancer Cells Using a New Mushroom Luciferase–Luciferin Pair. International Journal of Molecular Sciences, 23(24), 15891. [Link]
  • Batool, T., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Biomolecular Structure & Dynamics.
  • Hirose, K., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung, 34(3), 280-6. [Link]
  • Thorne, N., et al. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
  • Wang, Y., et al. (2019). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Applied Microbiology and Biotechnology, 103(15), 6141-6151. [Link]
  • Targeting Systems. (n.d.). Green & Red-emitting Renilla Luciferase.
  • Rather, M. A., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6296. [Link]
  • Gadal, M., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(13), 6927. [Link]
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.

Sources

Application Note: Strategic Use of 3-(2-Thiazolyl)propionic Acid in the Synthesis of Thiazolo[3,2-a]pyrimidinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When fused with a pyrimidine ring to form the thiazolo[3,2-a]pyrimidine system, the resulting bicyclic heterocycle exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4][5][6] 3-(2-Thiazolyl)propionic acid is a versatile and efficient building block for accessing this important heterocyclic core, particularly for the synthesis of substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones. Its structure, featuring a nucleophilic thiazole nitrogen and a carboxylic acid function connected by a flexible three-carbon linker, is perfectly primed for cyclocondensation reactions.

This guide provides an in-depth look at the application of this compound in the synthesis of thiazolo[3,2-a]pyrimidin-5-ones through condensation with β-keto esters. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical parameters for successful synthesis.

Part 1: Synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones

The reaction between this compound and a β-keto ester, such as ethyl acetoacetate, is a classical and reliable method for constructing the thiazolo[3,2-a]pyrimidin-5-one core. This transformation is typically acid-catalyzed and proceeds via a sequence of condensation and cyclization steps.

General Reaction Scheme

The overall transformation can be depicted as follows:

Reaction_Scheme R1 This compound Catalyst Polyphosphoric Acid (PPA) Heat (Δ) plus + R2 β-Keto Ester (e.g., Ethyl Acetoacetate) P1 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Catalyst->P1

Caption: General reaction for the synthesis of the thiazolo[3,2-a]pyrimidin-5-one core.

Mechanism Insight

The synthesis proceeds through a multi-step mechanism facilitated by a dehydrating acidic catalyst like Polyphosphoric Acid (PPA) or a strong acid like sulfuric acid.

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated by the acid catalyst.

  • Initial Condensation (Knoevenagel-type): The activated acid reacts with the enol form of the β-keto ester. This step involves the formation of a new carbon-carbon bond.

  • Intramolecular Cyclization: The nucleophilic nitrogen atom of the thiazole ring attacks the ester carbonyl carbon. This is an intramolecular acylation step that forms the six-membered pyrimidinone ring.

  • Dehydration: A final dehydration step occurs to yield the fully aromatic and stable fused heterocyclic system.

This pathway highlights the dual role of the this compound as both a nucleophile (thiazole nitrogen) and an electrophile precursor (activated carboxylic acid).

Detailed Experimental Protocol

This protocol describes the synthesis of 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one as a representative example.[7]

Materials & Equipment:

  • This compound (or a substituted variant)

  • Substituted β-keto ester (e.g., ethyl 2-(4-methyl-2-(methylamino)thiazol-5-yl)-3-oxobutanoate)

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Solvents for purification (e.g., ethanol)

Step-by-Step Procedure:

  • Reagent Setup: In a clean, dry round-bottom flask, combine the substituted 3-(2-thiazolyl)propanoic acid derivative (1 equivalent) and the appropriate β-keto ester (1.1 equivalents).

  • Addition of Catalyst: Carefully add Polyphosphoric Acid (PPA) to the mixture (typically 5-10 times the weight of the limiting reagent). The mixture will become viscous.

  • Reaction Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The viscosity will decrease as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Workup - Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. Continue stirring until gas evolution ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Characterization and Validation

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H-NMR: Expect characteristic signals for the methyl group, the pyrimidine and thiazole protons, and any substituents. For the example compound, 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one, key signals would include singlets for the three methyl groups and distinct signals for the pyrimidine and thiazole ring protons.[7]

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the target compound. For the example product (C₁₂H₁₂N₄OS₂), the expected m/z would be 292.38.[7]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands, such as a strong C=O stretch for the pyrimidinone carbonyl group (around 1636 cm⁻¹) and a C=N stretch (around 1560 cm⁻¹).[7]

Part 2: Critical Parameters, Troubleshooting, and Scope

Critical Parameters and Causality
  • Choice of Catalyst: Polyphosphoric acid (PPA) is highly effective as it serves as both the acidic catalyst and a dehydrating agent, driving the reaction equilibrium towards the product. Concentrated sulfuric acid can also be used, but PPA often gives cleaner reactions and higher yields.

  • Reaction Temperature: The temperature needs to be high enough to overcome the activation energy for both condensation and cyclization. However, excessive temperatures (>140 °C) can lead to charring and decomposition of the starting materials and product, reducing the yield.

  • Purity of Reagents: As with most organic syntheses, the purity of the starting this compound and the β-keto ester is crucial. Impurities can lead to side reactions and complicate the purification process.

  • Workup Procedure: The quenching and neutralization steps must be performed carefully. Adding the hot PPA mixture to ice too quickly can cause vigorous splashing. Incomplete neutralization will result in the product remaining as a salt, leading to poor recovery.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Insufficient heating (time or temperature).Increase reaction time or temperature moderately (e.g., to 130 °C). Ensure efficient stirring.
Inactive catalyst (PPA can absorb moisture).Use fresh, properly stored PPA.
Incomplete neutralization during workup.Check the pH of the aqueous layer after neutralization; ensure it is neutral or slightly basic before filtration.
Product is Dark/Oily Reaction temperature was too high, causing decomposition.Reduce the reaction temperature. Ensure the heating mantle is set correctly.
Impure starting materials.Purify starting materials before the reaction (e.g., by recrystallization or distillation).
Difficult Purification Formation of side products.Optimize reaction conditions (temperature, time). Consider column chromatography for purification if recrystallization is ineffective.
Synthetic Workflow Diagram

The entire process from starting materials to final validated product can be visualized as follows:

Caption: Experimental workflow for the synthesis and validation of thiazolo[3,2-a]pyrimidin-5-ones.

References

  • Devi, A., Agrawal, N., & Gaurav, A. (n.d.). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Bentham Science Publisher.
  • Mineeva, I. (n.d.). Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Hassan, G. S., El-Messery, S. M., & Abbas, S. E. (2017). Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Bioorganic Chemistry, 74, 21-33.
  • Wang, L., et al. (2024). Design, synthesis and biological evaluation of Thiazolo[3, 2-a]Pyrimidine derivatives as novel RNase H inhibitors. Bioorganic Chemistry, 148, 107495.
  • Gholamzadeh, M., et al. (2019). Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities. Chemistry & Biodiversity, 16(5), e1800563.
  • Jia, Y., et al. (2020). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Chinese Journal of Organic Chemistry, 40(11), 3749-3765.
  • Tan, S. H., et al. (2020). Synthesis of thiazolo- and benzothiazolo[3,2-a]pyrimidine derivatives using onion peel as natural catalyst. Songklanakarin Journal of Science and Technology, 42(1), 57-64.
  • Karakurt, A., et al. (2024). Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. ECSOC-28.
  • Mickevicius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15001-15018.
  • Zhou, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1059-1069.
  • El-Faham, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.

Sources

Application Note: High-Resolution Chromatographic Strategies for the Separation of 3-(2-Thiazolyl)propionic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

The stereochemical and structural purity of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. 3-(2-Thiazolyl)propionic acid and its derivatives represent a class of compounds with significant potential in drug development. The presence of chiral centers or structural isomers necessitates robust analytical methods to ensure the quality and consistency of these molecules. This application note provides a detailed guide for the chromatographic separation of both chiral enantiomers and structural isomers of this compound derivatives. We present two primary high-performance liquid chromatography (HPLC) protocols: a chiral separation method utilizing a polysaccharide-based chiral stationary phase (CSP) and a reversed-phase HPLC (RP-HPLC) method for resolving positional isomers. The causality behind method development choices, detailed step-by-step protocols, system suitability criteria, and expected outcomes are discussed to provide researchers with a comprehensive and self-validating framework for analysis.

Introduction: The Imperative for Isomeric Purity

Propionic acid derivatives, particularly those belonging to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), are a cornerstone of modern medicine.[1] A common structural feature in this class is a chiral center at the alpha-position of the propionic acid moiety. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] Therefore, the ability to separate and quantify these enantiomers is not merely an analytical exercise but a regulatory and safety requirement.

Beyond chirality, the synthesis of substituted aromatic compounds like this compound can yield various structural (positional) isomers.[3][4] These isomers, while having the same molecular formula, can also display distinct biological activities and impurity profiles. This guide addresses both analytical challenges head-on, providing validated starting points for method development and routine quality control.

Analytical Strategy Overview

The selection of a chromatographic method is dictated by the nature of the isomers being separated. Enantiomers, having identical physicochemical properties in an achiral environment, require a chiral selector, whereas structural isomers can typically be resolved based on differences in polarity using standard reversed-phase chromatography.[5][6]

Our strategy involves a two-pronged approach:

  • Chiral HPLC: For the separation of enantiomers, employing a chiral stationary phase (CSP) that creates a transient diastereomeric complex with the analyte, allowing for differential retention.

  • Reversed-Phase (RP) HPLC: For the separation of structural isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[7]

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample API or Synthesis Mixture Dissolve Dissolve in Mobile Phase (or compatible solvent) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Decision Isomeric Challenge? Filter->Decision Chiral Protocol 1: Chiral HPLC Separation Decision->Chiral Enantiomers Achiral Protocol 2: RP-HPLC for Structural Isomers Decision->Achiral Structural Isomers HPLC HPLC System (Pump, Injector, Column Oven, Detector) Chiral->HPLC Achiral->HPLC Data Data Acquisition & Analysis (Chromatography Data System) HPLC->Data

Figure 1: General experimental workflow for the analysis of this compound isomers.

Protocol 1: Chiral Separation of Enantiomers by HPLC

This protocol is designed for α-substituted derivatives of this compound, which possess a stereogenic center. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs are exceptionally versatile and are a primary choice for chiral method development.[8]

Principle and Method Development Rationale

Choice of Stationary Phase: An amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, is selected for its broad enantioselectivity for a wide range of chiral compounds, including those with carboxylic acid groups.[8] The interaction mechanisms responsible for chiral recognition on this phase include hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[9]

Choice of Mobile Phase: Both normal-phase and reversed-phase modes are viable. Normal-phase (e.g., heptane/alcohol) often provides better selectivity but can have drawbacks in analyte solubility and method robustness. We will detail a reversed-phase method, which is generally preferred in quality control environments for its compatibility with aqueous samples and superior reproducibility. To ensure consistent ionization of the acidic analyte, the mobile phase is acidified. Suppressing the ionization of the carboxylic acid group (pH < pKa) enhances retention and improves peak shape.[7]

Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 4.6 x 250 mm.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water.

  • Additives: Trifluoroacetic acid (TFA) or Formic Acid.

  • Sample Diluent: Mobile Phase or a 50:50 mixture of ACN:Water.

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% (v/v) TFA in water.

    • Prepare the mobile phase by mixing Acetonitrile and 0.1% TFA in water in a 60:40 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging.

    • Scientist's Note: The organic modifier percentage is the most critical parameter for adjusting retention and resolution. A scouting gradient may be initially employed to find the optimal isocratic conditions.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the racemic reference standard in the sample diluent to a final concentration of 0.5 mg/mL.

  • HPLC Instrument Settings:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (The thiazole ring provides strong UV absorbance; confirm the optimal wavelength with a PDA detector scan).

    • Run Time: 30 minutes or until both enantiomers have eluted.

  • System Suitability Test (SST):

    • Inject the racemic standard solution six times.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

      • Tailing Factor (T): ≤ 2.0 for both peaks.

      • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of each enantiomer.

Expected Results

The protocol should yield two well-resolved peaks corresponding to the two enantiomers. The elution order is specific to the CSP and the analyte.

Table 1: Representative Data for Chiral Separation

Parameter Enantiomer 1 Enantiomer 2 System Suitability Criteria
Retention Time (t_R) ~12.5 min ~14.8 min Report Value
Tailing Factor (T) 1.2 1.3 ≤ 2.0

| Resolution (R_s) | \multicolumn{2}{c|}{> 2.0} | ≥ 1.5 |

Protocol 2: Separation of Structural Isomers by RP-HPLC

This method is designed to separate positional isomers, for example, this compound from 3-(4-Thiazolyl)propionic acid or 3-(5-Thiazolyl)propionic acid. The separation is based on subtle differences in hydrophobicity.[10]

Principle and Method Development Rationale

A standard C18 stationary phase is used due to its versatility and robustness in separating compounds with moderate polarity. The mobile phase consists of an acidified water/acetonitrile mixture. The acidic modifier (e.g., phosphoric acid) controls the ionization of the carboxylic acid, leading to sharp, symmetrical peaks and reproducible retention times.[11] Gradient elution is often employed to separate isomers with different polarities while maintaining reasonable analysis times.

G cluster_prep Method Selection cluster_protocols Protocol Execution Start Analyze Sample Impurity Profile CheckChiral Is the target molecule chiral? Start->CheckChiral CheckStructural Are positional isomers possible? CheckChiral->CheckStructural No Proto1 Use Chiral HPLC (Protocol 1) CheckChiral->Proto1 Yes Proto2 Use RP-HPLC (Protocol 2) CheckStructural->Proto2 Yes Both Use Both Protocols (Orthogonal Methods) CheckStructural->Both Yes, and molecule is also chiral Proto1->CheckStructural Also check for structural isomers

Figure 2: Decision tree for selecting the appropriate analytical protocol.

Materials and Equipment
  • HPLC System: As described in Protocol 1.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Additives: Phosphoric Acid (H₃PO₄).

  • Sample Diluent: Mobile Phase A / Mobile Phase B (50:50).

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) H₃PO₄ in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare individual standards of each known isomer and a mixed standard solution at approximately 0.2 mg/mL in the sample diluent.

  • HPLC Instrument Settings:

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Elution Program:

      • Time (min) | % Mobile Phase B (ACN)

      • --- | ---

      • 0.0 | 30

      • 15.0 | 70

      • 15.1 | 30

      • 20.0 | 30

  • System Suitability Test (SST):

    • Inject the mixed standard solution.

    • Resolution (Rs): ≥ 2.0 between adjacent isomer peaks.

    • Tailing Factor (T): ≤ 2.0 for all peaks.

    • Plate Count (N): ≥ 2000 for each peak.

Expected Results

The gradient elution should effectively separate the structural isomers based on their polarity. Less polar isomers will be retained longer on the C18 column.

Table 2: Representative Data for Structural Isomer Separation

Isomer Retention Time (t_R) Tailing Factor (T) Resolution (R_s) to Next Peak
3-(4-Thiazolyl)propionic acid ~8.2 min 1.1 3.5
3-(5-Thiazolyl)propionic acid ~9.5 min 1.2 4.1

| This compound | ~11.1 min | 1.1 | N/A |

Conclusion

The successful chromatographic separation of this compound isomers is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This application note provides two robust, field-proven HPLC protocols for the distinct challenges of separating chiral enantiomers and structural isomers. The chiral HPLC method with an amylose-based CSP offers excellent resolving power for enantiomers, while the gradient RP-HPLC method on a C18 column effectively separates positional isomers. By explaining the scientific rationale behind the chosen parameters and including clear, step-by-step instructions and system suitability criteria, these protocols serve as a reliable starting point for both method development and routine analysis in research and quality control laboratories.

References

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.National Institutes of Health (NIH).
  • Liquid chromatographic separation of the stereoisomers of thiazide diuretics.PubMed, Journal of Chromatography A.
  • 3-(2-Thenoyl)propionic acid | C8H8O3S | CID 78385.PubChem.
  • This compound | 144163-65-5.ChemicalBook.
  • Recent Advances in Separation and Analysis of Chiral Compounds.American Chemical Society Publications.
  • Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography.PubMed, Journal of Chromatography A.
  • 3-THIOPROPIONIC ACID.Ataman Kimya.
  • Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior.National Institutes of Health (NIH).
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid.TSI Journals.
  • Enantiomeric Separation of New Chiral Azole Compounds.MDPI.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.ResearchGate.
  • Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA).R Discovery.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.Pharmacia.
  • Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study-Mini Review.ResearchGate.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application.Shimadzu.
  • Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography.The International Journal of Engineering and Science (THE IJES).
  • Propionic acid.SIELC Technologies.

Sources

spectroscopic analysis of 3-(2-Thiazolyl)propionic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Analysis of 3-(2-Thiazolyl)propionic Acid Reaction Products

Abstract

This comprehensive application note provides a detailed guide for researchers, chemists, and drug development professionals on the spectroscopic analysis of reaction products derived from this compound. Moving beyond a simple recitation of procedures, this document elucidates the causal relationships behind experimental choices and data interpretation. It focuses on two primary transformations of the carboxylic acid moiety—esterification and amidation—and details the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for robust product characterization. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a reactive carboxylic acid group and a thiazole ring. The thiazole moiety is a key structural component in numerous pharmacologically active compounds, including antimicrobial and anti-inflammatory agents.[1][2] The ability to modify the propionic acid side chain through reactions like esterification and amidation allows for the synthesis of a diverse library of derivatives with potential therapeutic applications. Accurate and comprehensive analysis of these reaction products is paramount to confirm their chemical identity, purity, and structure, which is the foundational requirement for any subsequent biological evaluation. This guide provides the strategic framework and detailed protocols for achieving this through modern spectroscopic techniques.

Core Reactions and Analytical Strategy

The carboxylic acid functional group is the primary site for the derivatization of this compound. This guide focuses on two of the most fundamental and widely used transformations: esterification and amidation.

G cluster_reactions Key Reactions reactant This compound ester Ester Derivative (e.g., Methyl Ester) reactant->ester Alcohol (R'-OH) Acid Catalyst (H⁺) amide Amide Derivative (e.g., Benzyl Amide) reactant->amide Amine (R''-NH₂) Coupling Agent G cluster_analysis Spectroscopic Analysis Start Reaction Product (Crude Mixture) Purify Purification (e.g., Chromatography, Recrystallization) Start->Purify Sample Isolated Product Purify->Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry Sample->MS Data Integrated Data Analysis IR->Data NMR->Data MS->Data Structure Confirmed Structure & Purity Data->Structure

Caption: General workflow for reaction product analysis.

Spectroscopic Characterization by Technique

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

Principle: IR spectroscopy is the most direct method for identifying the presence and disappearance of key functional groups. For the reactions of this compound, the analysis hinges on monitoring the carboxyl group. In the starting material, the O-H bond of the carboxylic acid gives a very broad absorption, while the C=O bond shows a strong, sharp peak. [3][4]

  • Starting Material (Carboxylic Acid):

    • O-H Stretch: A very broad, strong band from 2500-3300 cm⁻¹. [4][5][6]This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. [4] * C=O Stretch: A strong, intense band around 1700-1725 cm⁻¹. [5]

  • Esterification Product:

    • The broad O-H stretch from 2500-3300 cm⁻¹ must disappear completely . This is the primary indicator of a successful reaction.

    • The C=O stretch of the new ester group will appear as a strong, sharp band, typically at a higher wavenumber than the acid, around 1735-1750 cm⁻¹. [7] * A new C-O stretch will also appear in the 1150-1300 cm⁻¹ region.

  • Amidation Product:

    • The broad carboxylic acid O-H stretch must disappear .

    • The C=O stretch of the new amide group (Amide I band) appears at a lower wavenumber than the corresponding acid or ester, typically between 1630-1680 cm⁻¹, due to resonance. [7] * If a primary or secondary amine was used, N-H stretching bands will appear. A primary amide (R-CONH₂) shows two bands around 3100-3500 cm⁻¹, while a secondary amide (R-CONHR') shows a single band in the same region. The N-H bend (Amide II band) also appears around 1550-1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling patterns, and integration, the precise connectivity of atoms can be determined. For derivatives of this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR Analysis:

    • Starting Material: The acidic proton of the -COOH group typically appears as a broad singlet far downfield, often between 10-12 ppm. [3][7]The two methylene groups (-CH₂-CH₂-) of the propionyl chain will appear as distinct multiplets (likely triplets if coupling is clean) between 2.5 and 3.5 ppm. The protons on the thiazole ring will have characteristic shifts, typically between 7.0 and 9.0 ppm. [8] * Esterification Product: The broad -COOH proton signal (10-12 ppm) will disappear. A new set of signals corresponding to the alcohol-derived portion of the ester will appear. For example, a methyl ester will show a sharp singlet around 3.7 ppm. The chemical shift of the -CH₂- group adjacent to the carbonyl will shift slightly.

    • Amidation Product: The -COOH proton signal will vanish. New signals for the protons on the amine-derived portion will appear. An N-H proton will typically appear as a broad signal between 5.5 and 8.5 ppm. The chemical shifts of the propionyl -CH₂- groups will be altered compared to the starting acid.

  • ¹³C NMR Analysis:

    • Starting Material: The carbonyl carbon (-C OOH) is highly deshielded and appears in the 170-185 ppm range. [3]The thiazole ring carbons will have distinct signals, and the two methylene carbons will appear in the aliphatic region (25-40 ppm).

    • Esterification/Amidation Product: The carbonyl carbon signal will remain in a similar region (165-180 ppm) but its exact shift will change, providing evidence of the new functional group. [9]New signals corresponding to the carbon atoms of the added alcohol or amine will appear, confirming the identity of the derivative.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Principle: Mass spectrometry provides the exact molecular weight of the product, which is a critical piece of confirmatory data. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. [9]Furthermore, the fragmentation pattern can offer structural clues, particularly regarding the thiazole ring and its substituent. [10][11]

  • Analysis Strategy:

    • Identify the Molecular Ion Peak (M⁺ or [M+H]⁺): The primary goal is to find the peak corresponding to the mass of the expected product. For example, if this compound (M.W. 157.19) is converted to its methyl ester, the expected molecular weight is 171.22. The mass spectrum should show a prominent peak at m/z 171 (or 172 for [M+H]⁺ in ESI).

    • Analyze Fragmentation: Thiazole rings are relatively stable and often appear in fragment ions. [10][11]Common fragmentation pathways involve the loss of the side chain or cleavage at the ester/amide bond. Observing these characteristic fragments provides strong corroborating evidence for the proposed structure.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. While not as structurally detailed as NMR or MS, it is useful for characterizing the conjugated π-system of the thiazole ring. Carboxylic acids and their derivatives typically show a weak n→π* transition in the 200–215 nm range. [6]

  • Analysis Strategy: The main use of UV-Vis is to confirm the integrity of the thiazole chromophore. The position (λ_max) and intensity (molar absorptivity) of the absorption bands related to the thiazole ring should be consistent between the starting material and the product, assuming the reaction at the propionic acid chain does not significantly alter the electronic structure of the ring. Any major, unexpected shifts could indicate an unintended reaction involving the thiazole ring itself.

Integrated Analysis: Case Studies

To illustrate the integrated analytical approach, we present the expected spectroscopic data for two representative products.

Case Study 1: Methyl 3-(2-thiazolyl)propanoate
Spectroscopic TechniqueExpected ObservationInterpretation
IR Spectroscopy Absence of broad 2500-3300 cm⁻¹ band. Strong, sharp C=O stretch at ~1740 cm⁻¹. [7]Successful conversion of carboxylic acid to ester.
¹H NMR Disappearance of ~12 ppm singlet. Appearance of a new singlet at ~3.7 ppm (3H). Two triplets at ~2.8 and ~3.3 ppm (2H each). Two doublets for thiazole protons.-COOH proton is gone. New -OCH₃ group is present. Propionyl chain is intact. Thiazole ring is intact.
¹³C NMR Carbonyl signal at ~172 ppm. New signal at ~52 ppm.Confirms ester carbonyl environment. Confirms -OCH₃ carbon.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 171.Confirms the molecular weight of the methyl ester product.
Case Study 2: N-Benzyl-3-(2-thiazolyl)propanamide
Spectroscopic TechniqueExpected ObservationInterpretation
IR Spectroscopy Absence of broad 2500-3300 cm⁻¹ band. Strong C=O stretch at ~1650 cm⁻¹ (Amide I). Single N-H stretch at ~3300 cm⁻¹. N-H bend at ~1550 cm⁻¹ (Amide II).Successful conversion of carboxylic acid to a secondary amide.
¹H NMR Disappearance of ~12 ppm singlet. Appearance of a broad triplet/singlet for N-H proton (~8.0 ppm). New doublet at ~4.4 ppm (2H, -CH₂-Ph). Multiplet for phenyl protons (~7.3 ppm, 5H).-COOH proton is gone. Confirms N-H of amide. Confirms benzylic -CH₂- group. Confirms phenyl group.
¹³C NMR Carbonyl signal at ~170 ppm. New signal for benzylic carbon at ~44 ppm. Phenyl carbon signals from 127-138 ppm.Confirms amide carbonyl environment. Confirms presence of the benzyl group.
Mass Spectrometry (ESI) [M+H]⁺ peak at m/z 247.Confirms the molecular weight of the N-benzyl amide product.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Analysis
  • Ensure Purity: The reaction product must be purified before analysis to remove unreacted starting materials, reagents, and solvents. Techniques like column chromatography, recrystallization, or distillation are standard. Purity can be initially assessed by Thin Layer Chromatography (TLC).

  • Drying: The purified sample must be thoroughly dried under vacuum to remove residual solvents, which can interfere with spectroscopic analysis, particularly NMR and IR.

  • Solvent Selection:

    • NMR: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing. A typical concentration is 5-10 mg of sample in 0.6-0.7 mL of solvent.

    • IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between salt plates (NaCl or KBr).

    • MS: Dissolve a small amount of sample (~1 mg/mL) in a volatile solvent suitable for the ionization technique (e.g., methanol or acetonitrile for ESI).

    • UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration to allow for molar absorptivity calculation.

Protocol 2: Acquiring the Spectra
  • IR Spectroscopy (FTIR-ATR):

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the dried, solid sample onto the crystal.

    • Apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Process the spectrum (e.g., baseline correction) and label significant peaks.

  • NMR Spectroscopy (¹H and ¹³C):

    • Prepare the sample as described in Protocol 1.

    • Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • Acquire the ¹H NMR spectrum. Set the spectral width to cover the expected range (e.g., -1 to 13 ppm).

    • Process the ¹H spectrum: apply Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).

    • Acquire the ¹³C NMR spectrum. This requires a longer acquisition time. Set the spectral width appropriately (e.g., 0 to 200 ppm).

    • Process the ¹³C spectrum and reference it to the solvent signal or TMS.

  • Mass Spectrometry (ESI-TOF):

    • Calibrate the mass spectrometer using a known standard.

    • Prepare the sample solution as described in Protocol 1.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the expected molecular ion.

    • Acquire the spectrum in the appropriate mass range. For high-resolution data, ensure the TOF analyzer is operating in the correct mode.

    • Analyze the resulting spectrum to identify the [M+H]⁺ or other relevant molecular ions and characteristic fragments.

Conclusion

The structural elucidation of this compound derivatives is a systematic process that relies on the synergistic use of multiple spectroscopic techniques. By following the principles and protocols outlined in this guide, researchers can confidently verify the outcome of their synthetic transformations. The key to success lies not in viewing each technique in isolation, but in integrating the data into a single, coherent structural proof. IR confirms the functional group change, NMR maps the atomic connectivity, and MS validates the molecular weight, together providing an unambiguous identification of the target compound.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing.
  • Semantic Scholar. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles.
  • ResearchGate. (n.d.).
  • JoVE. (2023).
  • Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.
  • ResearchGate. (n.d.).
  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31635-31651.
  • Chupakhin, E., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The absorption spectra of some thiazines and thiazoles. RSC Publishing.
  • Pathak, P., et al. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived from thiazole-based compounds. Drug Development and Discovery Technologies.
  • ResearchGate. (n.d.). (a) UV–vis and (b)
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a].
  • ResearchGate. (n.d.).
  • Mickevičius, V., et al. (2011). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a).
  • ChemicalBook. (2025). This compound | 144163-65-5.
  • ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propanoic acid.
  • Kastratović, V., & Bigović, M. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 45-52.
  • Ojha, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide.
  • University of Calgary. (n.d.).
  • Ghalwadkar, P. P., et al. (2019). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering, 4(11), 1977-1986.
  • ResearchGate. (2025). (PDF)

Sources

Application Notes and Protocols for 3-(2-Thiazolyl)propionic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Thiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with a variety of biological targets.[1] This has led to the successful development of several thiazole-containing anticancer drugs, including the kinase inhibitor dasatinib and the proteasome inhibitor ixazomib.[1] The versatility of the thiazole nucleus allows for the generation of large libraries of derivatives with diverse pharmacological profiles, targeting enzymes, receptors, and protein-protein interactions crucial for cancer cell survival and proliferation.[1]

This document provides a detailed guide for researchers on the synthesis and evaluation of a specific class of these compounds: 3-(2-Thiazolyl)propionic acid derivatives , as potential anticancer agents. We will delve into the rationale behind their design, provide step-by-step protocols for their biological evaluation, and discuss the interpretation of the resulting data.

Rationale for Targeting Cancer with this compound Derivatives

The this compound scaffold combines the proven anticancer potential of the thiazole ring with a flexible propionic acid side chain. This side chain can be readily modified to introduce various pharmacophoric groups, enabling the fine-tuning of the molecule's physicochemical properties and its interaction with specific biological targets. The core hypothesis is that this scaffold can be optimized to selectively inhibit key processes in cancer progression, such as aberrant cell signaling, uncontrolled proliferation, and evasion of apoptosis.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. For the specific scaffold of interest, a key intermediate would be a β-alaninamide derivative which can then be cyclized.

While a universal, single protocol is not feasible due to the vast number of possible derivatives, a general synthetic strategy is outlined below. This should be adapted and optimized based on the specific target molecule.

General Synthetic Scheme:

Synthesis_Scheme cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Key Steps cluster_3 Final Product Thiourea Thiourea Thiazole_ester 2-Thiazolylacetate Ester Thiourea->Thiazole_ester Hantzsch Synthesis beta_keto_ester β-Ketoester beta_keto_ester->Thiazole_ester Hydrolysis Hydrolysis Thiazole_ester->Hydrolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Final_Product 3-(2-Thiazolyl)propionic Acid Derivative Amide_Coupling->Final_Product

Caption: General synthetic workflow for this compound derivatives.

In Vitro Evaluation of Anticancer Activity

A tiered approach is recommended for the in vitro evaluation of newly synthesized this compound derivatives. This typically starts with a broad screening for cytotoxic activity, followed by more detailed mechanistic studies for the most promising compounds.

Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[2]

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM)
Derivative XMCF-7 (Breast)5.2 ± 0.6
Derivative YHepG2 (Liver)2.8 ± 0.4
Derivative ZA549 (Lung)12.1 ± 1.5
Doxorubicin (Control)MCF-7 (Breast)0.8 ± 0.1

Caption: Example table of IC₅₀ values for this compound derivatives.

Secondary Assays: Elucidating the Mechanism of Action

For compounds exhibiting significant cytotoxicity, further investigation into their mechanism of action is crucial.

Cancer is characterized by uncontrolled cell division. Investigating the effect of a compound on the cell cycle can reveal its antiproliferative mechanism. This is commonly done using flow cytometry with propidium iodide (PI) staining, which stains DNA.[3][4]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with processes in that phase.

Cell_Cycle_Analysis_Workflow Start Cancer Cells in Culture Treatment Treat with Thiazole Derivative Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Determine Cell Cycle Distribution (G0/G1, S, G2/M) Analysis->Result

Caption: Workflow for cell cycle analysis.

Inducing apoptosis (programmed cell death) is a key mechanism of many anticancer drugs. The Annexin V-FITC/PI assay is a standard method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • The results will allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Expected Outcome: A significant increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis.

Based on the structural features of the synthesized derivatives and existing literature on thiazole compounds, specific target-based assays can be performed.

  • VEGFR-2 Kinase Inhibition Assay: Many thiazole derivatives are known to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] Commercially available kits can be used to measure the inhibition of VEGFR-2 kinase activity in a cell-free system.[6][7][8]

  • Tubulin Polymerization Assay: Disruption of microtubule dynamics is a common mechanism of action for anticancer drugs. An in vitro tubulin polymerization assay can determine if the compounds inhibit or promote the polymerization of tubulin into microtubules.[9][10]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental results, the following practices are essential:

  • Positive and Negative Controls: In every assay, include appropriate positive (a known anticancer drug) and negative (vehicle) controls.

  • Reproducibility: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

  • Dose-Response Relationship: A clear dose-response relationship in the cytotoxicity assays strengthens the evidence for a compound's activity.

Future Directions

Promising this compound derivatives identified through in vitro screening should be further evaluated in more complex models. This includes testing in 3D cell cultures (spheroids) and ultimately in preclinical in vivo models (e.g., xenograft mouse models) to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

References

  • University of California, San Diego. (n.d.). DNA Cell Cycle Analysis with PI.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • University of California, San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Bio-protocol. (n.d.). Tubulin Polymerization Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • Al-Ostoot, F. H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • ResearchGate. (n.d.). Protocol for Annexin V-FITC apoptosis assay?.
  • Zhang, Y., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • El-Gazzar, M. G., et al. (n.d.).
  • Request PDF. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • ResearchGate. (n.d.). Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds.
  • Al-Abdullah, E. S., et al. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC - NIH.

Sources

Application Notes & Protocols: Investigating 3-(2-Thiazolyl)propionic Acid and its Analogs as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scientific Rationale

Inflammation is a fundamental biological process, a protective response by the body to injury or infection designed to eliminate noxious stimuli and initiate healing.[1] However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases, a major cause of morbidity worldwide.[2] The development of new, effective, and safe anti-inflammatory drugs remains a critical challenge in medicine.[2]

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Many FDA-approved drugs incorporate this moiety, highlighting its clinical significance.[5] The propionic acid functional group is also a hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[6]

This guide focuses on 3-(2-Thiazolyl)propionic acid as a lead scaffold for the development of novel anti-inflammatory agents. While this specific molecule is not extensively characterized in the literature, its structure combines the key features of the thiazole pharmacophore and the propionic acid side chain. Analogs, such as 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid, have demonstrated potent anti-inflammatory and analgesic activities in preclinical models, validating the therapeutic potential of this chemical class.[7]

Our objective is to provide a comprehensive framework for the investigation of this scaffold. We will explore the key molecular pathways in inflammation, provide detailed protocols for in vitro and in vivo evaluation, and explain the scientific causality behind these experimental designs. The protocols are designed to be self-validating systems, enabling researchers to rigorously assess the potential of this compound and its derivatives as next-generation anti-inflammatory therapeutics.

Section 2: The Molecular Target Landscape

A successful anti-inflammatory drug development program hinges on understanding and targeting the core molecular pathways that drive the inflammatory response. Thiazole derivatives have been shown to modulate several key signaling cascades.[8]

The NF-κB Signaling Pathway: The Master Regulator

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a pivotal mediator of inflammatory responses.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[10] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or bacterial lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[10][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[10] This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of over 500 genes, including those for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2.[9][12] Consequently, inhibiting the NF-κB pathway is a primary strategy for developing anti-inflammatory drugs.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Releases IkBa_P P-IκBα IkBa_NFkB->IkBa_P Proteasome Proteasome NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkBa_P->Proteasome Ubiquitination & Degradation DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory agents.

The Arachidonic Acid Cascade: COX & LOX Enzymes

The arachidonic acid (AA) pathway is another critical inflammatory axis. AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators.[8]

  • Cyclooxygenase (COX): Exists in two primary isoforms. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa.[5] COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and swelling.[5][13] Many NSAIDs target both isoforms, but selective COX-2 inhibition is a desirable trait to reduce gastrointestinal side effects.

  • Lipoxygenase (LOX): 5-Lipoxygenase (5-LOX) is responsible for the synthesis of leukotrienes, which are potent chemoattractants for immune cells and mediators of bronchoconstriction.[8]

Thiazole derivatives have shown potent inhibitory activity against both COX-2 and 5-LOX, making them promising candidates for dual-pathway inhibition.[8]

Section 3: Representative Synthesis of a Thiazole Propionic Acid Scaffold

The synthesis of this compound and its analogs can be achieved through established chemical routes. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or aldehyde with a thioamide or thiourea, is a common and versatile method.[14][15] A plausible synthetic approach is outlined below.

Synthesis_Workflow Start Starting Materials: - β-Alanine Derivative - Thiophosgene or KSCN Intermediate Thiourea Intermediate (e.g., N-thiocarbamoyl-β-alanine) Start->Intermediate Step 1: Formation Product Final Product: This compound Intermediate->Product Step 2: Hantzsch Reaction Cyclization Cyclization Reagent (e.g., Chloroacetaldehyde) Cyclization->Product

Caption: General workflow for the synthesis of a this compound scaffold.

Scientist's Note: The specific reaction conditions (solvent, temperature, base) would need to be optimized for yield and purity.[15] Characterization of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its structure and purity.[14]

Section 4: In Vitro Evaluation Protocols

Initial screening of candidate compounds is performed using in vitro assays to determine their direct effect on molecular targets.[16] This allows for high-throughput screening and provides crucial data on potency and selectivity before advancing to more complex models.[17]

Protocol: Fluorometric COX-2 Inhibition Assay

This protocol describes a robust method to screen for inhibitors of human recombinant COX-2 based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the enzyme.[18]

Rationale: A fluorometric assay provides high sensitivity and is suitable for a 96-well plate format, enabling efficient screening of multiple compounds and concentrations. We focus on COX-2 as it is the inducible isoform primarily responsible for inflammation.[18]

Materials:

  • Human Recombinant COX-2 Enzyme[18]

  • COX Assay Buffer[18]

  • COX Probe (e.g., Amplex Red)[18][19]

  • COX Cofactor (e.g., Hemin)[18]

  • Arachidonic Acid (Substrate)[18][19]

  • Celecoxib (Positive Control Inhibitor)[18]

  • Test Compounds (dissolved in DMSO)

  • 96-well white opaque microplate[18]

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw enzymes on ice. Dilute the test compounds and the positive control (Celecoxib) to 10X the final desired concentrations in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.[19]

  • Plate Setup: In a 96-well plate, assign wells for:

    • Enzyme Control (EC) / 100% Activity: 10 µL of COX Assay Buffer (as vehicle).

    • Inhibitor Control (IC): 10 µL of 10X Celecoxib solution.

    • Test Sample (S): 10 µL of 10X test compound solution.

    • No Enzyme Control / Background: To determine background fluorescence.

  • Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well (EC, IC, and S).

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to the EC, IC, and S wells. Do not add enzyme to the "No Enzyme Control" wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C, protected from light. This allows the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells. It is crucial to use a multi-channel pipette to ensure all reactions start simultaneously.[18]

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes, taking readings every 30-60 seconds.[18]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation

The primary output of this assay is the IC₅₀ value. A lower IC₅₀ indicates a more potent inhibitor. It is crucial to also run a parallel assay with the COX-1 isoform to determine selectivity.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound A 0.550100
Test Compound B 2.04.02
Celecoxib (Control) 0.45[18]>10>22
Indomethacin (Control) 0.90.10.11

Scientist's Note: A high selectivity index is desirable, as it suggests the compound is more likely to inhibit inflammatory COX-2 while sparing the protective COX-1, potentially leading to a better safety profile.[5]

Section 5: In Vivo Efficacy & Pharmacodynamics

After identifying potent inhibitors in vitro, the next critical step is to evaluate their efficacy in a living organism.[17][20] In vivo models are essential for understanding how a compound behaves systemically, including its absorption, distribution, metabolism, and excretion (ADME), as well as its overall anti-inflammatory effect.[2][16]

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is widely used to study acute systemic inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4), leading to a robust NF-κB-driven inflammatory response and cytokine release.[13][21][22]

Rationale: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions. It allows for the direct measurement of key inflammatory biomarkers, such as TNF-α and IL-6, in the blood, providing a clear and quantifiable assessment of a drug's anti-inflammatory activity.[13][23]

Materials:

  • 8-week-old BALB/c or C57BL/6 mice[21]

  • Lipopolysaccharide (LPS) from E. coli O111:B4[13]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Test Compound and Vehicle

  • Standard NSAID (e.g., Indomethacin) as a positive control

  • ELISA kits for mouse TNF-α and IL-6

Step-by-Step Methodology:

  • Acclimatization: House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.[21]

  • Grouping: Randomly assign mice to experimental groups (n=6-8 per group):

    • Group 1 (Control): Vehicle + PBS injection.

    • Group 2 (LPS): Vehicle + LPS injection.

    • Group 3 (Positive Control): Indomethacin + LPS injection.

    • Group 4 (Test Compound): Test Compound + LPS injection.

  • Dosing: Administer the vehicle, positive control, or test compound to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The route and dose should be determined from preliminary pharmacokinetic studies.

  • LPS Challenge: One hour after drug administration, induce inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.) into mice in Groups 2, 3, and 4.[21][22] Inject an equivalent volume of sterile PBS into the Control group (Group 1).

  • Sample Collection: At a predetermined time point post-LPS challenge (typically 2-4 hours for peak cytokine response), anesthetize the mice.[21] Collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentrations of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Compare the cytokine levels between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). Calculate the percentage reduction in cytokine levels for the treatment groups compared to the LPS-only group.

InVivo_Workflow Acclimate Week 1: Acclimatization Group Day 8 (T=-1h): Grouping & Dosing (Vehicle, Control, Test Compound) Acclimate->Group Challenge Day 8 (T=0h): LPS Challenge (i.p.) Group->Challenge Sample Day 8 (T=+2h): Blood Collection (Cardiac Puncture) Challenge->Sample Process Plasma Separation (Centrifugation) Sample->Process Analyze Cytokine Analysis (ELISA) (TNF-α, IL-6) Process->Analyze

Caption: Experimental workflow for the LPS-induced systemic inflammation model in mice.

Data Presentation

Results should be presented clearly, showing the effect of the test compound on inflammatory markers.

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)% Inhibition
Control (Vehicle + PBS) -50 ± 15-
LPS (Vehicle + LPS) -2500 ± 3000% (Reference)
Indomethacin + LPS 101200 ± 25052%
Test Compound A + LPS 20950 ± 20062%

*Data are presented as Mean ± SEM. *p < 0.05 compared to the LPS group.

Section 6: Concluding Remarks & Future Directions

This guide provides a foundational strategy for the preclinical evaluation of this compound and its derivatives as anti-inflammatory agents. The proposed workflow, beginning with targeted in vitro enzyme assays and progressing to a validated in vivo model of systemic inflammation, allows for a rigorous and efficient assessment of a compound's therapeutic potential.

Promising candidates identified through this process should undergo further investigation, including:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship studies).

  • Mechanism of Action Studies: Investigating effects on the NF-κB pathway directly (e.g., Western blot for IκBα degradation or p65 nuclear translocation in cell-based assays).

  • Chronic Inflammation Models: Evaluating efficacy in models that better represent human diseases, such as collagen-induced arthritis or inflammatory bowel disease models.[17]

  • Safety and Toxicology: Assessing ulcerogenic potential, a common side effect of NSAIDs, and conducting comprehensive ADME/Tox studies.[6]

By following this structured approach, researchers can effectively explore the potential of the thiazole propionic acid scaffold and contribute to the development of safer and more effective treatments for inflammatory disorders.

Section 7: References

  • Uzuazokaro, M.A., Nwodo, O.F.C., & Ozah, I.R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientiae et Technologiae, 3(7), 68-73.

  • Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate.

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Ménasché, P., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 585. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

  • García-Varelo, M., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]

  • Dutta, R., & Basak, M. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Journal of Chemical and Pharmaceutical Research, 9(12), 158-164. [Link]

  • Bio-protocol. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol, 11(10), e4021. [Link]

  • Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(14), 5484. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Kim, M.J., et al. (2020). Establishment of LPS-induced intestinal inflammation mice model: pilot study. Journal of Bacteriology and Virology, 50(2), 69-76. [Link]

  • Bio-protocol. (2022). Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Bio-protocol, 12(18), e4510. [Link]

  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]

  • Pîrvu, L., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal Chemistry Research, 22(10), 4887-4899. [Link]

  • Semantic Scholar. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link]

  • Catorce, M. N., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155-164. [Link]

  • World Journal of Pharmaceutical Research. (2022). Synthesis and anti-inflammatory activity of thiazole derivatives. WJPR. [Link]

  • Petrou, A., et al. (2023). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. International Journal of Molecular Sciences, 24(13), 10896. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Rouzer, C. A., & Marnett, L. J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 842-849. [Link]

  • Singh, S., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 221-236. [Link]

  • Hirose, K., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung, 34(3), 280-286. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15017. [Link]

  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. [Link]

  • Mickevičius, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4051. [Link]

  • Al-Soud, Y. A., et al. (2003). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. Bollettino Chimico Farmaceutico, 142(7), 295-300. [Link]

  • Lapa, A. J., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 27(6), 1403-1406. [Link]

  • Geronikaki, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 10(11), 1363. [Link]

  • ResearchGate. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Formulation Challenges of a Novel Thiazole-Based Compound

3-(2-Thiazolyl)propionic acid is a heterocyclic carboxylic acid derivative with potential for investigation in various therapeutic areas. As with many novel chemical entities (NCEs), its successful in vivo evaluation is contingent upon the development of a safe, effective, and reproducible formulation. The presence of both a weakly acidic carboxylic acid group and a thiazole ring presents a unique set of physicochemical properties that must be carefully considered to achieve optimal drug delivery and bioavailability.

This comprehensive guide provides a detailed framework for the formulation of this compound for in vivo studies in rodent models. It moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, empowering researchers to develop a robust and validated formulation strategy. We will delve into pre-formulation assessment, the development of both parenteral and oral dosage forms, and the critical quality control measures necessary to ensure the integrity of your in vivo experiments.

Part 1: Pre-Formulation Assessment - The Foundation of a Successful Formulation

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy. This initial characterization will dictate the most appropriate vehicle, excipients, and administration route.

Physicochemical Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Predicted pKa 4.5 (Carboxylic Acid)Chemicalize Prediction
Predicted XLogP3 0.7

Note: The pKa value is an estimation and should be experimentally verified for precise formulation development.

The predicted pKa of 4.5 is a critical parameter. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, this compound will be predominantly in its ionized (deprotonated) form, which generally favors aqueous solubility. However, the overall solubility will also be influenced by the rest of the molecular structure. The predicted XLogP3 of 0.7 suggests that the compound is relatively hydrophilic.

Workflow for Pre-Formulation Assessment

The following diagram illustrates a logical workflow for the initial characterization of this compound.

Preformulation_Workflow cluster_0 Physicochemical Characterization Compound_Sourcing Source Compound (Purity >98%) pKa_Determination pKa Determination (Potentiometric Titration) Compound_Sourcing->pKa_Determination Confirm Identity & Purity Solubility_Screening Solubility Screening (Various Solvents & pH) pKa_Determination->Solubility_Screening Guides pH Selection Stability_Assessment Solution Stability (pH, Temp, Light) Solubility_Screening->Stability_Assessment Identifies Lead Vehicles

Caption: Workflow for the initial physicochemical characterization of this compound.

Experimental Protocol: Solubility Determination

A systematic approach to determining the solubility of this compound is crucial for selecting an appropriate vehicle.

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable solvents.

Materials:

  • This compound

  • Water for Injection (WFI)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

  • Vials, magnetic stirrer, analytical balance, pH meter

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a separate vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for undissolved solid.

  • If undissolved solid is present, centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

  • Express the solubility in mg/mL.

This systematic solubility testing will provide the empirical data needed to move forward with formulation development.[1][2][3][4]

Part 2: Parenteral Formulation Development

For many in vivo studies, parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous) is preferred for precise dose delivery and bypassing first-pass metabolism. Given the acidic nature of this compound, a buffered aqueous solution is the most logical starting point.

Rationale for an Aqueous Buffered System

With a predicted pKa of 4.5, this compound will be in its more soluble, ionized form at neutral pH. Therefore, formulating the compound in a buffer system with a pH above its pKa is a sound strategy to enhance aqueous solubility. Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is an excellent and widely used choice for parenteral formulations in rodents.[5][6][7][8]

Experimental Protocol: Preparation of a Buffered Parenteral Formulation

Objective: To prepare a sterile, injectable formulation of this compound in a buffered aqueous vehicle.

Materials:

  • This compound

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile Water for Injection (WFI)

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Analytical balance, pH meter, magnetic stirrer

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Dissolution: In a sterile beaker, add the calculated amount of this compound to a portion (e.g., 80%) of the final volume of sterile PBS, pH 7.4.

  • pH Adjustment: While stirring, slowly add sterile 0.1 N NaOH dropwise to aid in dissolution and adjust the pH to the desired level (typically 7.0-7.4). If the pH overshoots, it can be carefully back-titrated with sterile 0.1 N HCl.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add sterile PBS to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile final container.

  • Quality Control:

    • Visual Inspection: The final formulation should be clear and free of any visible particulate matter.

    • pH Measurement: Confirm the final pH of the formulation.

    • Concentration Verification: Use a suitable analytical method (e.g., HPLC-UV) to confirm the final concentration of this compound.

Contingency Planning: Addressing Poor Solubility

If the desired concentration of this compound cannot be achieved in a simple buffered aqueous system, the use of co-solvents may be necessary.[9][10]

Co-solvent Selection and Considerations:

  • Polyethylene Glycol 400 (PEG 400): A commonly used, low-toxicity co-solvent for parenteral formulations.

  • Propylene Glycol (PG): Another widely accepted co-solvent.

  • Ethanol: Can be used in low concentrations, but potential for in vivo effects should be considered.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use should be minimized due to potential toxicities and confounding biological effects.

A systematic approach to co-solvent screening, starting with lower, generally recognized as safe (GRAS) percentages and escalating as needed, is recommended. Any formulation containing co-solvents must be thoroughly evaluated for in vivo tolerability.

Parenteral Formulation Decision Workflow

The following diagram outlines the decision-making process for developing a parenteral formulation.

Parenteral_Formulation_Workflow cluster_1 Parenteral Formulation Strategy Target_Concentration Define Target Concentration Aqueous_Solubility Assess Solubility in Buffered Aqueous Vehicle (e.g., PBS pH 7.4) Target_Concentration->Aqueous_Solubility Solubility_Check Solubility Sufficient? Aqueous_Solubility->Solubility_Check Final_Formulation Final Formulation: Aqueous Buffered Solution Solubility_Check->Final_Formulation Yes Co_Solvent_Screening Co-solvent Screening (e.g., PEG 400, PG) Solubility_Check->Co_Solvent_Screening No Co_Solvent_Formulation Final Formulation: Co-solvent System Co_Solvent_Screening->Co_Solvent_Formulation

Caption: Decision workflow for parenteral formulation of this compound.

Part 3: Oral Formulation Development

For studies requiring chronic dosing or evaluation of oral bioavailability, an oral formulation is necessary. Oral gavage is a common and precise method for administering compounds to rodents.[11][12][13]

Vehicle Selection for Oral Gavage

The choice of an oral vehicle will depend on the solubility and stability of this compound.

  • Aqueous Vehicles: If the compound has sufficient aqueous solubility at a tolerable pH, a simple aqueous solution is the preferred option. Water or a buffered solution can be used.

  • Suspension Vehicles: If the compound has low aqueous solubility, a suspension may be necessary. Common suspending agents include:

    • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water: These are widely used and generally well-tolerated suspending agents.

  • Lipid-Based Vehicles: For highly lipophilic compounds, an oil-based vehicle such as corn oil may be considered. However, given the predicted hydrophilic nature of this compound, this is less likely to be the optimal choice.

Experimental Protocol: Preparation of an Oral Suspension

Objective: To prepare a uniform and stable oral suspension of this compound.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

  • Particle Size Reduction: If the compound is crystalline, gently triturate the powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.

  • Wetting the Powder: Add a small amount of the vehicle to the powder in the mortar and mix to form a smooth paste. This prevents clumping when the bulk of the vehicle is added.

  • Gradual Addition of Vehicle: Slowly add the remaining vehicle to the paste while continuously stirring.

  • Homogenization: Transfer the suspension to a beaker and stir with a magnetic stir bar for a sufficient time to ensure a uniform suspension.

  • Quality Control:

    • Visual Inspection: The suspension should be uniform in appearance with no large aggregates.

    • Resuspendability: The suspension should be easily resuspendable by gentle shaking after settling.

    • Dose Uniformity: For validation, it is advisable to take multiple samples from the top, middle, and bottom of the suspension to ensure uniform drug distribution.

Oral Formulation Strategy Overview

The following diagram provides an overview of the decision-making process for developing an oral formulation.

Oral_Formulation_Workflow cluster_2 Oral Formulation Strategy Oral_Target_Concentration Define Target Oral Dose & Concentration Oral_Aqueous_Solubility Assess Aqueous Solubility at Tolerable pH Oral_Target_Concentration->Oral_Aqueous_Solubility Oral_Solubility_Check Solubility Sufficient for Solution? Oral_Aqueous_Solubility->Oral_Solubility_Check Oral_Solution Final Formulation: Aqueous Solution Oral_Solubility_Check->Oral_Solution Yes Suspension_Development Develop Suspension (e.g., 0.5% MC) Oral_Solubility_Check->Suspension_Development No Oral_Suspension Final Formulation: Aqueous Suspension Suspension_Development->Oral_Suspension

Caption: Decision workflow for the oral formulation of this compound.

Part 4: Final Considerations and Best Practices

  • Stability: The stability of the final formulation under storage and use conditions should be assessed. This includes chemical stability of the drug and physical stability of the formulation (e.g., precipitation, phase separation).

  • Tonicity: For parenteral formulations, especially for intravenous administration, the tonicity of the solution should be considered to avoid hemolysis or phlebitis.[14]

  • Sterility: All parenteral formulations must be sterile. Aseptic techniques and sterile filtration are mandatory.

  • Documentation: Meticulous documentation of all formulation components, preparation steps, and quality control results is essential for reproducibility and regulatory compliance.

  • Animal Welfare: The chosen formulation and administration route should be well-tolerated by the animals. Observe animals for any signs of distress or adverse reactions at the injection or gavage site.

By following the principles and protocols outlined in this guide, researchers can develop a scientifically sound and robust formulation for the in vivo evaluation of this compound, thereby increasing the reliability and impact of their preclinical studies.

References

  • Pharma.Tips. (2025, December 27).
  • Gokarn, Y., et al. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. [Link]
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
  • PubChem. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid. [Link]
  • Ascendia Pharma. (2021, August 11).
  • Pharmaguideline.
  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]
  • Northern Kentucky University.
  • University of Toronto.
  • Google Patents. US9125805B2 - Stable formulations for parenteral injection of small molecule drugs.
  • PubChem. 3-(2-Bromo-1,3-thiazol-5-yl)propanoic acid. [Link]
  • Synonyms.com. (2025, December 23). Co-solvent: Significance and symbolism. [Link]
  • ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants. [Link]
  • Asian Journal of Pharmaceutics. (2016, August 4). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. [Link]
  • ResearchGate.
  • Pharmaceutical Technology. (2022, November 3).
  • National Center for Biotechnology Information. (2014).
  • PubChem. 3-[3-[2-(Allylamino)thiazol-4-yl]-2,5-dimethyl-pyrrol-1-yl]propanoic acid. [Link]
  • University of Barcelona. Acidity and Solubility. [Link]
  • McMaster University. (2023, August 31). Solubility of Organic Compounds. [Link]
  • National Center for Biotechnology Information. (2014).
  • Chemicalize.
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
  • American Pharmaceutical Review. (2025, December 11).
  • ResearchGate. (2025, October 12). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
  • Chemicalize.
  • PubChem. 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid. [Link]
  • PubChem. 3-(2-Hydroxy-ethylsulfanyl)-propionic acid. [Link]
  • PubChem. 2-Amino-3-(thiazol-4-yl)propanoic acid. [Link]

Sources

Application Note & Protocols: A Cell-Based Assay Cascade for Evaluating the Biological Activity of 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. 3-(2-Thiazolyl)propionic acid belongs to this versatile class of molecules. Evaluating its specific cellular effects requires a systematic and multi-faceted approach. Thiazolidinediones, a class of drugs that also contain a thiazole-related ring, are well-known activators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism, lipid metabolism, and inflammation[2]. This connection provides a strong rationale for investigating this compound as a potential PPARγ modulator.

This guide presents a structured, three-tiered cell-based assay cascade designed to comprehensively characterize the biological activity of this compound, from initial toxicity profiling to target engagement and downstream functional outcomes.

Experimental Strategy: A Three-Tiered Assay Cascade

A logical workflow is essential for efficiently characterizing a novel compound. We propose a cascade that begins with broad assessments of cell health, progresses to specific molecular target interaction, and culminates in functional assays that reflect the predicted biological response.

G Tier1 Tier 1: Foundational Assays (Cytotoxicity & Viability) Data1 Determine Non-Toxic Concentration Range Tier1->Data1 Provides Tier2 Tier 2: Primary Screening (Target Engagement & Activation) Data2 Identify Direct Target Binding & Transcriptional Activation (EC50) Tier2->Data2 Provides Tier3 Tier 3: Secondary Assays (Cellular Functional Response) Data3 Confirm Phenotypic Effect (e.g., Adipogenesis, Glucose Uptake) Tier3->Data3 Provides Data1->Tier2 Informs Dosing For Data2->Tier3 Guides Selection Of

Caption: A tiered approach for compound characterization.

Tier 1: Foundational Assays - Assessing Cell Viability and Cytotoxicity

Expertise & Experience: Before assessing the specific activity of this compound, it is critical to establish a concentration range where the compound does not exert general cytotoxic effects. This ensures that any observed activity in subsequent assays is due to a specific biological mechanism, not simply cell death.[3][4][5] We will use a standard metabolic assay as a robust and high-throughput method.

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay

This protocol describes a colorimetric assay to measure cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[4]

Materials:

  • HEK293 or a relevant cell line (e.g., 3T3-L1 preadipocytes)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, stock solution in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multi-channel pipette, plate reader with fluorescence capability (Ex/Em ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Start from a high concentration (e.g., 2 mM) down to a low nanomolar range. Include a vehicle control (DMSO, final concentration ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence at Ex/Em of 560/590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and a background control (no cells, 0% viability). Plot the dose-response curve to determine the TC₅₀ (Toxic Concentration 50%).

Compound Concentration (µM)Mean Fluorescence (RFU)% Viability
0 (Vehicle)45000100%
14450098.9%
104390097.6%
504150092.2%
1003500077.8%
2002300051.1%
5001100024.4%
Caption: Example data for a cytotoxicity assay.

Tier 2: Primary Screening - Target Engagement and Activation Assays

Expertise & Experience: Based on the structural class of the compound, a logical primary target to investigate is the nuclear receptor PPARγ. We will employ two distinct assays: a biochemical assay to confirm direct binding to the PPARγ Ligand Binding Domain (LBD) and a cell-based reporter assay to measure the compound's ability to induce PPARγ-mediated gene transcription.[2]

Protocol 2A: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay

Trustworthiness: This assay provides a direct, quantitative measure of the compound's ability to bind to the PPARγ LBD. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening that minimizes interference from compound autofluorescence.[6][7][8]

Principle: The assay measures the displacement of a fluorescent pan-PPAR tracer (Fluormone™) from a Terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD. When the tracer is bound, FRET occurs. A test compound that binds to the LBD will displace the tracer, causing a loss of FRET.[6]

G cluster_0 High FRET (No Competitor) cluster_1 Low FRET (Competitor Present) Tb Tb-Ab LBD GST-PPARγ-LBD Tb->LBD binds GST Tracer Fluorescent Tracer Tb->Tracer FRET (520 nm) LBD->Tracer binds LBD Tb2 Tb-Ab LBD2 GST-PPARγ-LBD Tb2->LBD2 binds GST Competitor 3-(2-Thiazolyl) propionic acid LBD2->Competitor binds LBD

Caption: Principle of the TR-FRET competitive binding assay.

Step-by-Step Methodology (based on kit protocols[7][9]):

  • Reagent Preparation: Prepare serial dilutions of this compound and a known agonist (e.g., Rosiglitazone) in the provided assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, positive controls, and vehicle controls.

  • Tracer Addition: Add the Fluormone™ Pan-PPAR Green tracer to all wells.

  • Protein Mix Addition: Add a pre-mixed solution of the GST-PPARγ-LBD and the Tb-anti-GST antibody.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm and 520 nm after excitation at 340 nm.

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 2B: PPARγ Dual-Luciferase Reporter Assay

Trustworthiness: This cell-based assay confirms that target binding translates into a functional outcome: transcriptional activation. The dual-luciferase system provides an internal control (Renilla luciferase) to normalize for cell number and transfection efficiency, thereby improving data quality and reliability.[10][11][12]

Principle: Cells are co-transfected with two plasmids. The first contains the firefly luciferase gene downstream of a promoter with multiple PPAR Response Elements (PPREs). The second constitutively expresses Renilla luciferase. If the test compound activates endogenous or co-transfected PPARγ, the receptor will bind to the PPREs and drive firefly luciferase expression.[13]

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with a PPRE-driven firefly luciferase reporter vector and a Renilla luciferase control vector. For cells with low endogenous PPARγ, a third vector expressing human PPARγ can be included. Plate the transfected cells in a 96-well white plate.

  • Incubation: Allow cells to recover and express the receptors for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound (in the non-toxic range determined in Tier 1) and a positive control agonist (e.g., Rosiglitazone). Incubate for 16-24 hours.

  • Lysis and Reagent Addition: Lyse the cells and measure luciferase activity using a dual-luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System) according to the manufacturer's protocol. This involves sequential addition of firefly and then Renilla substrates.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the data to the vehicle control and plot the fold-activation against compound concentration to determine the EC₅₀.

Assay TypeEndpointPositive ControlExample Result (Test Compound)
TR-FRET BindingIC₅₀ (nM)Rosiglitazone150 nM
Luciferase ReporterEC₅₀ (nM)Rosiglitazone250 nM
Caption: Example primary screening data summary.

Tier 3: Secondary Assays - Cellular Functional Response

Expertise & Experience: Positive results in Tier 2 suggest that this compound is a PPARγ agonist. Tier 3 assays are designed to confirm that this activity leads to the expected physiological changes in a relevant cell model. For PPARγ agonists, key downstream functions include promoting adipocyte differentiation and enhancing glucose uptake.[14][15]

Protocol 3A: Adipogenesis Differentiation Assay (Oil Red O Staining)

Principle: PPARγ is the master regulator of adipogenesis. Its activation in preadipocyte cell lines, such as 3T3-L1, induces differentiation into mature, lipid-accumulating adipocytes. This lipid accumulation can be visualized and quantified by staining with the lipophilic dye Oil Red O.[14][16][17]

Step-by-Step Methodology:

  • Cell Culture: Grow 3T3-L1 preadipocytes in a 24-well plate to confluence.

  • Induction: Two days post-confluence, replace the medium with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) containing serial dilutions of this compound or a positive control (Rosiglitazone).

  • Differentiation: Culture the cells for 7-10 days, replacing the medium every 2-3 days with insulin-containing medium and the test compound.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes.

  • Staining: Wash with water and stain with a working solution of Oil Red O for 20-30 minutes at room temperature.[16]

  • Washing: Wash extensively with water to remove unbound dye.

  • Quantification:

    • Microscopy: Capture images to visually assess lipid droplet formation.

    • Extraction: Elute the dye from the cells using isopropanol and measure the absorbance at ~510 nm in a plate reader.[14]

Protocol 3B: 2-NBDG Glucose Uptake Assay

Principle: A key therapeutic effect of PPARγ agonists is the enhancement of insulin-stimulated glucose uptake in target cells like adipocytes. This assay uses 2-NBDG, a fluorescent glucose analog, which is taken up by cells via glucose transporters. The intracellular accumulation of 2-NBDG, measured by fluorescence, is proportional to the rate of glucose uptake.[18][19][20][21]

G Start Differentiated 3T3-L1 Adipocytes Step1 Starve in Low-Glucose Medium Start->Step1 Step2 Treat with Insulin +/- This compound Step1->Step2 Step3 Add 2-NBDG (Fluorescent Glucose Analog) Step2->Step3 Step4 Incubate, then Wash to Remove Extracellular 2-NBDG Step3->Step4 End Measure Intracellular Fluorescence (Flow Cytometry or Plate Reader) Step4->End

Caption: Workflow for the 2-NBDG glucose uptake assay.

Step-by-Step Methodology:

  • Cell Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described in Protocol 3A.

  • Serum Starvation: Starve the adipocytes in serum-free, low-glucose medium for 3-4 hours.

  • Pre-treatment: Treat cells with this compound for a defined period (e.g., 24 hours).

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes. Include a non-insulin-stimulated control.

  • 2-NBDG Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.[22]

  • Wash: Stop the uptake by washing the cells with ice-cold PBS.

  • Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer.[22]

  • Data Analysis: Compare the fluorescence intensity in compound-treated cells versus vehicle-treated controls.

Conclusion

This application note provides a comprehensive, logically structured framework for characterizing the biological activity of this compound. By progressing through foundational toxicity screening, specific target-based primary assays, and relevant functional secondary assays, researchers can build a robust data package. This cascade approach allows for the efficient identification of the compound's mechanism of action and its potential as a modulator of PPARγ, providing a solid foundation for further preclinical development.

References

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC, NIH.
  • LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit. Thermo Fisher Scientific.
  • 2-NBDG Glucose Uptake Assay Kit (ab287845). Abcam.
  • Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). University of Vermont.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • 2-NBDG Glucose Uptake Assay Kit. APExBIO.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open Archives.
  • LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit. LabX.com.
  • Cell Meter™ 2-NBDG Glucose Uptake Assay Kit.
  • 2-NBDG Glucose Uptake Assay Kit (KA6077). Abnova.
  • 2-NBDG as a fluorescent indicator for direct glucose uptake measurement. PubMed.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • Cell Health Screening Assays for Drug Discovery.
  • Adipogenesis Assay Kit. Cayman Chemical.
  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modul
  • Invitrogen LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit. Fisher Scientific.
  • Invitrogen™ LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, go
  • Nuclear Receptor Analysis Luciferase Vectors.
  • Cell viability and cytotoxicity assays - Drug discovery. Miltenyi Biotec.
  • Thermo Fisher, A15145, LanthaScreen™ TR-FRET PPAR gamma Competitive Bi. Iright.
  • Cell viability assays. Abcam.
  • Adipogenesis Assay Kit. Cayman Chemical.
  • GeneBLAzer™ PPAR gamma 293H DA and PPAR gamma-UAS-bla 293H Cell-based Assay. Thermo Fisher Scientific.
  • Simple and Accurate Monitoring of Adipogenesis. Thermo Fisher Scientific.
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
  • ab102513 Adipogenesis Detection Assay Kit (Colorimetric/Fluorometric). Abcam.
  • Luminescence-based cell-based primary high throughput screening assay to identify partial agonists of the peroxisome proliferator-activ
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Human Peroxisome Proliferator-Activ
  • Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. Cayman Chemical.
  • Human PPARγ Reporter Assay Kit. Indigo Biosciences.
  • Thiazole derivatives: prospectives and biological applications.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simul
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S)
  • Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. PubMed.
  • 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. PubMed.
  • Propionic Acid. PubChem.
  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC, PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Thiazolyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. This guide provides a comprehensive overview of the most common synthetic route, potential pitfalls, and actionable solutions to streamline your experimental workflow.

Primary Synthetic Route: A Two-Step Approach

The most prevalent and accessible method for synthesizing this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring to produce an ester precursor, typically ethyl 3-(2-thiazolyl)propanoate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This guide is structured to address the common problems encountered in each of these critical steps.

Visualizing the Synthesis Pathway

Synthesis of this compound cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis Thioformamide Thioformamide Ethyl_3_2_thiazolyl_propanoate Ethyl 3-(2-thiazolyl)propanoate Thioformamide->Ethyl_3_2_thiazolyl_propanoate Cyclocondensation Ethyl_4_bromo_3_oxobutanoate Ethyl 4-bromo-3-oxobutanoate Ethyl_4_bromo_3_oxobutanoate->Ethyl_3_2_thiazolyl_propanoate Ethyl_3_2_thiazolyl_propanoate_hydrolysis Ethyl 3-(2-thiazolyl)propanoate 3_2_Thiazolyl_propionic_acid This compound Ethyl_3_2_thiazolyl_propanoate_hydrolysis->3_2_Thiazolyl_propionic_acid Acid or Base Catalysis

Caption: Overall synthetic scheme for this compound.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 3-(2-thiazolyl)propanoate

The Hantzsch synthesis is a classic and effective method for constructing the thiazole ring from an α-halocarbonyl and a thioamide.[1] In this specific synthesis, thioformamide reacts with an α-haloketone bearing a propionate moiety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the Hantzsch synthesis of ethyl 3-(2-thiazolyl)propanoate?

A1: The most common precursors are thioformamide and an ethyl 4-halo-3-oxobutanoate, such as ethyl 4-bromo-3-oxobutanoate or ethyl 4-chloro-3-oxobutanoate. Ethyl 4-bromo-3-oxobutanoate is generally more reactive than its chloro-analogue, which may lead to shorter reaction times but potentially more side products if the reaction is not carefully controlled.

Q2: I am observing a low yield of the desired ethyl 3-(2-thiazolyl)propanoate. What are the likely causes?

A2: Low yields in this Hantzsch synthesis can stem from several factors:

  • Instability of Thioformamide: Thioformamide is notoriously unstable and can decompose upon storage. It is crucial to use freshly prepared or purified thioformamide for optimal results.

  • Side Reactions of the α-Haloketone: Ethyl 4-halo-3-oxobutanoates are susceptible to self-condensation and other side reactions, especially in the presence of a base.

  • Suboptimal Reaction Temperature: The reaction typically requires heating, but excessive temperatures can promote the formation of tars and decomposition products. Careful temperature control is essential.

  • Incorrect Stoichiometry: An excess of one reagent can lead to the formation of byproducts. A 1:1 molar ratio of the reactants is generally recommended as a starting point.

Q3: My reaction mixture is turning dark brown or black, and I am isolating a tarry substance instead of the product. What is happening?

A3: The formation of a dark, tarry substance is a common issue and usually indicates polymerization or decomposition of the starting materials or intermediates. This can be caused by:

  • Excessive Heat: Overheating the reaction mixture is a primary cause of polymerization.

  • Presence of Impurities: Impurities in the starting materials can catalyze side reactions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to product degradation.

Troubleshooting Guide: Hantzsch Thiazole Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Decomposed thioformamide.2. Incorrect reaction temperature.3. Inactive α-haloketone.1. Use freshly prepared or purified thioformamide.2. Optimize the reaction temperature. Start with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.3. Verify the purity and integrity of the ethyl 4-halo-3-oxobutanoate by NMR or other analytical techniques.
Formation of Dark Tarry Material 1. Reaction temperature is too high.2. Extended reaction time.3. Impurities in starting materials.1. Reduce the reaction temperature and monitor closely.2. Monitor the reaction by TLC and quench it as soon as the starting materials are consumed.3. Ensure the purity of both thioformamide and the α-haloketone.
Multiple Spots on TLC, Difficult Purification 1. Formation of isomeric side products.2. Unreacted starting materials.3. Decomposition products.1. Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric iminothiazoline byproducts.[2] Maintaining a neutral or slightly basic pH can favor the desired thiazole. 2. Adjust the stoichiometry of the reactants. 3. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification.

Part 2: Hydrolysis of Ethyl 3-(2-thiazolyl)propanoate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q4: Should I use acid-catalyzed or base-catalyzed hydrolysis?

A4: Both methods are effective, but they have different advantages and disadvantages.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, so a large excess of water is needed to drive the equilibrium towards the products.[3] The workup is straightforward, typically involving extraction of the carboxylic acid into an organic solvent.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally proceeds to completion.[3] The product is the carboxylate salt, which requires an additional acidification step to yield the final carboxylic acid. This method is often preferred for achieving higher yields.

Q5: My hydrolysis reaction is very slow. How can I speed it up?

A5: To increase the rate of hydrolysis:

  • Increase the Temperature: Refluxing the reaction mixture is common for both acidic and basic hydrolysis.

  • Use a Stronger Acid or Base: For acid hydrolysis, using a stronger acid like sulfuric acid can be more effective than hydrochloric acid. For base hydrolysis, sodium hydroxide or potassium hydroxide are standard choices.

  • Increase the Concentration of the Acid or Base: A higher concentration of the catalyst will increase the reaction rate.

  • Use a Co-solvent: If the ester has low solubility in the aqueous medium, adding a co-solvent like ethanol or THF can improve the reaction rate by creating a more homogeneous solution.

Q6: I am having trouble isolating the final product after hydrolysis. What are some tips for the workup?

A6: For base-catalyzed hydrolysis, after the reaction is complete, the mixture should be cooled and then acidified with a strong acid (e.g., HCl) to a pH of around 2-3. This will protonate the carboxylate salt, causing the this compound to precipitate if its concentration is high enough. If it does not precipitate, it can be extracted with an organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

Troubleshooting Guide: Ester Hydrolysis
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient reaction time or temperature.2. For acid hydrolysis, equilibrium not shifted towards products.3. Insufficient amount of base in saponification.1. Increase the reaction time and/or temperature (reflux).2. Use a larger excess of aqueous acid.3. Use at least one equivalent of base, and preferably a slight excess (e.g., 1.1-1.2 equivalents).
Low Yield of Isolated Product 1. Product is partially soluble in the aqueous layer during extraction.2. Incomplete precipitation after acidification.3. Product degradation under harsh conditions.1. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).2. After acidification, cool the mixture in an ice bath to maximize precipitation. If precipitation is still poor, proceed with extraction.3. Avoid excessively high temperatures or prolonged reaction times, especially with strong acids or bases.
Product is an Oil and Difficult to Purify 1. Presence of impurities.2. Residual solvent.1. Attempt recrystallization from a suitable solvent system. Good starting points for recrystallization of carboxylic acids include water, or a mixture of an organic solvent and a non-polar solvent (e.g., ethyl acetate/hexanes).2. Ensure all solvent is removed under high vacuum. If the product is still an oil, it may be due to its intrinsic properties or persistent impurities. Column chromatography can be used for further purification if necessary.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-thiazolyl)propanoate
  • Materials:

    • Thioformamide

    • Ethyl 4-bromo-3-oxobutanoate

    • Ethanol (or other suitable solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 eq) in ethanol.

    • To this solution, add ethyl 4-bromo-3-oxobutanoate (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound (Base-Catalyzed Hydrolysis)
  • Materials:

    • Ethyl 3-(2-thiazolyl)propanoate

    • Sodium Hydroxide (NaOH)

    • Water

    • Hydrochloric Acid (HCl)

    • Ethyl Acetate

  • Procedure:

    • Dissolve ethyl 3-(2-thiazolyl)propanoate (1.0 eq) in a mixture of water and ethanol.

    • Add a solution of sodium hydroxide (1.1 eq) in water.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

    • The crude product can be recrystallized from a suitable solvent if necessary.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis Issue step1_check Which step is problematic? start->step1_check hantzsch_issue Hantzsch Synthesis Issue step1_check->hantzsch_issue Step 1 hydrolysis_issue Hydrolysis Issue step1_check->hydrolysis_issue Step 2 hantzsch_yield Low Yield? hantzsch_issue->hantzsch_yield hydrolysis_completion Incomplete Reaction? hydrolysis_issue->hydrolysis_completion hantzsch_purity Purity Issues (Tarry)? hantzsch_yield->hantzsch_purity No check_reagents Check Thioformamide & Haloketone Quality hantzsch_yield->check_reagents Yes check_temp_time Reduce Temperature & Reaction Time hantzsch_purity->check_temp_time Yes end Successful Synthesis hantzsch_purity->end No optimize_temp Optimize Temperature (start lower) check_reagents->optimize_temp optimize_temp->end purify_reagents Purify Starting Materials check_temp_time->purify_reagents purify_reagents->end hydrolysis_isolation Isolation Problems? hydrolysis_completion->hydrolysis_isolation No increase_time_temp Increase Time/Temp & Reagent Concentration hydrolysis_completion->increase_time_temp Yes check_workup Optimize Workup pH & Extraction hydrolysis_isolation->check_workup Yes hydrolysis_isolation->end No increase_time_temp->end recrystallize Recrystallize Product check_workup->recrystallize recrystallize->end

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15018.
  • Asiri, A. M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13636-13651.
  • Grigalevičiūtė, R., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija, 34(1), 35-47.
  • Bagdonas, M., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija, 34(1).
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Clark, J. (2015). Hydrolysing esters. Chemguide.
  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters.
  • Filo. (2025). What happens when ethyl propanoate reacts with water containing HCl (gas)?.
  • Brainly. (2023). The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic products?.
  • Brainly. (2023). What products would you expect to obtain when ethyl propanoate reacts with OH^{-} and H_2O?.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Thiazolyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3-(2-Thiazolyl)propionic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these syntheses. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound derivatives, primarily through the Hantzsch thiazole synthesis, which remains the most versatile and widely adopted method.[1][2]

Q1: What is the fundamental reaction mechanism for synthesizing the thiazole ring in these derivatives?

The core of this synthesis is the Hantzsch thiazole synthesis, an irreversible condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) and a thioamide-containing compound.[2][3][4] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[4]

The mechanism proceeds in two main stages:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the halocarbonyl, displacing the halide leaving group.[3]

  • Cyclization and Dehydration: Following a tautomerization, the nitrogen atom of the intermediate attacks the carbonyl carbon. The subsequent elimination of a water molecule (dehydration) leads to the formation of the stable, aromatic thiazole ring.[3][4]

Below is a generalized workflow for this process.

Hantzsch_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 1. Combine α-Halocarbonyl and Thioamide Derivative in Solvent Heat 2. Heat Under Reflux (with Base/Catalyst if applicable) Reactants->Heat Monitor 3. Monitor Progress (e.g., via TLC) Heat->Monitor Cool 4. Cool Reaction Mixture Monitor->Cool Neutralize 5. Neutralize/Adjust pH to Precipitate Product Cool->Neutralize Filter 6. Filter and Wash Solid Neutralize->Filter Dry 7. Dry Product Filter->Dry Purify 8. Recrystallize or use Column Chromatography Dry->Purify Analyze 9. Characterize (NMR, MS, m.p.) Purify->Analyze

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Q2: How do I select the appropriate starting materials for my specific derivative?

Your choice of starting materials directly dictates the substitution pattern on the final thiazole ring.

  • To form the propionic acid sidechain: The key is to use a thioamide or thiourea derivative that already contains the β-alanine (3-aminopropionic acid) backbone. A common and effective precursor is N-phenyl-N-thiocarbamoyl-β-alanine.[1][5]

  • To determine substituents at the C4 and C5 positions: These positions are defined by the α-halocarbonyl reactant.

    • Using an α-haloaldehyde (e.g., chloroacetaldehyde) will typically result in a substituent at the C4 position and a hydrogen at C5.[1][5]

    • Using an α-haloketone (e.g., 2-bromoacetophenone) will install substituents at both the C4 and C5 positions.[1][5]

Q3: Which reaction parameters are most critical for optimization?

Solvent, temperature, and the choice of base or catalyst are the three most impactful parameters. They are often interdependent, and optimizing one may require adjusting the others.

ParameterCommon OptionsRationale & Impact on Reaction
Solvent Ethanol, Water, 2-Propanol, DMF, Acetic Acid.[1][6]The solvent's polarity affects reactant solubility and reaction rate. For instance, reactions in water or ethanol can be efficient and environmentally benign.[1][7] The choice can also influence the product's solubility during workup.
Base/Catalyst Na₂CO₃, CH₃COONa, Triethylamine (Et₃N).[1]A base is often required to neutralize the hydrogen halide (e.g., HBr) formed during the reaction, driving it to completion.[4] Catalysts like silica-supported tungstosilicic acid can significantly improve yields and reaction times.[6][7]
Temperature Room Temperature to 100 °C (Reflux).[1][6]Most Hantzsch syntheses require heating to overcome the activation energy for cyclization and dehydration.[4][6] Suboptimal temperatures are a common cause of low yields.
Reaction Time 2 to 24 hours.[1][5]Time should be optimized by monitoring the reaction. Prolonged heating after completion can lead to byproduct formation and degradation.
Q4: How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.

Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a silica gel plate (e.g., GF-254).

  • Select a Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical. A good starting point is 50:50 ethyl acetate/hexane.[4]

  • Spotting: On the baseline of the plate, spot your starting materials (for reference) and a sample from your reaction mixture.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front nears the top, remove the plate and visualize the spots under UV light (254 nm).[8] The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

This is the most frequent issue. A low yield can often be traced back to one or more suboptimal reaction conditions.

LowYield_Troubleshooting cluster_checks Initial Diagnostic Checks cluster_optimization Systematic Optimization start Low Yield Detected check_reagents Reagent Purity Are starting materials pure? Action: Recrystallize or distill reagents. start->check_reagents check_stoich Stoichiometry Are molar ratios correct? Action: Verify calculations and measurements. start->check_stoich check_tlc Reaction Monitoring Did TLC show full conversion? Action: If incomplete, extend reaction time or increase temperature. start->check_tlc opt_temp Temperature Is temperature optimal? Action: Incrementally increase temperature (e.g., from 80°C to 100°C). check_reagents:f2->opt_temp check_stoich:f2->opt_temp check_tlc:f2->opt_temp opt_solvent Solvent Is the solvent appropriate? Action: Screen alternative solvents (e.g., ethanol, DMF, water). opt_temp->opt_solvent opt_catalyst Catalyst/Base Is the base/catalyst effective? Action: Screen different bases (Na₂CO₃ vs. CH₃COONa) or add a catalyst. opt_solvent->opt_catalyst end Improved Yield opt_catalyst->end

Caption: Troubleshooting logic for addressing low product yield.

Q: My yield is consistently below 30%. I've checked my stoichiometry. What should I investigate first?

A: The first parameter to investigate is temperature . The Hantzsch synthesis often requires significant thermal energy.[6] If you are running the reaction at a moderate temperature (e.g., 60 °C), try increasing it to the boiling point of the solvent (reflux), for example, 90–100 °C for reactions in acetic acid or DMF.[1]

Q: I've increased the temperature, but the yield hasn't improved. What's next?

A: The next step is to evaluate your solvent and base system . The choice of solvent is critical and can dramatically affect the outcome.[6] In one study, synthesizing a related acid, the best yield was achieved when the reaction was carried out in water with sodium carbonate as the base, compared to other systems using acetic acid, DMF, or ethanol.[1] Consider screening a few solvent/base combinations. A good starting point is to compare an alcohol (ethanol) with sodium acetate against an aqueous system (water) with sodium carbonate.[1]

Q: I'm still struggling with yield. Could my reagents be the problem?

A: Absolutely. Impurities in the α-haloketone or the thioamide starting material can lead to side reactions that consume reagents and lower the yield of your desired product.[6]

  • Self-Validation: Before starting a large-scale reaction, verify the purity of your starting materials via NMR or melting point analysis.

  • Solution: If purity is questionable, purify the starting materials. α-Haloketones can often be recrystallized, and thioamides can be purified by chromatography if necessary.

Problem: Formation of Unexpected Isomers (Regioselectivity)

Q: I'm using an N-monosubstituted thiourea and getting a mixture of products that are difficult to separate. What's causing this and how can I control it?

A: This is a classic regioselectivity challenge in the Hantzsch synthesis. When an N-monosubstituted thiourea reacts with an α-haloketone, cyclization can occur via two different nitrogen atoms, potentially leading to a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.

The most critical factor influencing this outcome is pH .[6][9]

  • Neutral/Basic Conditions: In neutral solvents (like ethanol or DMF) with a mild base, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole isomer.[6] This is the desired pathway for most applications.

  • Acidic Conditions: Performing the condensation in a strongly acidic medium (e.g., 10M HCl in ethanol) can lead to the formation of a mixture of both isomers.[9] The acidic environment alters the nucleophilicity of the nitrogen atoms, changing the reaction pathway.

Solution: To ensure the formation of a single, desired regioisomer, maintain neutral or slightly basic conditions throughout the reaction. Use bases like sodium carbonate or sodium acetate and avoid strong acids.[1][5]

Problem: Difficult Product Isolation and Purification

Q: My product seems to stay dissolved in the solvent after the reaction. How can I effectively precipitate it?

A: This is a common issue, especially when using polar organic solvents like methanol or DMF. The product often exists as a salt (e.g., hydrobromide salt) after the initial reaction, which is quite soluble.[4]

Solution 1: Neutralization. The key is to convert the soluble salt into the neutral, less soluble organic molecule. This is achieved by adding a base. A typical procedure is to pour the reaction mixture into a solution of sodium carbonate (e.g., 5% aqueous Na₂CO₃).[4] This neutralizes the acidic byproduct (HBr or HCl) and deprotonates the thiazole product, causing it to precipitate.

Solution 2: pH Adjustment for Carboxylic Acids. For the final this compound product, its solubility is highly pH-dependent. It is soluble in base (as a carboxylate salt) and strong acid. To purify it, you can dissolve the crude product in an aqueous base (like NaOH solution), filter out any insoluble impurities, and then re-precipitate your pure product by acidifying the filtrate with an acid like acetic acid, typically to a pH of 6.[1]

Problem: Incomplete Ester Hydrolysis

Q: My synthesis involves a final ester hydrolysis step to get the carboxylic acid, but the conversion is incomplete. How can I drive this reaction to completion?

A: The hydrolysis of the propionic acid ester to the final carboxylic acid can be catalyzed by either acid or base.[10][11]

  • Acid-Catalyzed Hydrolysis: This reaction is reversible .[10] To drive it to completion, you must use a large excess of water (e.g., by using a dilute aqueous acid like HCl or H₂SO₄). If the amount of water is limited, the reaction will reach equilibrium with significant amounts of ester remaining.

  • Alkaline Hydrolysis (Saponification): This is the preferred method as the reaction is irreversible .[10] The ester is heated under reflux with an aqueous solution of a strong base like sodium hydroxide. The reaction produces the sodium salt of the carboxylic acid. Because the carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol, the reaction goes to completion.

Protocol: Alkaline Hydrolysis of a Propionic Ester

  • Setup: In a round-bottom flask, dissolve your crude ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Reaction: Heat the mixture under reflux for 1-3 hours.[12] Monitor the disappearance of the ester spot by TLC.

  • Workup: After cooling, the alcohol byproduct can be removed by distillation.

  • Acidification: To isolate the final carboxylic acid, cool the remaining aqueous solution in an ice bath and carefully add a strong acid (e.g., 2M HCl) until the pH is acidic (pH 3-5).[10][12]

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

By choosing alkaline hydrolysis, you ensure a complete, one-way reaction, which is much easier to manage and leads to a cleaner product that is simpler to isolate.[10]

References

  • Al-Obaidi, A., Mickevičius, V. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15001-15018. [Link]
  • Bensaada, M., et al. (2017).
  • Tóth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1031-1033. [Link]
  • Various Authors. Hantzsch thiazole synthesis.
  • Al-Obaidi, A., Mickevičius, V. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Ghiurca, M., et al. (2013). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 18(3), 2843-2861. [Link]
  • El-Sayed, N. N. E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4166-4190. [Link]
  • Rossignol, J-F., et al. (2021). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Omega, 6(10), 6843-6850. [Link]
  • Chem Help ASAP. (2019). Thiazole synthesis. YouTube. [Link]
  • Chem Help ASAP. (2020).
  • PrepChem. Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. [Link]
  • Organic Chemistry Portal. Thiazole synthesis. organic-chemistry.org. [Link]
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. [Link]
  • Azreen, S. N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 8-19. [Link]
  • Various Authors. (2020). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.
  • Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Clark, J. (2004). Hydrolysing Esters. Chemguide. [Link]
  • Naito, Y., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 30(5), 843-848. [Link]
  • Wang, Z., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(82), 51921-51929. [Link]
  • Forrest, R. E., et al. (2012). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Medicinal Chemistry, 8(5), 903-909. [Link]
  • Ataman Kimya. 3-THIOPROPIONIC ACID.
  • The Organic Chemistry Tutor. (2019). Acid Hydrolysis of Esters. YouTube. [Link]
  • Various Authors. (2013). Novel Preparation of Tiaprofenic Acid.
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]

Sources

Technical Support Center: Purification of 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Thiazolyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of this compound, which are critical for designing an effective purification strategy.

Q1: What are the key physical and chemical properties of this compound that influence its purification?

A1: Understanding the fundamental properties is the first step to a successful purification. Key parameters for this compound are summarized below. The carboxylic acid group and the thiazole ring dictate its solubility and reactivity.

PropertyValueSignificance for Purification
Molecular Formula C₆H₇NO₂S-
Molecular Weight 157.19 g/mol Essential for calculating molar equivalents and theoretical yields.[1][2]
pKa (Estimated 4-5)The pKa of the carboxylic acid is crucial for acid-base extraction. Below this pH, the molecule is neutral and soluble in organic solvents. Above this pH, it forms a carboxylate salt, which is soluble in water.
XLogP3-AA 0.7This value indicates moderate lipophilicity, suggesting it will be soluble in a range of polar organic solvents but may require a co-solvent system for recrystallization with water.[1]
Appearance Solid (Varies from white to beige/tan needles or crystals)The color can be an initial indicator of purity. Off-white or tan colors often suggest the presence of minor impurities.[3][4]
Storage Sealed in a dry place at room temperature.Proper storage is necessary to prevent degradation.[5]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Impurities typically arise from starting materials, side reactions, or degradation. While specific impurities depend on the synthetic route, common contaminants in related arylpropionic acid syntheses include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the thiazole ring or the propionic acid side chain.

  • Over-alkylation or Benzoylation Products: In syntheses like the preparation of Tiaprofenic acid, a related compound, impurities from reactions at other positions on the aromatic ring can occur.[6]

  • Decarboxylation Products: At elevated temperatures, loss of the carboxylic acid group can be a potential side reaction.

  • Solvent Adducts: Residual high-boiling solvents used in the reaction (e.g., DMF, toluene) can be difficult to remove.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying purity and detecting minor impurities, often down to the 0.05-0.15% level.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can identify impurities if they are present in sufficient concentration (>1%).

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I fix it?

A1: Low yield is a common issue in recrystallization. The cause is often related to solvent choice or procedural missteps.

Troubleshooting Flowchart for Low Recrystallization Yield

start Low Yield Observed check_solubility Was too much solvent used for dissolution? start->check_solubility check_cooling Was the cooling process too rapid? check_solubility->check_cooling No solution_solubility Use minimum amount of hot solvent to fully dissolve the crude product. check_solubility->solution_solubility Yes check_filtrate Is there product remaining in the mother liquor? check_cooling->check_filtrate No solution_cooling Allow solution to cool slowly to room temperature before moving to an ice bath. check_cooling->solution_cooling Yes solution_filtrate Concentrate the mother liquor and perform a second recrystallization. check_filtrate->solution_filtrate Yes

Caption: Troubleshooting common causes of low recrystallization yield.

  • Causality: The principle of recrystallization relies on the target compound being significantly more soluble in the hot solvent than in the cold solvent.[7] Using an excessive volume of solvent will keep more of your product dissolved even after cooling, thus reducing the yield. Similarly, rapid cooling can trap impurities and lead to the formation of small, impure crystals or oils.

Q2: I'm trying to purify my compound using acid-base extraction, but I'm getting a poor separation or an emulsion at the interface. What should I do?

A2: Emulsions and poor separation are common when extracting acidic compounds. This is often due to insufficient pH change or vigorous shaking.

Solutions:

  • Verify pH: Use pH paper or a meter to ensure the aqueous layer has reached the desired pH. To extract the compound into the aqueous layer, the pH should be at least 2 units above the pKa (pH > 7), ensuring the formation of the water-soluble carboxylate salt. To recover the compound into a fresh organic layer, the pH should be adjusted to be at least 2 units below the pKa (pH < 2) with an acid like HCl.[6][8]

  • Break Emulsions: If an emulsion forms, it can often be broken by:

    • Adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

    • Gently swirling the separatory funnel instead of shaking it vigorously.

    • Allowing the mixture to stand for a longer period.

Q3: My compound is not separating well from an impurity on a silica gel column. How can I improve the resolution?

A3: Poor separation in column chromatography indicates that the chosen mobile phase is not providing sufficient differential partitioning for your compound and the impurity.

Strategies for Improved Separation:

  • Adjust Solvent Polarity: If both compounds are eluting too quickly (high Rf values on TLC), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a heptane/ethyl acetate system). If they are eluting too slowly, increase the polarity.

  • Change Solvents: Sometimes, a complete change of solvent system is necessary. If a heptane/ethyl acetate system fails, consider trying a dichloromethane/methanol system. Different solvents interact with the analyte and silica in unique ways, which can alter the elution order and improve separation.

  • Add an Acid Modifier: For carboxylic acids like this one, peak tailing is a common problem on silica gel. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[8]

Detailed Purification Protocols

These protocols are designed to be self-validating, with built-in checks to ensure purity at each stage.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This is a primary purification technique for solids. The goal is to find a solvent system where the compound is soluble when hot but insoluble when cold.[7]

Workflow for Recrystallization

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & QC dissolve Dissolve crude solid in minimum hot ethanol hot_filter Hot filter (optional) to remove insolubles dissolve->hot_filter add_water Add hot water dropwise until solution turns cloudy hot_filter->add_water Proceed if clear re_clarify Add a few drops of hot ethanol to re-clarify add_water->re_clarify cool_slowly Cool slowly to RT, then place in ice bath re_clarify->cool_slowly isolate Isolate crystals via vacuum filtration cool_slowly->isolate Crystals formed wash Wash with cold ethanol/water isolate->wash dry Dry under vacuum wash->dry qc Perform QC: Melting Point, HPLC, NMR dry->qc

Caption: Step-by-step workflow for the recrystallization of this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.

  • Induce Crystallization: While hot, add deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to make the solution clear again. This brings the solution to its saturation point.[7]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the purified crystals under vacuum.

  • Quality Control: Determine the melting point and run an HPLC analysis to confirm purity.

Protocol 2: Purification via Acid-Base Extraction

This liquid-liquid extraction technique separates acidic compounds from neutral or basic impurities based on their differential solubility in aqueous and organic phases at different pH values.

Methodology:

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The this compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

    • Self-Validation: Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. The purified this compound will precipitate out of the solution or can be extracted.

    • Self-Validation: Confirm the pH with pH paper.

  • Final Extraction: Extract the acidified aqueous phase with fresh ethyl acetate or dichloromethane (3 times).

  • Drying & Concentration: Combine the organic layers from the final extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Quality Control: Assess purity via TLC or HPLC.

References

  • PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid. National Center for Biotechnology Information.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15001–15018.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Ataman Kimya. (n.d.). 3-THIOPROPIONIC ACID.
  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
  • PubChem. (n.d.). 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). 3-(2-methyl-1,3-thiazol-5-yl)propanoic acid.
  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • PubChem. (n.d.). 3-(2-Thenoyl)propionic acid. National Center for Biotechnology Information.
  • Google Patents. (2013). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • Wikipedia. (n.d.). Propionic acid.
  • PrepChem.com. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid.
  • SciSpace. (n.d.). Production of propionic acid.
  • PLOS One. (2016). Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains.
  • Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • PubMed. (n.d.). Synthesis and chromatographic properties of 1,3-thiazane-2-carboxylic acid (beta-homothiaproline).
  • PubMed Central. (2020). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl.

Sources

Technical Support Center: Stability and Storage of 3-(2-Thiazolyl)propionic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Thiazolyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the stability and storage of this compound solutions. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.

Introduction to this compound Stability

This compound is a versatile molecule utilized in various research applications. The integrity of this compound in solution is paramount for the validity of experimental outcomes. Degradation of the molecule can lead to a decrease in its effective concentration and the formation of impurities that may have unintended biological effects. This guide will delve into the factors influencing the stability of this compound solutions and provide actionable protocols for its proper handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is recommended to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] DMSO is a common choice for creating high-concentration stock solutions of many small molecules.[2] However, always consider the compatibility of the solvent with your specific experimental system, especially in cell-based assays where high concentrations of DMSO can be toxic.[3]

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: Stock solutions should be stored at -20°C or -80°C to minimize degradation.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. Thiazole-containing compounds can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[4][5]

Q4: Should solutions of this compound be protected from light?

A4: Yes, it is recommended to protect solutions from light. Thiazole derivatives, especially those with aryl substituents, can be susceptible to photodegradation through reaction with singlet oxygen.[6] This can lead to the formation of degradation products with altered chemical and biological properties.

Q5: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve this?

A5: This phenomenon, often referred to as "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer in which it has lower solubility.[2] To mitigate this, you can try the following:

  • Decrease the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 0.5% in your assay medium.[3]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the aqueous buffer.

  • Use a co-solvent: In some cases, the addition of a small amount of a mutually miscible solvent can help maintain solubility.

  • Warm the aqueous buffer: Gently warming the buffer before adding the stock solution can sometimes improve solubility.

  • Vortex immediately after dilution: Vigorous mixing can help to disperse the compound before it has a chance to precipitate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. Store stock solutions properly at -20°C or -80°C in small aliquots. Protect solutions from light.
Inaccurate concentration of the stock solution.Ensure the compound is fully dissolved in the stock solution. Use a calibrated balance for weighing the solid compound.
Loss of biological activity over time The compound is degrading in the experimental medium (e.g., cell culture media).Minimize the incubation time of the compound in the medium. Consider performing a time-course experiment to assess stability in your specific medium.
Color change in the solution This may indicate oxidation or another form of chemical degradation.Prepare fresh solutions and consider using de-gassed buffers or adding an antioxidant, if compatible with your assay.
Precipitation in working solutions The concentration of the compound exceeds its solubility limit in the final buffer or medium.Refer to the solution for Q5 in the FAQ section. Perform a solubility test to determine the maximum soluble concentration in your specific buffer.

Key Stability Factors and Degradation Pathways

The stability of this compound in solution is primarily influenced by pH, light, and temperature. Understanding the potential degradation pathways is crucial for maintaining the integrity of the compound.

pH-Dependent Hydrolysis

The thiazole ring can be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent.[4] In acidic conditions, the thiazole ring can be protonated, which may make it more susceptible to nucleophilic attack by water, leading to ring opening.[4] Conversely, under strongly alkaline conditions, the carboxylic acid group will be deprotonated, and the overall stability might be affected. It is generally advisable to prepare aqueous solutions in a buffer system that is close to neutral pH (around 7.0-7.4) for optimal stability, unless your experimental protocol dictates otherwise.

Photodegradation

Exposure to light, particularly UV light, can induce photodegradation of thiazole-containing compounds.[6] A likely mechanism involves the formation of singlet oxygen, which can then react with the electron-rich thiazole ring in a [4+2] cycloaddition reaction.[6] This can lead to the formation of an unstable endoperoxide that subsequently rearranges to form various degradation products.[6]

Visualizing Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation A This compound B Ring-Opened Intermediates A->B Acid or Base Catalyzed (H₂O) C Degradation Products B->C Further Reactions D This compound E Endoperoxide Intermediate D->E Light (hν) Singlet Oxygen (¹O₂) F Rearranged Degradation Products E->F Rearrangement

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution thoroughly for at least 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Prepare your desired working concentration by serially diluting the stock solution into your pre-warmed experimental buffer or medium.

  • Mixing: Immediately after adding the stock solution to the aqueous phase, vortex or pipette vigorously to ensure rapid and uniform mixing.

  • Usage: Use the freshly prepared working solution immediately for your experiments to minimize the risk of degradation or precipitation.

Protocol 3: Basic Stability Assessment using HPLC

This protocol outlines a general approach for assessing the stability of your compound in a specific solution. A stability-indicating HPLC method is one that can separate the intact drug from its degradation products.[7][8]

  • Method Development (if necessary): Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[7][9] UV detection at a wavelength where the compound has significant absorbance (e.g., around 238 nm for some thiazole derivatives) should be used.[9]

  • Initial Analysis (T=0): Prepare a fresh solution of this compound in your desired buffer and immediately inject it into the HPLC system to obtain the initial peak area of the intact compound.

  • Incubation: Incubate the solution under the desired conditions (e.g., specific temperature, protected from or exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC.

  • Data Analysis: Monitor the peak area of the intact this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizing the Stability Assessment Workflow

G A Prepare Solution in Desired Buffer B Analyze at T=0 (HPLC) A->B C Incubate under Test Conditions A->C D Analyze at Time Points (T=1, 2, 4... hrs) C->D E Monitor Peak Area of Intact Compound D->E F Observe Formation of New Peaks (Degradants) D->F

Caption: Workflow for assessing the stability of this compound solutions.

References

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. ResearchGate.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate.
  • Forced Degradation Studies. SciSpace.
  • Propionic Acid. PubChem.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
  • Propionic Acid and Derivatives. ResearchGate.
  • How to dissolve small inhibitor molecules for binding assay?. ResearchGate.
  • Assessing the Photocatalytic Degradation of Penconazole on TiO2 in Aqueous Suspensions: Mechanistic and Ecotoxicity Studies in Aerated and Degassed Systems. MDPI.
  • Thiazole. Wikipedia.
  • Propionic-acid derivatives. PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • The release of propionic acid at room temperature from various active films. ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Propionic acid. Wikipedia.
  • Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. ResearchGate.
  • SMALL MOLECULES. Captivate Bio.
  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers.
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC.
  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah journals.
  • Liquid-Liquid Equilibria in Two Systems Comprising Propionic Acid, Water and Organic Solvent.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
  • A comparison of the effect of pH on the biodegradation of two synthetic absorbable sutures.
  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. Google Patents.
  • Propionic Acid Production via Fermentation Route using Renewable Sources.
  • LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. SciSpace.
  • Liquid-liquid equilibria of propionic acid - Water - Solvent (n-Hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. ResearchGate.

Sources

troubleshooting 3-(2-Thiazolyl)propionic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support guide for 3-(2-Thiazolyl)propionic acid. As a researcher, your time is invaluable, and encountering experimental roadblocks can be both time-consuming and frustrating. This guide is designed to be your first point of reference, moving beyond simple protocols to explain the underlying principles and causality behind common experimental challenges. My goal is to empower you with the expertise to not only solve current issues but also to anticipate and prevent future ones. Here, we will address the entire experimental lifecycle, from handling and synthesis to final application in biological assays.

Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals

This section addresses the most common initial inquiries regarding the handling, storage, and properties of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of your compound is the first step in successful experimental design. Below is a summary of key data points.

PropertyValueSource
Molecular Formula C₆H₇NO₂S[1][2][3]
Molecular Weight 157.19 g/mol [1][2][3]
CAS Number 144163-65-5[1][3]
Appearance Typically a solid[4] (by analogy)
pKa ~4.87 (Propionic Acid)[5] (Estimated based on propionic acid)

Note: The pKa is estimated based on the parent propionic acid structure. The thiazole ring may slightly influence this value.

Q2: How should I safely handle and store this compound?

Safety and compound integrity are paramount. Adherence to proper handling and storage protocols prevents experimental variability and ensures user safety.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6]

  • Irritation Potential: Based on data from similar structures, this compound may cause skin, eye, and respiratory irritation.[1][6][8] In case of contact, rinse the affected area thoroughly with water.[1]

Storage Conditions:

  • Temperature: Store in a tightly closed container in a cool, dry place.[6]

  • Incompatibilities: The compound is stable under recommended conditions but should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[1] Avoid moisture.[1]

Q3: What are the recommended solvents for creating stock solutions, and what solubility issues might I encounter?

Solubility is one of the most critical and often challenging aspects of working with novel compounds in biological assays.

Solvent Selection: The solubility of organic acids can be complex. While specific data for this compound is not widely published, we can infer best practices from similar molecules.

SolventRecommendation & Rationale
DMSO Primary Choice for Stock. A common choice for organic compounds. High concentrations (e.g., >10 mM) are often achievable.
Ethanol Secondary Choice. Generally a good solvent for organic acids.[9]
Aqueous Buffers (e.g., PBS) Poor Primary Solvent. The compound likely has limited solubility in neutral aqueous solutions. Solubility is pH-dependent; increasing the pH above the pKa will deprotonate the carboxylic acid, increasing water solubility.[4]

Troubleshooting Common Solubility Problems:

  • Problem: My compound won't dissolve in my chosen organic solvent.

    • Causality: The concentration may be too high, or the compound purity may be low.

    • Solution: Try gentle warming or sonication. If it still fails to dissolve, consider a lower stock concentration.

  • Problem: My compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer.

    • Causality: This is a classic case of "solvent shock." The compound is not soluble in the final aqueous environment at that concentration.

    • Solution: See the detailed protocol in Section 4 for preventing precipitation. The key is to avoid a sudden, drastic change in solvent polarity.

Section 2: Troubleshooting Guide - Synthesis & Purification

For researchers synthesizing the compound, this section addresses common hurdles in achieving high yield and purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Starting Materials (e.g., Thioamide, α-haloketone) Reaction Condensation Reaction (e.g., Hantzsch Synthesis) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Extraction Acid-Base Extraction or Liquid-Liquid Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography (If Needed) Extraction->Chromatography Alternative Pure Pure Compound Recrystallization->Pure Chromatography->Pure G cluster_primary Primary Confirmation cluster_secondary Purity & Further Analysis Start Purified Compound NMR ¹H & ¹³C NMR (Confirms Structure & Purity) Start->NMR MS Mass Spectrometry (Confirms Molecular Weight) Start->MS HPLC HPLC Analysis (Quantifies Purity) NMR->HPLC MS->HPLC IR FT-IR Spectroscopy (Confirms Functional Groups) HPLC->IR EA Elemental Analysis (Confirms Formula) HPLC->EA Final Confirmed Pure Compound IR->Final EA->Final G Start Inconsistent Assay Results Check1 Is there visible precipitation in the well/tube? Start->Check1 Check2 Was the stock solution prepared fresh? Check1->Check2 No Solubility Issue: Solubility Limit Exceeded Fix: Re-optimize working solution prep (See Protocol 2) Check1->Solubility Yes Check3 Is the final solvent concentration consistent & non-toxic? Check2->Check3 Yes Freshness Issue: Compound Degradation in Stock Fix: Prepare fresh stock for each experiment. Avoid freeze-thaw cycles. Check2->Freshness No Check4 Could the compound be degrading over time? Check3->Check4 Yes Solvent Issue: Solvent Effects Fix: Ensure final solvent concentration is low (<0.5%) and consistent across all wells. Check3->Solvent No Stability Issue: Compound Instability in Buffer Fix: Assess compound stability in assay buffer over the experiment's time course. Check4->Stability Yes End Results should improve Check4->End No Solubility->End Freshness->End Solvent->End Stability->End

Diagram 3: Logic diagram for troubleshooting inconsistent assay results.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This method uses serial dilution to prevent precipitation.

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution (e.g., 50 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Create an Intermediate Dilution: Make an intermediate dilution of your stock solution in your cell culture medium or assay buffer. This is the critical step. For example, dilute the 50 mM stock 1:100 into media to get a 500 µM solution. The DMSO concentration is now 1%. This solution may appear slightly cloudy initially but should clarify.

  • Perform Final Dilution: Use the 500 µM intermediate solution to make your final dilutions in the assay plate. For example, adding 10 µL of the 500 µM solution to a final volume of 100 µL gives a final concentration of 50 µM. The final DMSO concentration is now a non-toxic 0.1%.

Q8: My assay results are inconsistent or not reproducible. What should I check?

Beyond solubility, inconsistency can stem from compound stability or unintended biological activity.

  • Compound Stability:

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation. Aliquot your stock into single-use volumes.

    • Stability in Buffer: The compound may not be stable in your aqueous assay buffer over the duration of the experiment (e.g., 24-48 hours). You can test this by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC.

  • Unintended Biological Effects: Propionic acid and its derivatives can have direct effects on cellular metabolism and processes. For example, propionic acid itself is known to disrupt cellular respiration and the cell cycle in yeast. C[10]onsider that your compound might have off-target effects that contribute to variability, especially in cell-based assays.

  • Solvent Controls: Ensure your vehicle control (e.g., 0.1% DMSO) is consistent across all experiments and is truly inert in your system.

References
  • MSDS of this compound. (n.d.).
  • 3-(2-BENZOTHIAZOLYLTHIO)
  • Chemical Safety Data Sheet MSDS / SDS - 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID. (2023). ChemicalBook.
  • Safety d
  • Safety Data Sheet - Propionic acid. (2024). DC Fine Chemicals.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Sapijanskaitė-Banevič, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.
  • Synthesis of A: 3-(2-Thienyl)propanoic acid. (n.d.). PrepChem.com.
  • Addressing solubility issues of 3-(3-hydroxyphenyl)propionic acid in assays. (n.d.). BenchChem.
  • 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID | 4767-00-4. (2023). ChemicalBook.
  • This compound | 144163-65-5. (2024). ChemicalBook.
  • Chavakula, R., et al. (2013). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Organic Chemistry: An Indian Journal.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH.
  • Al-Ostath, A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
  • Propiolic Acid | C3H2O2. (n.d.). PubChem.
  • Micalizzi, G., et al. (2021).
  • Production of propionic acid. (n.d.). SciSpace.
  • Zhang, H., et al. (2014). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Medicinal Chemistry Research.
  • Dwornicka, B., et al. (1989). 3-(2-Imidazo[4,5-b]pyridine)
  • 3-THIOPROPIONIC ACID. (n.d.).
  • 3-(1,3-Thiazol-2-yl)propanoic acid | C6H7NO2S. (n.d.). PubChem.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Advances in Pharmaceutical Analysis.
  • Wojtasiński, M., et al. (2022). Reactive extraction of acetic acid and propionic acid using supercritical carbon dioxide. Scientific Reports.
  • 3-(2-Amino-thiazol-4-yl)-propionic acidhydrobromide. (n.d.). Santa Cruz Biotechnology.
  • Propionic Acid | CH3CH2COOH. (n.d.). PubChem.
  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (2014).

Sources

Technical Support Center: Optimizing the Synthesis of 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Thiazolyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic protocols and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Product Yield

Q: I am following a standard Hantzsch synthesis protocol, but my yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yield in the Hantzsch synthesis of thiazole derivatives can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. For the condensation of a thioamide with an α-haloketone or aldehyde equivalent, refluxing conditions are often necessary.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

      • Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield. Use a slight excess (1.1-1.2 equivalents) of the thioamide or thiourea to ensure the complete conversion of the more valuable α-halo ester.

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical for this reaction.

    • Solution:

      • Solvent Selection: While various solvents like ethanol, acetic acid, and DMF can be used, studies have shown that for similar syntheses, conducting the reaction in water can lead to better yields.[1]

      • Base Selection: The choice of base is crucial for promoting the reaction and neutralizing any acid formed. Sodium carbonate has been reported to be effective in aqueous media.[1][2] Triethylamine can also be used, particularly in organic solvents. Experiment with different bases to find the optimal one for your specific substrate.

  • Side Product Formation: Competing side reactions can consume your starting materials and reduce the yield of the desired product.

    • Solution:

      • Control of Temperature: Overheating can lead to the decomposition of reactants and the formation of undesired byproducts. Maintain a steady reflux temperature.

      • Purification of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your thioamide and α-halo ester before starting the reaction.

Problem 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the pure this compound. What are these side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Here are some likely culprits and strategies to mitigate them:

  • Self-condensation of the α-halo ester: In the presence of a base, the α-halo ester can undergo self-condensation.

    • Solution: Add the base portion-wise or use a weaker base to control the reaction rate and minimize self-condensation.

  • Formation of a bis-thiazole derivative: If a dihalo-reagent is used inadvertently or formed in situ, it can react with two molecules of the thioamide.

    • Solution: Ensure the purity of your α-halo ester and use the correct stoichiometry.

  • Hydrolysis of the ester: If the reaction is carried out in an aqueous basic solution for an extended period, the ester group of the product can be hydrolyzed to the carboxylic acid. While this may be the desired final product, it can complicate purification if the reaction is not intended to be a one-pot hydrolysis.

    • Solution: If the ester is the desired intermediate, use non-aqueous conditions or limit the reaction time in aqueous base. If the acid is the final product, this can be a desired outcome, but the workup will need to be adjusted accordingly.

Problem 3: Difficulty in Product Purification

Q: I'm struggling with the purification of this compound. What are the recommended methods?

A: Purification can be challenging due to the polar nature of the carboxylic acid. Here are some effective methods:

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[1] The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 6.[1][2]

    • The this compound will precipitate out and can be collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization can be used to obtain high-purity material.

    • Solution: Common solvents for recrystallization of polar compounds include water, ethanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For small-scale purifications or to separate closely related impurities, column chromatography on silica gel can be employed.

    • Solution: A typical eluent system would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the polarity gradually increased to elute the desired product.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis . This involves the condensation of a thioamide (or thiourea) with an α-halo carbonyl compound.[1][2] For this compound, this would typically involve the reaction of a thioamide with a 3-halo-propionic acid ester derivative.

Another potential route is the Sonogashira cross-coupling reaction , which could be used to couple a 2-halothiazole with a propargyl alcohol derivative, followed by reduction of the alkyne and oxidation of the alcohol.[3] However, the Hantzsch synthesis is generally more direct for this specific target molecule.

Q2: How do I choose the optimal starting materials for the Hantzsch synthesis?

A2: The choice of starting materials is crucial for a successful synthesis.

  • Thioamide source: You can either purchase a suitable thioamide or synthesize it from the corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

  • α-Halo ester: A common starting material is an ester of 3-bromopropionic acid or 3-chloropropionic acid. The bromo derivative is generally more reactive than the chloro derivative.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3:

  • Thin Layer Chromatography (TLC): TLC is the most convenient method for monitoring the reaction. Use an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The consumption of the limiting reagent and the appearance of the product spot can be visualized under UV light or by staining.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity, HPLC is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.[1][4]

Q4: Can I perform a one-pot synthesis and hydrolysis to directly obtain the carboxylic acid?

A4: Yes, a one-pot synthesis and hydrolysis can be an efficient approach. By conducting the Hantzsch synthesis in an aqueous basic medium (e.g., with sodium carbonate), the initially formed ester can be hydrolyzed in situ to the desired carboxylic acid.[1] This simplifies the workflow by eliminating the need to isolate the intermediate ester.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Hantzsch Reaction

Step 1: Synthesis of Ethyl 3-(2-thiazolyl)propanoate

  • To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl 3-bromopropionate (1.1 eq) and a base such as triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude ester by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-(2-thiazolyl)propanoate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to pH ~6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.

Protocol 2: One-Pot Synthesis of this compound
  • In a round-bottom flask, dissolve the starting thioamide (e.g., thioacetamide, 1.0 eq) and ethyl 3-bromopropionate (1.1 eq) in water.

  • Add sodium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux for 5-7 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with acetic acid to a pH of 6.[1][2]

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

ParameterCondition ACondition BCondition CYield (%)Reference
Solvent WaterEthanolDMF[1]
Base Na₂CO₃TriethylamineNaOAc[1]
Temperature RefluxReflux90-100 °C[1]
Yield BestModerateModerate[1]

Table 1: Comparison of reaction conditions for similar thiazole syntheses, indicating that an aqueous system with sodium carbonate often provides the best yields.

Visualizations

Hantzsch_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Thioamide Thioamide ThiazoleEster Thiazole Ester Intermediate Thioamide->ThiazoleEster Condensation AlphaHaloEster α-Halo Ester AlphaHaloEster->ThiazoleEster Solvent Solvent (e.g., Water, Ethanol) Base Base (e.g., Na₂CO₃) Heat Heat (Reflux) PropionicAcid This compound ThiazoleEster->PropionicAcid Hydrolysis

Caption: Hantzsch synthesis workflow for this compound.

Troubleshooting_Yield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SuboptimalConditions Suboptimal Conditions? Start->SuboptimalConditions SideProducts Side Product Formation? Start->SideProducts PurificationIssues Purification Issues? Start->PurificationIssues IncreaseTimeTemp Increase Reaction Time/Temp Check Stoichiometry IncompleteReaction->IncreaseTimeTemp Yes ChangeSolventBase Optimize Solvent and Base (e.g., Water/Na₂CO₃) SuboptimalConditions->ChangeSolventBase Yes ControlTempPurity Control Temperature Purify Starting Materials SideProducts->ControlTempPurity Yes OptimizePurification Use Acid-Base Extraction Recrystallization PurificationIssues->OptimizePurification Yes

Caption: Troubleshooting decision tree for low product yield.

References

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Synthesis of A: 3-(2-Thienyl)propanoic acid. [Link]
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. [Link]
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
  • 3-THIOPROPIONIC ACID. [Link]
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
  • Synthesis of propanoic acid- Dr. Tania CS. [Link]
  • (PDF) Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. [Link]
  • Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum. [Link]
  • Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. [Link]
  • Production of propionic acid. [Link]
  • Method for recovering and purifying propionic acid.
  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transform
  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Thiazolyl)propionic acid. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimental studies of this compound's stability and degradation. Instead of a simple list of facts, we will explore the chemical logic behind its potential degradation, helping you design robust experiments and interpret your results with confidence.

Part 1: Foundational Concepts & Predictive Analysis

This section addresses the fundamental questions regarding the inherent stability of this compound, based on the known chemistry of its constituent functional groups.

Q1: What are the primary structural liabilities of this compound that could lead to degradation?

Answer: The structure of this compound presents two key areas susceptible to degradation: the thiazole ring and the propionic acid side chain .

  • The Thiazole Ring: This aromatic heterocycle is relatively stable but possesses reactive sites. The sulfur atom is susceptible to oxidation, and the ring itself can undergo cleavage under harsh conditions such as photo-irradiation or strong oxidative stress.[1][2] The nitrogen atom can also be a site for metabolic N-oxidation.[2]

  • The Propionic Acid Side Chain: The carboxylic acid group can undergo standard reactions like decarboxylation under thermal stress. The linkage between the aliphatic chain and the thiazole ring is generally stable, but the entire side chain can be modified or cleaved through metabolic processes.

Understanding these two regions is the first step in predicting how the molecule will behave under various stress conditions.

Q2: Based on its structure, what are the most probable degradation pathways I should anticipate in my experiments?

Answer: Based on extensive studies of related thiazole-containing compounds and carboxylic acids, we can predict several primary degradation pathways. These are crucial for designing analytical methods capable of separating the parent compound from potential degradants. The most likely pathways include:

  • Oxidative Degradation: The sulfur atom in the thiazole ring is electron-rich and a prime target for oxidation, leading to the formation of an S-oxide. The ring itself can also be susceptible to oxidative cleavage.[2]

  • Photodegradation: Thiazole rings, particularly those with specific substituents, can react with singlet oxygen upon exposure to light. This can lead to a [4+2] Diels-Alder type cycloaddition, forming an unstable endoperoxide that rearranges into various degradation products, often involving ring cleavage.[1]

  • Hydrolytic Degradation: While the core structure is expected to be stable to hydrolysis, under extreme pH and temperature, degradation of the propionic acid side chain or, less commonly, opening of the thiazole ring could occur. Acid-catalyzed hydrolysis typically involves protonation of an oxygen atom, which can initiate further reactions.[3]

  • Metabolic Degradation: In a biological system, Cytochrome P450 (CYP) enzymes are likely to be the main drivers of metabolism. Key reactions include S-oxidation of the thiazole sulfur, N-oxidation of the thiazole nitrogen, and epoxidation of the C=C bond within the thiazole ring.[2]

Below is a diagram illustrating these predicted pathways originating from the parent molecule.

G cluster_main cluster_pathways cluster_products parent This compound oxidative Oxidative Degradation (e.g., H₂O₂, m-CPBA) parent->oxidative Stress Agent photo Photodegradation (e.g., UV/Vis Light) parent->photo Stress Agent hydrolytic Hydrolytic Degradation (Acid/Base, Heat) parent->hydrolytic Stress Agent metabolic Metabolic Degradation (e.g., CYP450 Enzymes) parent->metabolic Biological System soxide Thiazole S-Oxide oxidative->soxide Forms ring_cleavage_ox Oxidative Ring Cleavage Products oxidative->ring_cleavage_ox Can Lead To endoperoxide Endoperoxide Intermediate photo->endoperoxide Forms Unstable side_chain_mod Side Chain Modified Products hydrolytic->side_chain_mod May Cause metabolic->soxide epoxide Thiazole Epoxide metabolic->epoxide rearranged_photo Rearranged Amide Products endoperoxide->rearranged_photo Rearranges To

Caption: Predicted degradation pathways for this compound.

Part 2: Troubleshooting Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a critical tool in drug development for establishing a molecule's intrinsic stability.[4][5] This section provides guidance on designing these studies and interpreting common, sometimes confusing, results.

Q1: I'm planning a forced degradation study. What are the recommended starting conditions?

Answer: A well-designed forced degradation study should subject the compound to a range of stress conditions to induce a target degradation of 5-20%.[5][6] This level of degradation is generally sufficient to produce and identify primary degradants without being overly destructive.

Here is a table of recommended starting conditions. Remember, these may need to be optimized based on the observed stability of your compound.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Potential Products
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursTests stability in acidic environments. May lead to minor side-chain modifications.[4]
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hoursTests stability in alkaline environments. Thiazole ring is generally stable, but side chain could be affected.[7]
Oxidation 3% H₂O₂Room Temp24 hoursSimulates oxidative stress. Highly likely to produce the S-oxide and potentially ring-opened products.[8]
Thermal Degradation Dry Heat80 °C (solid state)48 hoursAssesses intrinsic thermal stability. May cause decarboxylation of the propionic acid side chain.[9]
Photodegradation ICH Option 1 or 2 (UV/Vis)Room TempPer ICH Q1BEvaluates light sensitivity. Can lead to complex rearrangements via endoperoxide intermediates.[1]

Experimental Protocol: General Procedure for Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Sample Preparation: For each condition, mix an aliquot of the stock solution with the stressor (e.g., 0.1 M HCl, 3% H₂O₂) in a 1:1 ratio. For thermal and photo studies, the solid compound or solution can be used directly.

  • Incubation: Store the samples under the conditions specified in the table. Include a control sample (compound in solvent) stored at room temperature or refrigerated, protected from light.

  • Neutralization (for Hydrolysis): After the incubation period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC method, typically with a PDA and/or MS detector.

Q2: After oxidative stress with H₂O₂, my primary degradation product has a mass of [M+16]. What is this, and is it the only expected product?

Answer: A mass increase of 16 Da ([M+16]) is the classic signature of a mono-oxidation event. For this compound, this almost certainly corresponds to the Thiazole S-oxide . The sulfur atom is the most nucleophilic and sterically accessible site for oxidation.

However, this may not be the only product, especially under stronger oxidative conditions or longer exposure times. Advanced oxidation processes can generate highly reactive hydroxyl radicals that may lead to further degradation.[10] Be vigilant for:

  • [M+32] Peak: This could indicate the formation of an S-dioxide or a hydroxylated S-oxide.

  • Ring-Opened Products: More aggressive oxidation can break the thiazole ring. These products will have significantly different masses and chromatographic retention times. Identifying them often requires LC-MS/MS to analyze fragmentation patterns.

Q3: My compound shows significant degradation under photolytic stress, but the UV trace is complex. How can I begin to identify these degradants?

Answer: Photodegradation of thiazole-containing compounds is known to be complex.[1] A study on a structurally related thiazole derivative showed that it reacts with singlet oxygen via a [4+2] cycloaddition, leading to an unstable endoperoxide which then rearranges to a final amide product.[1]

Troubleshooting & Identification Strategy:

  • High-Resolution Mass Spectrometry (HRMS): This is essential. Determine the exact molecular formula of the major degradants. This will tell you if the degradation involves addition of oxygen, loss of fragments, or rearrangement (isomerization).

  • LC-MS/MS Fragmentation: Compare the fragmentation pattern of the parent compound with that of the degradants. Loss of the propionic acid side chain or specific fragments from the thiazole ring can provide clues to the location of the modification.

  • Isolation and NMR: If a particular photodegradant is significant (>1%), consider isolating it using preparative HPLC. 1D and 2D NMR analysis is the definitive way to elucidate its structure.[1]

  • Control Experiments: Run the experiment in the absence of oxygen (e.g., by sparging the solution with nitrogen) to see if the degradation pathway is oxygen-dependent, which would support the endoperoxide mechanism.

Below is a workflow diagram for investigating degradation products.

G start Forced Degradation Sample (e.g., Post-UV Exposure) hplc Analyze via HPLC-PDA/MS start->hplc decision New Peaks Observed? hplc->decision hrms Characterize with HRMS (Determine Molecular Formula) decision->hrms Yes no_peaks Compound is Stable decision->no_peaks No msms Perform LC-MS/MS (Analyze Fragmentation) hrms->msms isolate Isolate Degradant (Preparative HPLC) msms->isolate If degradant >1% end Identify Degradation Product & Pathway msms->end For minor degradants nmr Structure Elucidation (1D/2D NMR) isolate->nmr nmr->end

Sources

Technical Support Center: Resolving Impurities in 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(2-Thiazolyl)propionic acid (CAS 144163-65-5).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals encountering purity challenges with this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively. This document is structured as a series of questions and answers, reflecting the common challenges faced during synthesis, purification, and analysis.

Section 1: Impurity Identification & Characterization

This first section addresses the critical initial step: understanding the nature of the impurity. Accurate identification is paramount as it dictates the entire purification strategy.

Q1: My initial analysis (NMR, LC-MS) of this compound shows unexpected signals. What are my immediate first steps?

The appearance of unexpected signals indicates the presence of one or more impurities. A systematic approach is crucial to avoid confounding results. Your first step is to create a clear, quantitative picture of the impurity profile.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[4][5] A well-developed HPLC method provides the percentage purity of your main compound and resolves individual impurities, which is essential for tracking their removal during purification.

Causality: Why start with HPLC? Unlike NMR, which can be difficult to quantify without an internal standard, or direct infusion MS, which suffers from ion suppression effects, a chromatographic separation physically isolates each component before detection. This allows for accurate quantification based on peak area, providing a reliable baseline for your purification efforts.

Below is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that serves as an excellent starting point for analyzing this compound.

Protocol 1: Baseline RP-HPLC Purity Assessment

  • Column Selection: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This stationary phase provides good retention for moderately polar organic molecules like our target compound.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: The acidic buffer (pH ~2.1) is critical.[7] It fully protonates the carboxylic acid group on your molecule, preventing its ionization. An ionized compound gives poor peak shape (tailing) and inconsistent retention times.

  • Method Parameters:

    • Elution: Isocratic (e.g., 60:40 Mobile Phase A:B) or a shallow gradient (e.g., 30% to 70% B over 20 minutes). An initial gradient run is recommended to determine the retention time of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Thiazole ring provides strong UV absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your sample (~1 mg/mL) in the initial mobile phase composition or a compatible solvent like acetonitrile. Ensure it is fully dissolved.

  • Analysis: Run the sample and integrate all peaks. The area percentage of the main peak provides the initial purity assessment.

Q2: What are the most common impurities I should expect to find in my sample?

Impurities are almost always products of the synthetic route used. While numerous methods exist, many syntheses of thiazole derivatives rely on variations of the Hantzsch reaction or related condensations.[8][9] Therefore, impurities are typically unreacted starting materials, intermediates, or by-products from unintended side reactions.

The table below summarizes potential impurities based on common synthetic pathways.

Table 1: Potential Impurities in this compound Synthesis

Impurity TypePotential Structure/ClassLikely Source in SynthesisRecommended Analytical Technique
Starting Material Thioamide or Thiourea derivativesIncomplete reaction during thiazole ring formation.[10][11]RP-HPLC, LC-MS
Starting Material α-halocarbonyl compounds (e.g., 3-chloropropionaldehyde)Incomplete condensation reaction.[10]GC-MS (if volatile), or derivatization followed by LC-MS.[12]
By-product Dimerized or self-condensed starting materialsSide reactions occurring under basic or acidic reaction conditions.RP-HPLC, LC-MS, NMR
By-product Isomeric products (e.g., 3-(4-thiazolyl)propionic acid)Non-selective reaction if synthetic precursors allow for multiple cyclization pathways.RP-HPLC with high resolution, NMR (¹H-¹H COSY)
Degradant Oxidized thiazole ring (e.g., N-oxide)Exposure to oxidizing agents or atmospheric oxygen over time, especially under harsh conditions.[13]LC-MS (look for M+16 peak), NMR
Section 2: Troubleshooting Guides & Purification Protocols

Once you have identified the likely class of your impurity, you can select an appropriate purification strategy.

Guide 1: Resolving Common Process-Related Impurities via Recrystallization

Recrystallization is the most powerful, scalable, and cost-effective method for purifying solid organic compounds, provided a suitable solvent system can be found.[14] It is particularly effective for removing impurities that have different solubility profiles from the desired compound.

Q3: My main impurity is a starting material or a closely related byproduct (~1-5% by HPLC). How can I efficiently remove it?

For impurities present in the 1-5% range, a carefully optimized recrystallization is the method of choice. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly. The desired compound, being less soluble in the cold solvent, will crystallize out in a purer form, leaving the impurities dissolved in the remaining solution (the mother liquor).[15]

G cluster_workflow Recrystallization Workflow A 1. Select Solvent System B 2. Dissolve Impure Solid (in minimal hot solvent) A->B  Ideal solvent found C 3. Cool Slowly (allow crystals to form) B->C D 4. Isolate Crystals (vacuum filtration) C->D E 5. Wash & Dry Crystals D->E F 6. Analyze Purity (HPLC, MP) E->F F->A  Purity not met, re-optimize solvent

Caption: A typical workflow for purification by recrystallization.

Protocol 2: Systematic Recrystallization of this compound

  • Solvent Selection (The Critical Step):

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).

    • Place ~20-30 mg of your impure sample into a small test tube. Add the test solvent dropwise at room temperature. If it dissolves easily, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have a potential candidate.

    • Mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane) are often highly effective.[15] Dissolve the compound in the "good" solvent (e.g., ethanol) while hot, then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow to cool.

Table 2: Example of a Recrystallization Solvent Screen

Solvent(s)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterPoorModerateFine needlesPromising candidate
HeptaneInsolubleInsolubleNoneUnsuitable
Ethyl AcetateSolubleVery SolubleOiled outUnsuitable alone
IsopropanolSparingly solubleSolubleGood crystalsPromising candidate
Isopropanol/Water (9:1) Poor Very Soluble Well-formed crystals Optimal System
  • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent system and heat on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. Excess solvent will reduce your yield.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step by plunging the flask in an ice bath will cause the compound to crash out, trapping impurities.

  • Isolation: Once the flask has reached room temperature and crystal formation has ceased, cool it further in an ice bath for 20-30 minutes to maximize precipitation. Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing & Drying: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum.

  • Validation: Analyze the purity of the dried crystals using the HPLC method from Protocol 1 and by melting point determination. A pure compound will have a sharp melting point, whereas an impure sample melts over a broad range.

Guide 2: Addressing Degradation Products
Q4: My sample purity is decreasing over time, and I see new peaks in my chromatogram. What could be happening?

Decreasing purity over time, especially when stored improperly, suggests chemical degradation. For a molecule like this compound, the most probable non-enzymatic degradation pathways are oxidation and hydrolysis, particularly under exposure to light, extreme pH, or reactive oxygen species.[13]

  • Oxidative Degradation: The sulfur and nitrogen atoms in the thiazole ring are susceptible to oxidation, potentially forming N-oxides or sulfoxides. This is often indicated by an increase in mass of 16 amu (M+16) in an LC-MS analysis.

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, the thiazole ring can be susceptible to cleavage.

G cluster_key Potential Degradation Pathways A This compound B Oxidized Impurity (e.g., N-Oxide) A->B  [O] (Air, Light, Peroxides) C Hydrolyzed Impurity (Ring-Opened) A->C  H₂O (Strong Acid/Base)

Caption: Plausible chemical degradation pathways for the target molecule.

Preventative Measures:

  • Storage: Store the solid material in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at reduced temperatures (e.g., < 4°C).

  • pH Control: When working in solution, use buffers to maintain a neutral pH unless a specific pH is required for a reaction. Avoid prolonged exposure to strong acids or bases.

  • Solvent Purity: Ensure solvents are free from peroxides, especially ethers like THF or dioxane.

If degradation has already occurred, the resulting impurities are often more polar. They can typically be removed by recrystallization or, if necessary, by column chromatography.

Section 3: Purity Confirmation
Q5: I have purified my sample. How can I be confident that it is now pure and structurally correct?

Validation of purity and structure requires a multi-pronged approach using orthogonal analytical techniques. Relying on a single method is insufficient.

  • Primary Purity Assay (HPLC): Use the validated HPLC method (Protocol 1). A pure sample should show a single major peak, with any other peaks falling below the required purity threshold (e.g., >99.5% area).

  • Structural Confirmation (NMR): Acquire ¹H and ¹³C NMR spectra. The spectra should be clean, with all peaks assignable to the target structure and correct integrations. The absence of the previously identified impurity signals is key.

  • Mass Verification (MS): Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition or a standard LC-MS to confirm the molecular weight.

  • Residual Solvent Analysis (GC): If the purification involved solvents, Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining traces of solvents like ethanol, ethyl acetate, or heptane.

  • Reference Standard Comparison: The ultimate confirmation is a direct comparison of your purified material against a certified reference standard (if available) using techniques like HPLC and NMR. Co-injection on HPLC should result in a single, symmetrical peak.

References
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
  • PrepChem (2023). Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. [Link]
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Al-Sultani, K. H., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • Zhang, X., et al. (2023). The degradation of propionyl‐CoA.
  • Food and Agriculture Organization of the United Nations. (1998). Propionic Acid. fao.org. [Link]
  • Mohrig, J. R., et al. (2010). Recrystallization.
  • Daina, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
  • Kumar, A., et al. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. [Link]
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • National Center for Biotechnology Information. 3-(1,3-Thiazol-2-yl)propanoic acid. PubChem. [Link]
  • Ngah, N., et al. (2011). 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)
  • Lee, S., et al. (2015). Quantification of propionic acid from Scutellaria baicalensis roots.
  • Stella, V. J., & Nadeau, G. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
  • Granica, M., et al. (2022).
  • Matysiak, J., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. PubMed Central. [Link]

Sources

Technical Support Center: Optimization of Analytical Methods for 3-(2-Thiazolyl)propionic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 3-(2-Thiazolyl)propionic acid. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to develop self-validating and reliable analytical systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of analytical strategy for this compound.

Q1: What are the primary analytical techniques for the quantitative analysis of this compound?

A1: The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The most common methods are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse method for routine analysis, particularly for quality control of bulk substances or formulated products where concentrations are relatively high. The thiazole ring and the carboxylic acid group provide chromophores for UV detection.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates) due to its superior sensitivity and selectivity.[2][3] It is essential for pharmacokinetic, toxicokinetic, and metabolism studies.

  • Gas Chromatography (GC): Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which often leads to poor peak shape.[4][5] Therefore, GC methods almost always require a derivatization step to convert the acid into a more volatile ester, followed by detection with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4][6]

Q2: I am developing an HPLC-UV method. What is a good starting point for the detection wavelength?

A2: For organic acids, the carboxyl group provides UV absorbance in the low UV range, typically around 210-220 nm.[7][8][9] This wavelength range often provides a strong signal. However, it is also prone to interference from many other compounds. The thiazole ring in your molecule will have its own distinct absorbance maxima. It is highly recommended to run a UV scan of a standard solution of this compound using a diode-array detector (DAD) to identify the wavelength of maximum absorbance (λ-max). Choosing a more specific, higher wavelength if available can significantly improve selectivity and reduce baseline noise.

Q3: Why is controlling the mobile phase pH so critical when analyzing this compound by reversed-phase HPLC?

A3: Controlling the mobile phase pH is arguably the most critical parameter for achieving good peak shape and stable retention for ionizable compounds like this compound. This is because the compound, a carboxylic acid, can exist in two forms: a protonated (neutral) form and a deprotonated (anionic) form.

  • At Low pH (e.g., pH 2.5-3.5): The mobile phase pH is well below the pKa of the carboxylic acid group. The compound will be predominantly in its neutral, protonated form. This form is less polar and will be better retained on a nonpolar C18 stationary phase, resulting in a sharp, symmetrical peak.[10]

  • At pH Near the pKa: The compound will exist as a mixture of protonated and deprotonated forms. This leads to severe peak broadening and splitting, as the two forms interact differently with the stationary phase.

  • At High pH: The compound will be in its fully deprotonated, anionic form. While it will have a consistent charge, its polarity is very high, leading to poor or no retention on a standard C18 column.

Therefore, for good chromatography, you must suppress the ionization of the carboxylic acid group by acidifying the mobile phase with additives like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[11][12]

Part 2: HPLC Method Optimization & Troubleshooting

This section provides detailed guidance on common issues encountered during HPLC analysis.

Q4: My this compound peak is exhibiting significant tailing. What are the causes and how can I fix it?

A4: Peak tailing is a common issue, especially with acidic compounds. The primary causes are secondary ionic interactions between the analyte and the stationary phase.

  • Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3.5), these silanols can become deprotonated (Si-O⁻). If your analyte is not fully protonated, the anionic carboxylate group can interact with these negatively charged silanols, but more importantly, it can have strong, undesirable ionic interactions with any trace metal impurities on the silica surface. This secondary interaction mechanism is slower than the primary reversed-phase partitioning, causing some molecules to lag behind, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure the pH is sufficiently low (ideally pH < 3.0) to fully protonate your analyte and suppress the ionization of the residual silanol groups.[10] Using 0.1% formic acid or phosphoric acid in the mobile phase is a standard practice.[7][11]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. Columns marketed as "base-deactivated" or designed for polar analytes are excellent choices.

    • Consider a Different Stationary Phase: If tailing persists, an embedded polar group (PEG) or an aqueous-stable C18 (like a C18-AQ) column can provide alternative selectivity and often better peak shape for polar acids.[1]

Troubleshooting Workflow: Poor HPLC Peak Shape

The following decision tree illustrates a logical approach to diagnosing and resolving poor peak shape for acidic analytes.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_ph Is Mobile Phase pH < 3.0? start->check_ph check_column Is Column Modern & High Purity? check_ph->check_column Yes solution_ph Action: Lower pH (e.g., 0.1% Formic Acid) check_ph->solution_ph No check_overload Is Sample Overloading the Column? check_column->check_overload Yes solution_column Action: Use Base-Deactivated or Embedded Polar Group Column check_column->solution_column No check_solvent Injection Solvent Mismatch? check_overload->check_solvent No solution_overload Action: Reduce Injection Volume or Sample Concentration check_overload->solution_overload Yes solution_solvent Action: Dissolve Sample in Initial Mobile Phase check_solvent->solution_solvent Yes end Symmetrical Peak Achieved check_solvent->end No, issue persists. Consult advanced diagnostics. solution_ph->end solution_column->end solution_overload->end solution_solvent->end

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Q5: I am struggling with co-eluting peaks from my sample matrix. How can I improve the resolution?

A5: Improving resolution requires manipulating the "three pillars" of chromatography: efficiency, selectivity, and retention.

  • Increase Efficiency (N): This leads to sharper, narrower peaks, which are easier to resolve.

    • Use a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC).

    • Lower the flow rate. This allows more time for equilibrium between the mobile and stationary phases, improving separation.[10]

    • Optimize column temperature. While higher temperatures decrease viscosity and can improve efficiency, sometimes lower temperatures can enhance resolution by altering selectivity.[1][10]

  • Change Selectivity (α): This is the most powerful way to resolve co-eluting peaks by changing the relative retention of the analytes.

    • Modify Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). These solvents have different properties and will interact with your analyte and the stationary phase differently, altering selectivity.

    • Adjust Mobile Phase pH: As discussed, pH is a powerful tool. A small change in pH can significantly shift the retention time of other ionizable impurities relative to your analyte.[10]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., Phenyl-Hexyl, Cyano, or an embedded polar group column) will provide a completely different selectivity profile.

  • Increase Retention (k'): Increasing the retention factor provides more time for the column to perform the separation.

    • Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention of all nonpolar and moderately polar compounds on a reversed-phase column.

Table 1: Starting Parameters for HPLC Method Development
ParameterRecommended Starting ConditionRationale & Optimization Notes
Column C18, 150 x 4.6 mm, 5 µmA general-purpose column. For higher efficiency, consider 3 µm or sub-2 µm particles.[8]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acid suppresses ionization for good peak shape. Phosphoric acid (to pH 2.5) is also common.[7][11]
Mobile Phase B AcetonitrileProvides good efficiency. Methanol is an alternative that will alter selectivity.
Gradient 10% B to 90% B over 15 minutesA generic scouting gradient. Adjust the slope and starting/ending percentages based on results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lowering it may improve resolution.[7]
Column Temp. 25-40 °CStart at ambient or slightly elevated. Temperature can be used to fine-tune selectivity.[1]
Detection (UV) 210 nm or λ-max210 nm is a good starting point for acids.[9] Determine λ-max with a DAD for better specificity.
Injection Vol. 10 µLAdjust based on analyte concentration and column dimensions to avoid overload.

Part 3: LC-MS/MS Troubleshooting Guide

LC-MS/MS provides unparalleled sensitivity but introduces unique challenges.

Q6: I am observing a very weak signal or significant ion suppression for my analyte in biological samples. What should I do?

A6: Ion suppression is a classic matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a suppressed signal and poor quantitative accuracy.[2][13]

  • Causality: The electrospray ionization (ESI) process is competitive. If a high concentration of a matrix component (e.g., salts, phospholipids, other metabolites) elutes at the same time as your analyte, it can monopolize the available charge or disrupt the droplet evaporation process, preventing your analyte from efficiently forming gas-phase ions.

  • Troubleshooting & Optimization Strategy:

    • Improve Chromatographic Separation: The best defense is to chromatographically separate your analyte from the bulk of the matrix components. Adjust your HPLC gradient to move the this compound peak away from the void volume where many highly polar, ion-suppressing compounds elute.

    • Enhance Sample Preparation: A simple "dilute-and-shoot" or protein precipitation method may not be sufficient. Implement a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE) to selectively isolate the analyte and remove interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., containing ¹³C or ²H atoms) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, you can correct for signal suppression and achieve accurate quantification.[2]

    • Check Ionization Source: Contamination can build up in the ion source over time, leading to a general loss of sensitivity.[11] Regular cleaning of the source components is essential for maintaining performance.

    • Consider APCI: If ESI proves problematic, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from non-volatile salts, although it may be less sensitive for some compounds.[3]

Q7: My LC-MS/MS results have poor reproducibility and high variability. What are the likely sources of this problem?

A7: Reproducibility issues in LC-MS/MS often stem from contamination, inconsistent sample preparation, or instrument instability.[13]

  • Primary Causes & Solutions:

    • Sample Carryover: The analyte from a high-concentration sample can adsorb to surfaces in the autosampler, column, or tubing and then leach out in subsequent injections, artificially inflating the results of low-concentration samples.

      • Solution: Optimize the autosampler wash procedure. Use a strong wash solvent (e.g., one with a higher percentage of organic solvent than your mobile phase) and ensure the wash volume is sufficient. Injecting blanks after high-concentration standards can confirm the effectiveness of your wash method.

    • Inconsistent Sample Preparation: Manual sample preparation steps, especially LLE or SPE, can introduce variability if not performed consistently.

      • Solution: Use automated liquid handlers where possible. Ensure thorough vortexing and centrifugation steps. For SPE, ensure consistent conditioning, loading, washing, and elution steps across all samples.

    • Mobile Phase Instability: Improperly prepared or aged mobile phases can cause shifts in retention time and detector response.

      • Solution: Prepare mobile phases fresh daily or every few days.[14] Ensure volatile additives like formic acid are at the correct concentration and that the mobile phase is thoroughly degassed.

Part 4: Sample Preparation Strategies

Effective sample preparation is crucial for removing interferences and concentrating the analyte.

Workflow: Solid-Phase Extraction (SPE) for Acidic Compounds

This diagram illustrates a typical workflow for isolating an acidic compound like this compound from a complex matrix using mixed-mode anion exchange SPE.

SPE_Workflow cluster_0 SPE Cartridge Steps condition 1. Condition (e.g., Methanol, then Water) Prepares stationary phase equilibrate 2. Equilibrate (e.g., Low pH Buffer) Sets pH for binding condition->equilibrate load 3. Load Sample (Pre-treated, pH adjusted) Analyte binds by ion exchange equilibrate->load wash1 4. Wash 1 (e.g., Aqueous Buffer) Removes polar interferences load->wash1 wash2 5. Wash 2 (e.g., Methanol) Removes nonpolar interferences wash1->wash2 elute 6. Elute (e.g., Methanol with Formic/Ammonia) Disrupts ionic bond to release analyte wash2->elute collect Collect & Evaporate elute->collect start Sample (e.g., Plasma) pretreat Pre-treatment (e.g., Dilute, Adjust pH) start->pretreat pretreat->load reconstitute Reconstitute in Mobile Phase collect->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Q8: What is the best sample preparation method for analyzing this compound in plasma?

A8: The "best" method balances recovery, cleanliness, and throughput. Here is a comparison:

Table 2: Comparison of Sample Preparation Techniques for Plasma
TechniqueProcedureProsCons
Protein Precipitation (PPT) Add 3 parts cold Acetonitrile or Methanol to 1 part plasma. Vortex, centrifuge, inject supernatant.Fast, simple, inexpensive.Non-selective, high levels of matrix components remain (phospholipids, salts), high risk of ion suppression.[13]
Liquid-Liquid Extraction (LLE) Acidify plasma, extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate organic layer, reconstitute.More selective than PPT, removes many polar interferences.Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Use a polymeric or mixed-mode anion exchange sorbent. Follow Condition-Load-Wash-Elute steps.Highly selective, provides the cleanest extracts, excellent for minimizing matrix effects, allows for sample concentration.[8]More expensive, requires method development.

Recommendation: For a robust and reliable LC-MS/MS assay, Solid-Phase Extraction (SPE) is the recommended method. A mixed-mode anion exchange (MAX) sorbent is ideal. At a high pH during loading, the acidic analyte will be negatively charged and bind to the anion exchanger. A wash with an organic solvent can remove nonpolar interferences, and a final elution with an acidic solvent will neutralize the analyte and release it from the sorbent, resulting in a very clean and concentrated sample.

References

  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Optimization of RP‐HPLC Analysis of Low Molecular Weight Organic Acids in Soil. Taylor & Francis Online. [Link]
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
  • Vogeser, M., & Seger, C. (2010). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
  • ZefSci. (2024).
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
  • LCGC International. (n.d.). How to Avoid Problems in LC–MS. [Link]
  • Food and Agriculture Organization of the United N
  • Nagy, V., et al. (2017).
  • Anderson, K. A., & Smith, B. W. (2018). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary.
  • Taiwan Food and Drug Administration. (2021). Method of Test for Preservatives in Foods- Test of Propionic Acid. [Link]
  • Occupational Safety and Health Administr
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • Lee, J. H., et al. (2018). Quantification of propionic acid from Scutellaria baicalensis roots. PMC - NIH. [Link]
  • Han, J., et al. (2015). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
  • ResearchGate. (2019).
  • PubMed. (2019).
  • Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications.
  • CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link]
  • Alberici, L., et al. (2021).

Sources

Technical Support Center: Scaling Up 3-(2-Thiazolyl)propionic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 3-(2-Thiazolyl)propionic acid. This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights and solutions to common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production. Our focus is on providing a deep, mechanistic understanding of the process to empower you to make informed decisions.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, high-frequency problems observed during the scale-up of this compound and related heterocyclic compounds. Each problem is analyzed from cause to solution, emphasizing process control and validation.

Problem 1: Reaction Yield Drops Significantly at Larger Scale

Q: We achieved an 85% yield in a 1L reactor, but upon scaling to a 50L vessel, the yield has dropped to 55-60%. What are the likely causes and how can we troubleshoot this?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations that are negligible at the lab scale but become dominant in larger reactors.

Potential Causes & Solutions:

  • Inefficient Heat Transfer:

    • Causality: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature profile. Exothermic events can lead to localized "hot spots," promoting side reactions and impurity formation, while endothermic processes may not reach the optimal reaction temperature, slowing down the desired conversion. For many heterocycle syntheses, precise temperature control is critical to maximizing yield.[1]

    • Recommended Action:

      • Characterize Thermal Profile: Use a probe to map the temperature at different points within the reactor (center, near the wall).

      • Improve Agitation: Increase the stirring rate or evaluate the impeller design (e.g., pitch blade turbine vs. anchor) to improve bulk mixing and heat distribution.

      • Modify Reagent Addition: For exothermic reactions, slow down the addition rate of the limiting reagent or add it portion-wise to allow the cooling system to keep pace.

  • Poor Mass Transfer & Mixing:

    • Causality: Inadequate mixing can lead to localized concentration gradients. This means some parts of the reactor may have an excess of one reactant while other parts are starved, leading to incomplete conversion and the formation of by-products from self-condensation or degradation.

    • Recommended Action:

      • Mixing Studies: If possible, perform computational fluid dynamics (CFD) modeling or simple dye tests to visualize mixing efficiency.

      • Adjust Addition Point: Ensure reagents are added at a point of high turbulence (e.g., near the impeller) to ensure rapid homogenization. Avoid adding reagents directly onto the surface of the reaction mixture.

  • Changes in Reaction Kinetics:

    • Causality: The order of addition and the time reactants spend in the vessel can change at scale. A reaction that appears instantaneous in a flask may reveal its true kinetic profile in a large, slowly-mixed reactor.

    • Recommended Action:

      • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, UPLC) to track the consumption of starting materials and the formation of the product and key impurities over time. This data is crucial for understanding the reaction kinetics at scale.

Problem 2: Unacceptable Levels of a Key Impurity Post-Synthesis

Q: Our scaled-up batches of this compound consistently show a 2-3% level of an unknown impurity, which was only present at <0.1% in the lab. How do we identify and control this?

A: The emergence of a new or elevated impurity at scale points to a process sensitivity that was not apparent on the bench. The presence of impurities can significantly impact the quality and safety of the final drug substance.[2]

Potential Causes & Solutions:

  • Side Reactions from Extended Reaction Times or Higher Temperatures:

    • Causality: As discussed in Problem 1, localized overheating can activate alternative reaction pathways. Similarly, if the total processing time (including heat-up and cool-down) is significantly longer at scale, the product or intermediates may have more time to degrade or participate in side reactions.

    • Recommended Action:

      • Impurity Identification: Isolate the impurity using preparative chromatography and characterize its structure via LC-MS and NMR. Knowing the structure provides vital clues about its formation mechanism.

      • Kinetic Profiling: Use your IPC data to determine when the impurity appears. Does it form alongside the product, or does it appear late in the reaction as a degradation product?

      • Process Optimization: If it's a co-product, adjust stoichiometry or temperature. If it's a degradant, reduce the reaction time or quench the reaction more rapidly upon completion.

  • Air/Moisture Sensitivity:

    • Causality: Reactions that are robust in a small, well-purged flask may be sensitive to atmospheric oxygen or moisture ingress in a large reactor with more potential leak points and a larger headspace.

    • Recommended Action:

      • Inert Atmosphere: Ensure the reactor is properly purged and maintained under a positive pressure of an inert gas like nitrogen or argon throughout the process.

      • Reagent Quality: Verify the water content of all solvents and reagents used at scale.

Troubleshooting Decision Workflow

This diagram outlines a logical flow for diagnosing common scale-up issues.

TroubleshootingWorkflow start_node start_node problem_node problem_node check_node check_node solution_node solution_node Start Scale-Up Issue Observed Problem Low Yield or High Impurity Start->Problem CheckThermal Analyze Heat Transfer (Temperature Mapping) Problem->CheckThermal Is reaction exothermic? CheckMixing Evaluate Mass Transfer (IPC Sampling, Mixing Study) Problem->CheckMixing Is reaction multiphasic or viscous? CheckKinetics Profile Reaction Kinetics (Time-Course Study) Problem->CheckKinetics Is impurity formation time-dependent? Sol_Thermal Optimize Heating/Cooling Slow Reagent Addition CheckThermal->Sol_Thermal Sol_Mixing Improve Agitation Change Addition Point CheckMixing->Sol_Mixing Sol_Kinetics Adjust Reaction Time Optimize Stoichiometry CheckKinetics->Sol_Kinetics

Caption: A decision tree for troubleshooting common scale-up problems.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route for this compound is most amenable to large-scale production?

A: While several routes exist, the most robust for scale-up is typically a variation of the Hantzsch thiazole synthesis. This involves condensing an α-haloketone or a related synthon with a thioamide.[3] For this compound, a common industrial approach involves reacting a 3-halopropionic acid derivative with thioformamide or a similar reagent.

Comparison of Routes:

FeatureHantzsch-Type SynthesisAlternative Routes (e.g., functionalizing a pre-formed thiazole)
Convergence Highly convergent, building the core structure in one key step.Often linear, requiring more steps which can lower overall yield.
Raw Materials Utilizes simple, often commodity chemicals.[3]May require specialized or more expensive starting materials.
Scalability Generally good, but can be exothermic and require careful thermal management.Can be simpler to control thermally but may involve more complex purifications.
Control The key cyclization step is the critical control point.Multiple steps may each have their own critical control points.

The Hantzsch approach is often preferred due to its efficiency and use of readily available starting materials, making the overall process more economical at an industrial scale.[4]

Synthesis Pathway: Hantzsch-Type Approach

The following diagram illustrates a generalized Hantzsch-type synthesis pathway relevant to the production of thiazole derivatives.

SynthesisPathway reactant reactant intermediate intermediate product product A α-Halocarbonyl (e.g., 4-halo-3-oxobutanoate) C Thiazole Intermediate A->C Condensation/ Cyclization B Thioamide (e.g., Thioformamide) B->C D This compound (Final Product) C->D Hydrolysis/ Decarboxylation

Caption: A simplified Hantzsch synthesis route to a thiazole core structure.

Q2: What are the Critical Process Parameters (CPPs) I must define before scaling up?

A: Defining CPPs is essential for a robust and reproducible process. For this synthesis, focus on the following:

  • Temperature: As discussed, this is arguably the most critical parameter. It directly influences reaction rate and the impurity profile.[1]

  • Reagent Stoichiometry: The molar ratio of reactants must be tightly controlled to ensure complete conversion of the limiting reagent and minimize impurities from excess starting materials.

  • Agitator Speed (RPM): This dictates mixing efficiency, which impacts both heat and mass transfer. It should be defined and kept consistent across batches.

  • Rate of Addition: The speed at which reagents are added can prevent dangerous exotherms and control impurity formation.

  • pH: In the hydrolysis and work-up steps, pH is critical for ensuring the product is in the correct form (e.g., free acid vs. salt) for extraction or crystallization.

  • Hold Times: The duration the reaction mixture is held at a specific temperature or stage must be defined and justified, as prolonged times can lead to degradation.

Q3: How do I adapt my laboratory purification method for a large-scale process?

A: Column chromatography, a staple in the research lab, is generally not economically viable for large-scale production of simple molecules.[5] You must develop a purification strategy based on scalable unit operations.

Scalable Purification Techniques:

  • Reactive Extraction/Distillation: This involves converting the acidic product into a salt to remove non-acidic impurities, followed by acidification and extraction into an organic solvent. This is a powerful technique for isolating carboxylic acids.[6][7]

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale.

    • Solvent Screening: Perform a thorough screening to find a solvent system that provides high recovery and excellent impurity rejection.

    • Cooling Profile: The rate of cooling has a major impact on crystal size and purity. A slow, controlled cooling profile is generally preferred over "crash" cooling.

    • Seeding: Seeding the crystallization with a small amount of pure product can ensure consistency in crystal form and particle size.

  • Filtration and Drying: The choice of filter (e.g., Nutsche filter, centrifuge) and dryer (e.g., vacuum oven, paddle dryer) are critical engineering decisions that impact product quality, purity, and handling characteristics.

Experimental Protocols

Protocol 1: Scalable Work-up and Crystallization

This protocol outlines a robust procedure for purifying crude this compound obtained from a typical Hantzsch synthesis.

Objective: To purify crude, acidic product from a reaction mixture, achieving >99% purity.

Methodology:

  • Quenching: Cool the completed reaction mixture to 20-25°C.

  • Aqueous Extraction (Base Wash):

    • Add water and a suitable organic solvent (e.g., Methyl tert-butyl ether - MTBE).

    • Adjust the pH of the aqueous layer to 8.5-9.5 with a base (e.g., 10% sodium carbonate solution). This converts the acidic product to its water-soluble salt.

    • Stir vigorously for 30 minutes. Separate the layers. The organic layer contains non-acidic impurities.

  • Acidification and Product Extraction:

    • Cool the aqueous layer to 10-15°C.

    • Slowly add acid (e.g., 2M HCl) to adjust the pH to 2.0-3.0. The product will precipitate or remain in the aqueous phase.

    • Add a fresh portion of an appropriate extraction solvent (e.g., ethyl acetate).

    • Warm to 25-30°C and stir for 30 minutes. Separate the layers. The product is now in the organic layer.

  • Solvent Swap & Crystallization:

    • Wash the organic layer with brine to remove excess water.

    • Distill off the extraction solvent under vacuum, replacing it with a suitable crystallization solvent (e.g., isopropanol/heptane mixture).

    • Heat the solution to dissolve the product completely (e.g., 60-70°C).

    • Cool the solution slowly (e.g., over 4-6 hours) to 0-5°C to induce crystallization.

  • Isolation:

    • Filter the resulting slurry.

    • Wash the filter cake with cold, fresh crystallization solvent.

    • Dry the solid product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Optimization of the reaction conditions for the synthesis of 3a. ResearchGate.
  • Optimization of reaction conditions | Download Table. ResearchGate.
  • Optimization of the reaction conditions a | Download Scientific Diagram. ResearchGate.
  • Synthesis of 3-(2-Thienyl)propanoic acid. PrepChem.com.
  • Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ResearchGate.
  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. TSI Journals.
  • Production of propionic acid. SciSpace.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. National Institutes of Health (PMC).
  • Microbial Propionic Acid Production. MDPI.
  • Sustainable Production of Propionic acid and Derivatives on Industrial Scale. ResearchGate.
  • Current advances in biological production of propionic acid. PubMed.
  • Microbial production of propionic acid from propionibacteria: Current state, challenges and perspectives. ResearchGate.
  • Purification Propionic Acid using n-Butanol in Semi Batch Reactive Distillation. SCIREA.
  • Fermentative production of propionic acid: prospects and limitations of microorganisms and substrates. PubMed.
  • Method for recovering and purifying propionic acid. Google Patents.
  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. Google Patents.

Sources

Technical Support Center: A Guide to Stereochemical Integrity in the Synthesis of Chiral 3-(2-Thiazolyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with chiral 3-(2-Thiazolyl)propionic acid derivatives and facing the critical issue of racemization. Maintaining the stereochemical integrity of your active pharmaceutical ingredients (APIs) and intermediates is paramount, as the biological activity often resides in a single enantiomer.[1][2] This document provides in-depth, troubleshooting-oriented answers to common questions, grounded in mechanistic principles and validated protocols.

Section 1: The Root of the Problem - Understanding the Mechanism of Racemization
Q1: Why is the chiral center in my this compound derivative so prone to racemization?

A1: The susceptibility to racemization stems from the electronic nature of the molecule itself. The chiral center is the α-carbon, which is positioned directly adjacent to a carbonyl group (from the propionic acid). This α-carbon also bears a hydrogen atom.

The core issue is the acidity of this α-proton. When the carboxyl group is "activated" for a subsequent reaction, such as forming an amide or an ester, its electron-withdrawing character is significantly enhanced. This activation makes the α-proton much more acidic and susceptible to being removed by a base present in the reaction mixture.[3][4]

Once the α-proton is abstracted, the carbon atom re-hybridizes from sp3 (tetrahedral and chiral) to sp2 (trigonal planar and achiral), forming a planar enolate intermediate.[4][5][6][7] This loss of three-dimensional structure is the point where stereochemical information is lost. The subsequent reprotonation of this planar intermediate can occur from either face of the molecule with roughly equal probability, leading to the formation of a racemic mixture (a 50:50 mix of both enantiomers).[5][7][8] This process can occur even with trace amounts of the enolate present, eventually leading to complete racemization over time.[4]

Racemization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Loss of Chirality cluster_end Racemic Product start_mol (S)-Enantiomer (Chiral Center Intact) enolate Planar Enolate Intermediate (Achiral) start_mol->enolate Base abstracts α-proton (e.g., during carboxyl activation) end_s (S)-Enantiomer enolate->end_s Protonation from top face end_r (R)-Enantiomer enolate->end_r Protonation from bottom face

Caption: Mechanism of base-catalyzed racemization at an α-chiral center.

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is the most common step where catastrophic loss of stereochemical purity occurs. If you detect racemization after your coupling reaction, follow this guide.

Q2: I'm observing significant racemization after my amide coupling step. What is the most logical way to troubleshoot this?

A2: A systematic approach is crucial. The factors with the largest impact should be addressed first: the coupling reagent/additive system and the base. Temperature and solvent are also important but are typically optimized after the core reagents are selected.

Below is a logical workflow for troubleshooting racemization in your coupling reaction.

Troubleshooting_Workflow start High Racemization Detected reagent_check Step 1: Evaluate Coupling Reagent & Additives start->reagent_check carbodiimide_q Using Carbodiimide (e.g., EDC, DCC)? reagent_check->carbodiimide_q Yes uronium_consider Action: Switch to Uronium/Phosphonium Reagent (HATU, HBTU, PyBOP) reagent_check->uronium_consider No no_additive No Additive Used carbodiimide_q->no_additive Yes, without additive base_check Step 2: Examine Base carbodiimide_q->base_check Yes, with additive add_suppressant Action: Add Racemization Suppressant (Oxyma, HOAt, HOBt) no_additive->add_suppressant add_suppressant->base_check uronium_consider->base_check base_type Using strong/hindered base (e.g., DIPEA, DBU)? base_check->base_type switch_base Action: Switch to weaker base (NMM, Collidine). Use min. equivalents. base_type->switch_base Yes conditions_check Step 3: Optimize Conditions base_type->conditions_check No switch_base->conditions_check lower_temp Action: Lower reaction temperature (0 °C to -15 °C) conditions_check->lower_temp

Caption: Decision workflow for systematically troubleshooting racemization.

Q3: Which coupling reagents and additives are best for minimizing racemization?

A3: The choice of coupling reagent is one of the most critical factors. While no single reagent is perfect for all substrates, some are demonstrably superior at preserving stereochemistry.

  • Carbodiimide Reagents (e.g., EDC, DCC): When used alone, these are known to cause significant racemization.[3][9] They form a highly reactive O-acylisourea intermediate which is very susceptible to cyclizing into a 5(4H)-oxazolone.[10] This oxazolone intermediate has an acidic α-proton, and its formation is a primary pathway for racemization.[10]

  • Racemization Suppressing Additives (e.g., HOBt, HOAt, Oxyma): The use of these additives is essential when working with carbodiimides.[9][11][12] They act by trapping the reactive O-acylisourea intermediate to form a more stable active ester.[10] This active ester is less prone to oxazolone formation and reacts more cleanly with the amine. HOAt and Oxyma are generally considered more effective suppressants than the classic HOBt.[10][11]

  • Uronium/Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These reagents are generally preferred for coupling chiral acids as they are associated with lower levels of racemization.[3][9][10] They rapidly convert the carboxylic acid to its corresponding active ester (e.g., HOAt ester in the case of HATU), minimizing the lifetime of other highly reactive intermediates that could lead to racemization.

Reagent/Additive CombinationGeneral Effectiveness in Suppressing RacemizationKey Considerations
EDC or DCC (alone) PoorHigh risk of racemization. Not recommended for chiral acids.
EDC/HOBt or DIC/HOBt ModerateA classic combination, but HOBt has safety/availability issues.[12]
EDC/HOAt or DIC/HOAt GoodHOAt is more effective than HOBt at suppressing racemization.[10][11][12]
DIC/Oxyma Very GoodOxyma is an excellent, non-explosive alternative to HOBt/HOAt.[10][11]
HBTU, TBTU, PyBOP Good to Very GoodEfficient reagents that generally result in low racemization.[9]
HATU, HCTU ExcellentConsidered among the best reagents for difficult couplings and minimizing racemization.[3][10]
Q4: What is the role of the base in racemization, and which one should I use?

A4: The base is a double-edged sword. It is required to deprotonate the amine salt (if provided as one) and to neutralize the acid formed during the reaction. However, excess or overly strong base is the primary culprit for abstracting the sensitive α-proton, directly causing racemization.[3]

  • Avoid Strong, Sterically Hindered Bases: Diisopropylethylamine (DIPEA or Hünig's base) is a common choice in peptide synthesis, but it is also a known promoter of racemization.[3] Use it with extreme caution and only if necessary.

  • Use Weaker, Less Hindered Bases: N-methylmorpholine (NMM) is often a much better choice.[3][12] It is basic enough to facilitate the reaction but less likely to cause epimerization. 2,4,6-Collidine is another, even weaker base that can be used in sensitive cases.[12]

  • Stoichiometry is Key: Use the minimum number of equivalents of base required for the reaction. Typically, 1-2 equivalents are sufficient. Avoid using a large excess.

Q5: How do reaction temperature and solvent choice impact stereochemical integrity?

A5: These are crucial parameters for fine-tuning your reaction.

  • Temperature: Lowering the reaction temperature is a highly effective and universally recommended strategy.[3] Racemization, like most side reactions, has a higher activation energy than the desired amide bond formation. By cooling the reaction to 0 °C or even -15 °C, you disproportionately slow down the rate of proton abstraction and enolization compared to the coupling reaction, thus preserving stereochemical purity.[3]

  • Solvent: The choice of solvent can influence reaction rates and intermediate solubility. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents.[3] Some studies suggest that less polar solvents can sometimes reduce racemization. However, the primary focus should be on optimizing the reagent/base system and temperature first.

Section 3: Proactive Strategies - Building in Stereocontrol
Q6: Instead of just minimizing racemization of an existing chiral center, can I use a method that creates the stereocenter with high control?

A6: Absolutely. This is an excellent strategy that avoids the problem of racemization altogether by creating the chiral center in a controlled, diastereoselective manner. The most common and powerful method for this is the use of chiral auxiliaries .[13][14]

A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to your achiral starting material. Its inherent chirality directs a subsequent reaction (like an alkylation or aldol reaction) to occur on one face of the molecule, thereby creating the desired new stereocenter with high predictability.[14][15] Afterwards, the auxiliary is cleaved off and can often be recovered. Evans' oxazolidinones are a well-known and highly reliable class of chiral auxiliaries for this purpose.[14][16]

Chiral_Auxiliary_Workflow A Achiral Thiazole Acetic Acid Derivative B Attach Chiral Auxiliary (e.g., Evans' Oxazolidinone) A->B C Diastereoselective Enolate Formation & Alkylation (e.g., with CH3-I) B->C D Cleave Auxiliary (e.g., LiOH/H2O2) C->D E Enantiomerically Pure This compound D->E

Sources

managing hygroscopic nature of 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(2-Thiazolyl)propionic acid. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with the technical insights and practical protocols necessary to manage the hygroscopic nature of this valuable compound. Ensuring the anhydrous integrity of this compound is paramount for achieving reliable, reproducible, and accurate experimental outcomes.

A Safety Data Sheet (SDS) for this compound explicitly identifies the compound as Hygroscopic and advises avoiding moisture, storing it under an inert gas.[1] This property means the compound readily absorbs and retains water molecules from the atmosphere, which can lead to significant physical and chemical challenges.[2] Moisture uptake can induce changes in physical form (clumping), alter chemical stability, and ultimately compromise the quality and efficacy of active pharmaceutical ingredients (APIs).[3][4]

This guide provides a structured approach, from initial receipt to experimental use, to mitigate the risks associated with moisture contamination.

Frequently Asked Questions (FAQs)

Q1: What exactly is "hygroscopicity" and why is it a critical factor for this compound?

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[5] For an API or research chemical like this compound, this is a critical parameter because the introduction of water can:

  • Alter Physical Properties: Lead to clumping, caking, or even deliquescence (dissolving in the absorbed water), making the powder difficult to handle and weigh accurately.[2]

  • Initiate Chemical Degradation: While this specific molecule is not prone to simple hydrolysis at the propionic acid tail, absorbed water can catalyze other degradation pathways or affect its solid-state stability over time.[3]

  • Impact Assay and Reaction Stoichiometry: If a sample has absorbed a significant amount of water, its measured weight will not correspond to the actual amount of the active compound, leading to errors in concentration calculations and reaction stoichiometry.

  • Affect Crystal Form: Moisture can induce changes in the crystalline structure of a compound, potentially converting an anhydrous form to a less soluble or less stable hydrate form, which can impact bioavailability and dissolution rates.[6]

Q2: How can I visually identify if my sample of this compound has been compromised by moisture?

While subtle water uptake may not be visible, significant moisture absorption often presents clear physical changes. Look for:

  • Change in Texture: The powder may lose its fine, free-flowing consistency and become clumpy, sticky, or cake-like.

  • Appearance of "Wet" Spots: The material may look damp or oily.

  • Hard Aggregates: The formation of hard lumps or a solid mass ("bricking") that is difficult to break apart.

If you observe any of these signs, the integrity of the sample for quantitative or sensitive applications is questionable.

Q3: My experiment is yielding inconsistent results. Could the hygroscopic nature of this compound be the cause?

Absolutely. Inconsistent results are a classic symptom of using a reagent with variable moisture content. If the amount of water in your starting material changes from one day to the next (due to different ambient humidity or exposure times), the effective concentration of your solutions will also vary, leading to poor reproducibility in assays, kinetic studies, or chemical reactions.

Q4: Is it possible to dry this compound if I suspect it has absorbed water?

While technically possible, drying a hygroscopic compound outside of a controlled manufacturing environment is challenging and not generally recommended.[1] Simple heating in a standard laboratory oven can be problematic because:

  • It may not remove all the bound water without potentially causing thermal degradation of the compound itself.

  • Once removed from the oven, the highly "active" and anhydrous compound will rapidly re-absorb moisture from the air as it cools.

The most reliable strategy is prevention. If a sample is confirmed to be compromised, it is best to discard it and use a fresh, properly handled supply for any critical experiments.

Troubleshooting Guide: Common Issues & Solutions

This table addresses common problems encountered when working with hygroscopic materials like this compound.

Symptom / Observation Potential Root Cause Recommended Action & Rationale
Difficulty weighing accurately; balance reading is unstable and drifting upwards. The compound is actively absorbing atmospheric moisture on the weigh pan.Solution: Minimize exposure time. Use a small, capped weighing vessel (e.g., a vial) and only uncap it briefly to add material. For high-accuracy needs, weigh the material inside a low-humidity environment like a glove box or a balance draft shield flushed with dry nitrogen.
Powder is clumpy, caked, or appears as a solid mass in the container. Improper storage has allowed significant moisture ingress over time. The container seal may be compromised.Solution: The material is likely compromised. For non-critical applications, you may be able to break up clumps inside a glove box or desiccator. However, for sensitive or GMP work, the lot should be discarded. Review storage procedures to prevent recurrence.
Inconsistent results in biological assays or chemical reactions. Variable moisture content between aliquots is leading to inaccurate concentrations.Solution: Implement a stringent handling protocol. Aliquot the material upon receipt inside a controlled, dry atmosphere (glove box). Store aliquots individually in tightly sealed vials within a desiccator. Use a fresh aliquot for each experiment.
Poor solubility or unexpected precipitation when dissolving in an anhydrous organic solvent. The absorbed water from the compound is being introduced into the anhydrous solvent, potentially exceeding the solubility limit of the compound or its hydrated form.Solution: Ensure the compound is handled under strictly anhydrous conditions before addition to the solvent. Confirm the solvent itself is truly anhydrous, as older bottles of "anhydrous" solvent can also absorb atmospheric moisture over time.

Core Protocols: Best Practices for Handling and Storage

Adherence to rigorous protocols is the primary defense against moisture-induced degradation.

Protocol 1: Receiving and Initial Inspection

The goal of this protocol is to verify the integrity of the compound upon arrival and prepare it for proper storage.

Workflow for Receiving New Material

A Receive Container of This compound B Inspect Outer Packaging for Damage A->B C Is packaging intact? B->C D Document damage. Contact supplier. Quarantine material. C->D No E Inspect Inner Seal (e.g., induction seal, cap liner) C->E Yes F Is inner seal intact? E->F G Document issue. Contact supplier. Quarantine material. F->G No H Visually Inspect Compound (through container if possible) F->H Yes I Is it a free-flowing powder? H->I J Material appears clumpy or wet. Quarantine and evaluate. I->J No K Affix date of receipt. Transfer to validated long-term storage. I->K Yes

Caption: Decision workflow for incoming material inspection.

Steps:

  • Verify Packaging: Upon receipt, immediately inspect the external packaging for any signs of damage that could have compromised the container's integrity.

  • Check the Seal: Before opening, carefully examine the primary container's seal. For bottles, this is often an induction seal over the mouth or a tightly secured cap with an intact liner. Any breach in this seal is cause for concern.

  • Visual Assessment: Observe the material's physical state. It should be a fine, free-flowing powder. Note any clumping or discoloration.

  • Documentation: Record the date of receipt directly on the container.

  • Immediate Storage: Promptly transfer the container to the appropriate long-term storage environment as described in Protocol 2. Do not leave it on a lab bench.

Protocol 2: Short-Term and Long-Term Storage

The primary objective is to store the compound in an environment with minimal relative humidity (RH), preferably under an inert atmosphere.[1]

Storage Recommendations:

  • Primary Container: Always keep the compound in its original, tightly sealed container.

  • Secondary Containment (Gold Standard): Place the primary container inside a cabinet-style desiccator or a glove box antechamber. The desiccator should contain a freshly regenerated desiccant (e.g., silica gel with a humidity indicator or molecular sieves). For optimal protection, the desiccator should be backfilled with a dry, inert gas such as nitrogen or argon.

  • Temperature: Store in a cool, dry place as recommended by the SDS.[1] Avoid temperature cycling, which can cause pressure changes that "breathe" moist air into a poorly sealed container.

  • Aliquoting: For frequently used materials, it is best practice to pre-aliquot the powder into smaller, single-use vials inside a glove box. This prevents repeated exposure of the main stock bottle to the atmosphere.

Protocol 3: Weighing and Dispensing

The choice of weighing procedure depends on the sensitivity of the downstream application.

Workflow for Weighing and Dispensing

cluster_0 A Define Experimental Requirements B Non-Quantitative Use (e.g., screening, TLC spotting) A->B C Quantitative / GMP Use (e.g., standard curve, formulation) A->C D Standard Benchtop Weighing B->D F Controlled Atmosphere Weighing C->F E Procedure: 1. Pre-tare capped weigh vessel. 2. Quickly add compound, recap. 3. Record stable weight immediately. 4. Minimize exposure time (<30s). D->E G Procedure: 1. Transfer all materials into glove box. 2. Allow atmosphere to stabilize (<10 ppm H2O). 3. Weigh compound into tared vessel. 4. Seal vessel before removing from box. F->G

Caption: Selecting a weighing method based on experimental needs.

Method A: Standard Benchtop Weighing (For Less Sensitive Applications)

  • Place a clean, dry weighing vessel (e.g., a glass vial with a cap) on the analytical balance and tare.

  • Remove the main stock bottle from the desiccator. Allow it to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moist air onto the cold powder.

  • Quickly open the stock bottle, transfer the approximate amount of powder to the weighing vessel, and immediately reseal both the vessel and the stock bottle.

  • Record the stable weight.

  • Return the stock bottle to the desiccator immediately.

Method B: Controlled Atmosphere Weighing (For Quantitative and Sensitive Applications)

  • Environment: Perform all manipulations inside a glove box with a dry nitrogen or argon atmosphere. The humidity level should be actively monitored and maintained at a low level (e.g., <10 ppm H₂O).

  • Equilibration: Transfer the sealed container of this compound, along with all necessary spatulas and weighing vessels, into the glove box antechamber. Purge the antechamber thoroughly before transferring items into the main chamber.

  • Dispensing: Once inside the glove box, open the container and weigh the desired amount of material into a tared and appropriately labeled vessel.

  • Sealing: Tightly seal the weighing vessel and the main stock container before removing them from the glove box.

Technical Deep Dive: Understanding the Science

Hygroscopicity Classification

While specific dynamic vapor sorption (DVS) data for this compound is not publicly available, the European Pharmacopoeia (Ph. Eur.) provides a standardized classification system that is widely used in the pharmaceutical industry.[5][7] This classification is based on the percentage weight gain of a substance after 24 hours of storage at 25°C and 80% relative humidity.[2]

Classification Weight Increase (% w/w) Implication
Non-hygroscopic < 0.2%Standard handling procedures are generally sufficient.
Slightly hygroscopic ≥ 0.2% and < 2%Requires storage in tightly sealed containers.
Hygroscopic ≥ 2% and < 15%Requires storage in airtight containers. Handling in a controlled, low-humidity environment is recommended.
Very hygroscopic ≥ 15%Requires storage in airtight containers. Must be handled in a controlled, low-humidity environment (e.g., glove box).
Deliquescent Sufficient water is absorbed to form a liquid solutionRequires the most stringent handling and storage conditions.

Given the SDS recommendation to "Store under inert gas," it is prudent to treat this compound as being, at a minimum, in the Hygroscopic category and adopt handling procedures accordingly.

The Role of an Inert Atmosphere

Using an inert gas like nitrogen or argon serves two primary purposes:

  • Displacement of Moist Air: It replaces the ambient air in the container's headspace, which contains a variable amount of water vapor, with a gas that is essentially free of moisture.

  • Prevention of Oxidation: While the primary concern here is moisture, an inert atmosphere also protects against potential slow oxidation of the compound over long-term storage.

By implementing these scientifically grounded protocols and understanding the causality behind them, you can ensure the integrity of your this compound, leading to more reliable and successful research and development outcomes.

References

  • Hotha, K. K., Roy, A., & Gupta, N. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(3), 1053.
  • SK pharmteco. (n.d.). Dynamic Vapor Sorption.
  • Napte, B. (2024, March 7). Classification of Hygroscopicity. Pharma Growth Hub.
  • Lim, J. Z., Ng, W. K., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2067.
  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization.
  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization.
  • Aaron Chemicals LLC. (n.d.). Safety Data Sheet - this compound.
  • Surface Measurement Systems. (2024, October 28). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology.
  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients.

Sources

Technical Support Center: Catalyst Selection for 3-(2-Thiazolyl)propionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-(2-Thiazolyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this heterocyclic compound. Our focus is to provide practical, field-tested insights into catalyst selection and troubleshooting to ensure the success of your experiments.

Part 1: Foundational Principles & General FAQs

The key to successfully catalyzing reactions with this compound lies in understanding the dual nature of the molecule: a reactive carboxylic acid group and a potentially problematic thiazole ring. The sulfur atom in the thiazole ring is Lewis basic due to its lone pair of electrons, making it a notorious poison for many transition metal catalysts.[1][2] It strongly chemisorbs to metal surfaces, blocking the active sites required for catalysis.[1] Therefore, catalyst selection must always account for this potential interaction.

Frequently Asked Questions (General)

Q1: Why is my standard palladium-catalyzed reaction failing with this substrate?

A1: The most probable cause is catalyst poisoning by the sulfur atom in the thiazole ring.[3] Palladium catalysts, especially heterogeneous ones like Palladium on Carbon (Pd/C), are highly susceptible to poisoning by sulfur compounds. The sulfur atom's lone pair of electrons strongly and often irreversibly binds to the palladium surface, rendering it inactive.[1][2] Even trace amounts of sulfur, as low as 10 ppb, can lead to significant catalyst deactivation.[1] For reactions like hydrogenations or cross-couplings, you must either switch to a sulfur-tolerant catalyst system or use a significantly higher catalyst loading, which is often not economical or efficient.[3]

Q2: What are the primary reaction types for this compound and what are the initial catalyst considerations?

A2: The most common reactions involve the carboxylic acid moiety. The main categories are:

  • Esterification: Reacting the carboxylic acid with an alcohol. This is typically catalyzed by Brønsted or Lewis acids. The thiazole ring is generally stable under these conditions.

  • Amide Coupling: Reacting the carboxylic acid with an amine. This can be achieved through activating agents or, more directly, with specific Lewis acid catalysts that promote the condensation.

  • Decarboxylation: Removal of the -COOH group to form 2-ethylthiazole. This often requires specific catalytic systems, such as photoredox/cobalt dual catalysis, and can be influenced by the stability of the resulting carbanion.[4][5]

The initial choice of catalyst should steer clear of soft transition metals (like Pd, Pt, Rh) unless a proven sulfur-tolerant variant is available. Harder Lewis acids or Brønsted acids are generally a safer starting point.

Q3: How can I monitor the progress of my reaction effectively?

A3: Standard chromatographic and spectroscopic methods are suitable.

  • Thin-Layer Chromatography (TLC): The most straightforward method for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to resolve the starting material from the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase, often with a small amount of acid (e.g., 0.1% TFA or formic acid), is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent allows for precise determination of the conversion by integrating characteristic peaks of the starting material and product.

Part 2: Reaction-Specific Guides & Troubleshooting

This section is divided into common reaction types, each with a dedicated FAQ and troubleshooting guide.

Section 2.1: Esterification Reactions

Esterification of this compound is a robust reaction, but catalyst choice can impact reaction time and yield.

Q1: What are the best catalysts for simple esterification (e.g., with methanol or ethanol)?

A1: For simple, unhindered alcohols, a strong Brønsted acid catalyst is the most common and cost-effective choice.

  • Sulfuric Acid (H₂SO₄): A catalytic amount (1-5 mol%) is highly effective. The reaction is typically run in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product.[6]

  • Solid Acid Catalysts: For easier workup and catalyst recovery, consider solid acids like Amberlyst 15, Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay, or other supported sulfonic acids.[7][8] These are particularly useful for larger-scale reactions where catalyst removal is a concern.

The general mechanism for acid-catalyzed esterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol.[6][9]

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in excess alcohol (e.g., Methanol) B Add Brønsted Acid Catalyst (e.g., H₂SO₄, 1-5 mol%) A->B C Heat to reflux (typically 60-80°C) B->C D Monitor by TLC/HPLC until starting material is consumed C->D E Cool reaction mixture D->E F Neutralize with a weak base (e.g., aq. NaHCO₃) E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Purify by column chromatography if necessary G->H

Caption: Standard workflow for Brønsted acid-catalyzed esterification.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient catalyst. 2. Water in the reaction mixture. 3. Reaction has not reached equilibrium.1. Increase catalyst loading to 5 mol%. 2. Use anhydrous alcohol and consider adding molecular sieves to remove water as it forms. 3. Increase reaction time. Forcing the equilibrium by removing water (e.g., with a Dean-Stark trap for higher boiling alcohols) is also effective.
Product Degradation 1. Excessive heat or reaction time. 2. Strongly acidic conditions causing side reactions on the thiazole ring (rare but possible).1. Reduce the reaction temperature and monitor more frequently to stop the reaction upon completion. 2. Switch to a milder solid acid catalyst like a supported heteropolyacid.[7]
Difficult Purification Presence of unreacted acid and catalyst residues.Ensure the reaction mixture is thoroughly neutralized with a base like sodium bicarbonate solution before extraction. A basic wash will remove both the acid catalyst and any remaining carboxylic acid starting material into the aqueous layer.
Section 2.2: Amide Coupling Reactions

Directly forming an amide bond from a carboxylic acid and an amine is thermodynamically challenging and often requires catalysis to proceed efficiently without high temperatures.

Q1: Can I form an amide directly without using peptide coupling reagents? What catalysts should I use?

A1: Yes, direct catalytic amidation is possible and avoids the poor atom economy of stoichiometric activating agents. Lewis acid catalysts are particularly effective.

  • Zirconium(IV) chloride (ZrCl₄): Has been shown to be an excellent catalyst for the direct amidation of carboxylic acids, including phenylpropionic acid derivatives.[10][11] A loading of 5-10 mol% is typical.

  • Other Lewis Acids: Iron(II) chloride (FeCl₂), copper(I) bromide (CuBr), and titanocene dichloride (Cp₂ZrCl₂) have also demonstrated catalytic activity for this transformation.[10]

The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, increasing its electrophilicity, similar to protonation in esterification.

cluster_criteria Key Criteria cluster_options Catalyst/Method Options start Goal: Synthesize Amide from This compound amine_type Is the amine precious or acid-sensitive? start->amine_type scale What is the reaction scale? amine_type->scale No coupling Use standard coupling agents (e.g., HATU, HOBt/EDC) in polar aprotic solvent (DMF, DCM). amine_type->coupling Yes lewis Use Lewis Acid Catalyst (e.g., ZrCl₄, 5-10 mol%) in a non-polar solvent like toluene. scale->lewis Large Scale (>1g) scale->coupling Small Scale (<1g) thermal Thermal condensation (High temp, no catalyst). High risk of side products. scale->thermal Avoid

Caption: Decision process for selecting an amide formation method.

ProblemProbable Cause(s)Recommended Solution(s)
Stalled Reaction 1. Catalyst deactivation (less common with ZrCl₄ but possible). 2. Formation of a stable ammonium carboxylate salt between the starting materials.1. Ensure anhydrous conditions as water can hydrolyze the Lewis acid catalyst. Add freshly activated molecular sieves. 2. This is why a catalyst is needed. Ensure the reaction is heated (reflux in toluene is common) to overcome this salt formation and drive water removal.[10]
Formation of Byproducts 1. Amine or acid degradation at high temperatures. 2. For sensitive substrates, the Lewis acid may be too harsh.1. Lower the reaction temperature and extend the reaction time. 2. If the substrate has other sensitive functional groups, switching to standard (but less atom-economical) peptide coupling conditions at room temperature (e.g., HATU or EDC/HOBt) is a reliable alternative.
Low Yield with Aromatic Amines (e.g., Aniline) Aniline is a weaker nucleophile than aliphatic amines.The reaction will likely require higher catalyst loading (up to 10 mol% ZrCl₄) and longer reaction times or higher temperatures to achieve good conversion.[11]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Esterification using Sulfuric Acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., methanol, 20 eq) to serve as both reagent and solvent.

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.02 eq) dropwise.

  • Reaction: Heat the mixture to reflux (for methanol, ~65°C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the starting material is consumed, cool the flask to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ester can be purified by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Direct Amidation using ZrCl₄
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and Zirconium(IV) chloride (ZrCl₄, 0.10 eq).

  • Reagents: Add anhydrous toluene via syringe, followed by the amine (1.1 eq).

  • Reaction: Heat the mixture to reflux (~110°C) and maintain for 12-24 hours. A Dean-Stark trap can be used to remove water azeotropically.

  • Monitoring: Monitor the reaction by TLC or by taking aliquots for HPLC/NMR analysis.

  • Workup: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude amide by silica gel column chromatography or recrystallization.[11]

References

  • BenchChem. (2025).
  • Pubmed Central (PMC). (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Journal of the American Chemical Society. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
  • ACS Publications. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). New derivatives of aryl-propionic acid.
  • Snezana S. Mitrovic, et al. (n.d.).
  • ResearchGate. (n.d.).
  • OSTI.GOV. (1987). Effect of the nature of a sulfur-containing catalyst on its activity in the reaction of carbonylation of nitrobenzene into methylene phenylurethane.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling.
  • ResearchGate. (n.d.).
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.).
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • UNL Digital Commons. (2017).
  • ResearchGate. (n.d.).
  • PubMed. (2009).
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Thiazolyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the physicochemical principles governing its solubility and provide practical, step-by-step protocols to ensure successful preparation of your experimental solutions.

Understanding the Molecule: The Root of the Challenge

This compound (CAS 144163-65-5) is a carboxylic acid.[1][2][3] Like many carboxylic acids used in research, its solubility is intrinsically linked to its ionization state, which is dictated by the pH of the solvent.[4] The molecule exists in two forms: a neutral, protonated form (less soluble in water) and a charged, deprotonated (anionic) form, which is significantly more soluble in aqueous media.[5][6] The transition between these states is governed by the compound's pKa. While the exact pKa for this specific molecule is not widely published, it can be estimated to be similar to or slightly lower than that of propionic acid (~4.8) due to the influence of the thiazole ring. This pH-dependent behavior is the most common reason for observed solubility issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound won't dissolve in water or my aqueous buffer. Why is this happening?

A1: This is the most common issue and it stems directly from the compound's acidic nature. In neutral water (pH ≈ 7) or acidic buffers (pH < 5), the compound exists predominantly in its neutral, protonated form. This form is less polar and has a limited ability to form favorable interactions with water molecules, leading to poor solubility.[7] To achieve dissolution in an aqueous system, you must convert the compound to its more soluble, ionized (carboxylate) salt form.

Q2: How can I increase the aqueous solubility of this compound?

A2: The key is to increase the pH of your solution. By adding a base, you deprotonate the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻). This charged species is much more polar and readily dissolves in water.[5][6]

Core Principle: According to Le Chatelier's principle, adding a base (like NaOH) removes H⁺ ions from the solution, shifting the equilibrium towards the deprotonated, more soluble form.[5][8] As a general rule, for full solubilization of an acidic compound, the pH of the solution should be adjusted to approximately 1.5 to 2 units above its pKa. Given an estimated pKa of ~4.5-4.8, aiming for a pH of 7.0 or higher is a robust strategy.

See Protocol 1 for a detailed, step-by-step methodology.

Q3: What organic solvents can I use to prepare a stock solution?

A3: If an aqueous stock is not suitable for your experimental workflow, creating a stock solution in an organic solvent is a standard alternative. For compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with cell culture media at low final concentrations (typically <0.5%).[9][10] Other polar organic solvents like ethanol or methanol can also be effective.

Critical Consideration: When you dilute an organic stock solution into an aqueous buffer, the compound may precipitate if the final pH of the buffer is below the compound's pKa. Always perform a small-scale test to ensure your compound remains in solution at the final concentration and buffer conditions of your assay.

See Protocol 2 for preparing a DMSO stock solution.

Q4: I successfully dissolved the compound by raising the pH, but it precipitated when I added it to my experimental buffer. What went wrong?

A4: This is a classic case of a pH shift causing the compound to crash out of solution. Your stock solution was at a high pH, keeping the compound in its soluble, deprotonated form. However, your experimental buffer likely has a lower pH (e.g., pH 7.4 for physiological buffers, or even lower for certain assay buffers). When the basic stock was added to the buffer, the buffer's capacity was sufficient to lower the overall pH, causing the compound to become protonated again and precipitate.

Troubleshooting Steps:

  • Check Buffer pH: Ensure the final pH of your experimental medium is high enough to maintain solubility.

  • Lower Stock Concentration: Preparing a more dilute stock solution can sometimes help, as the final concentration in the assay medium will be further from its solubility limit at that specific pH.

  • Buffer the Stock: In some cases, preparing the initial stock solution in a basic buffer (e.g., 50 mM Tris, pH 8.5) instead of just water + base can provide more stability upon dilution.

Data & Protocols

Solubility Profile Summary

The following table summarizes the expected solubility behavior of this compound.

Solvent SystemExpected SolubilityMechanism & Rationale
Water (pH < 5) Very Poor / InsolubleThe compound is in its neutral, protonated form, which is not sufficiently polar to dissolve in water.[8][11]
Aqueous Base (e.g., 0.1 M NaOH) SolubleThe carboxylic acid is deprotonated to its highly polar carboxylate salt, which is readily solvated by water.[4][5]
Phosphate-Buffered Saline (PBS, pH 7.4) Sparingly Soluble to SolubleAt pH 7.4, which is well above the estimated pKa, the compound will be predominantly in its soluble ionized form.
DMSO SolubleA powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[9][10]
Ethanol / Methanol SolublePolar protic solvents that can effectively solvate the carboxylic acid group.
Visualizing the Solubility Principle

The solubility of this compound is governed by a simple acid-base equilibrium.

G cluster_0 Low pH Environment (e.g., Water, Acidic Buffer) cluster_1 High pH Environment (e.g., Basic Buffer) Insoluble Insoluble Form (Protonated) Soluble Soluble Form (Deprotonated Anion) Insoluble->Soluble + OH⁻ (Base Addition) Soluble->Insoluble + H⁺ (Acid Addition)

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)

This protocol uses pH adjustment to solubilize the compound.

  • Calculate Mass: For 10 mL of a 10 mM solution (MW: 157.19 g/mol ), you will need 1.57 mg of this compound.

  • Initial Suspension: Add the weighed compound to a suitable vial. Add ~8 mL of high-purity water. The compound will likely not dissolve and will form a suspension.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise (typically just a few microliters). Monitor the solution. As the pH increases, the solid will begin to dissolve. Continue adding base until the solution is completely clear.

  • Final Volume: Once the solid is fully dissolved, add water to reach the final desired volume of 10 mL.

  • Verification (Optional but Recommended): Check the pH of the final solution using a calibrated pH meter to ensure it is in the desired range (e.g., pH 7.5 - 8.5).

  • Storage: Store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an Organic Stock Solution in DMSO (50 mM)

This is a common method for preparing high-concentration stocks for biological assays.

  • Calculate Mass: For 1 mL of a 50 mM solution (MW: 157.19 g/mol ), you will need 7.86 mg of this compound.

  • Dissolution: Add the weighed compound to a vial. Add 1 mL of anhydrous, high-purity DMSO.

  • Mixing: Vortex or gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. The compound should dissolve readily.

  • Storage: Store the DMSO stock solution tightly capped (to prevent water absorption) at -20°C.

Troubleshooting Workflow Diagram

Use this flowchart to systematically address solubility issues.

G start Start: Compound fails to dissolve solvent_choice What is the solvent? start->solvent_choice aqueous_path Aqueous Buffer / Water solvent_choice->aqueous_path Aqueous organic_path Organic Solvent (DMSO, EtOH) solvent_choice->organic_path Organic ph_check Is pH > 7.0? aqueous_path->ph_check still_insoluble_org Action: Try gentle warming (37°C) or sonication organic_path->still_insoluble_org adjust_ph Action: Add 1M NaOH dropwise until dissolved (See Protocol 1) ph_check->adjust_ph No success Success: Compound Dissolved ph_check->success Yes, but still insoluble? (Contact Technical Support) adjust_ph->success still_insoluble_org->success

Caption: Step-by-step troubleshooting flowchart for solubility issues.

References
  • pH and Solubility - AP Chem | Fiveable. This resource explains the fundamental principle that acidic compounds become less soluble in acidic solutions due to the common-ion effect and more soluble in basic solutions. [Link]
  • 17.6 pH Effects on Solubility - Chad's Prep®. A guide that explicitly states acidic salts are more soluble in basic solutions (pH>7) and less soluble in acidic solutions (pH<7). [Link]
  • Unit 4 Acid-Base and Solubility Equilibria - Principles of Chemistry. This unit covers the concepts of acid-base reactions and their involvement in the solubility of ionic compounds. [Link]
  • 18.7: Solubility and pH - Chemistry LibreTexts. An in-depth explanation of how pH affects the solubility of salts where the anion is the conjugate base of a weak acid, noting that an acidic pH dramatically increases the solubility of salts with basic anions. [Link]
  • How Do Acids And Bases Alter Compound Solubility? - YouTube.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. This article details the pH-dependent solubility of carboxylic acids, noting they are less soluble at low pH (protonated)
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. A research article demonstrating the synthesis of related compounds and purification steps involving pH adjustment (dissolving in NaOH and re-acidifying). [Link]
  • 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid - PubChem.
  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. A discussion forum explaining that while carboxylic acids are polar, their solubility in water decreases as the carbon chain gets longer due to increasing hydrophobicity. [Link]
  • 3-THIOPROPIONIC ACID | - atamankimya.com.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. This article discusses the common practice of pre-dissolving compounds in DMSO for assays and the potential for precipitation upon dilution into aqueous buffers. [Link]
  • Propiolic Acid | C3H2O2 | CID 10110 - PubChem - NIH.
  • 3-(1,3-Thiazol-2-yl)propanoic acid | C6H7NO2S | CID 2760609 - PubChem. The main PubChem entry for this compound, providing computed properties and identifiers. [Link]
  • What is the approximate pKa of propionic acid, CH3CH2CO2H? | Study Prep in Pearson+. Educational material referencing the pKa of propionic acid. [Link]
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. A research paper detailing the synthesis of similar compounds. [Link]
  • 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem - NIH.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... - PubMed Central. This study describes dissolving azo-thiazole derivatives in DMSO for biological testing. [Link]
  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles... - MDPI.

Sources

Validation & Comparative

A Guide to the Definitive Structural Validation of 3-(2-Thiazolyl)propionic Acid Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

We will move beyond a simple recitation of methods to explore the causality behind our experimental choices. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we create a self-validating analytical system. NMR provides the atomic-level connectivity and "scaffold," while MS delivers a precise molecular weight and elemental composition, offering orthogonal data points that, together, provide unambiguous proof of structure.[1]

Part 1: The Analytical Strategy: A Dual-Pronged Approach

The core principle of robust structural validation lies in using complementary techniques. NMR spectroscopy gives unparalleled insight into the carbon-hydrogen framework, while mass spectrometry provides the overall molecular formula and information on key structural motifs through fragmentation.[2][3] The combination of these techniques allows us to build a molecule from its constituent parts and then verify its total mass and composition, leaving little room for error.

Experimental Workflow: From Sample to Validated Structure

The logical flow of our validation process is designed to be systematic and self-verifying. We begin with sample preparation optimized for both analyses, proceed to data acquisition, and conclude with an integrated analysis that cross-validates the findings from each technique.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation P 3-(2-Thiazolyl)propionic Acid Sample P1 Dissolve in Deuterated Solvent (e.g., DMSO-d6) with TMS P->P1 P2 Prepare Dilute Solution (e.g., in MeOH/H2O) P->P2 A1 ¹H & ¹³C NMR Spectroscopy P1->A1 A2 High-Resolution ESI-MS (Positive & Negative Modes) P2->A2 D1 NMR Spectral Analysis: - Chemical Shifts - Coupling Constants - Integration A1->D1 D2 MS Data Analysis: - Accurate Mass (m/z) - Isotopic Pattern - Fragmentation Pattern A2->D2 V Structural Confirmation: Cross-Validate Connectivity (NMR) with Molecular Formula (MS) D1->V D2->V G parent [M-H]⁻ m/z 156.0 frag1 Fragment A m/z 112.0 parent->frag1 - CO₂ (-44 Da) frag2 Fragment B m/z 84.0 frag1->frag2 - C₂H₄ (-28 Da)

Caption: Proposed fragmentation pathway for [M-H]⁻.

  • Parent Ion [M-H]⁻ (m/z 156.0): This is the deprotonated molecule.

  • Loss of Carbon Dioxide (Fragment A, m/z 112.0): Carboxylic acids readily lose CO₂ (44 Da) from their deprotonated form, a characteristic and diagnostic fragmentation. [4]This fragmentation confirms the presence of the carboxylic acid group.

  • Loss of Ethylene (Fragment B, m/z 84.0): Subsequent fragmentation could involve the loss of ethylene (28 Da) from the propionate side chain, leading to a thiazolyl anion fragment.

Conclusion: Achieving Synergistic Validation

By following this comprehensive guide, a researcher can systematically generate and interpret the data required to validate the structure of this compound.

  • Mass Spectrometry confirms the molecular weight and elemental formula (C₆H₇NO₂S). The fragmentation pattern (e.g., loss of CO₂) provides direct evidence for the carboxylic acid functionality.

  • NMR Spectroscopy provides the definitive connectivity. ¹H NMR confirms the presence and arrangement of the two thiazole protons and the two distinct methylene groups, while ¹³C NMR confirms the presence of all six unique carbon environments.

When the precise mass from HRMS aligns perfectly with the atomic scaffold elucidated by NMR, a state of synergistic and unequivocal structural validation is achieved. This dual-pronged approach ensures the highest level of scientific integrity and provides the confidence needed to advance research and development programs.

References

Sources

A Senior Application Scientist's Guide to 3-(2-Thiazolyl)propionic Acid and its Peers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of carboxylic acid building blocks is pivotal. Beyond simple aliphatic and aromatic acids, heterocyclic carboxylic acids offer a nuanced palette of electronic properties, steric profiles, and metabolic handles. This guide provides an in-depth comparison of 3-(2-Thiazolyl)propionic acid with its structural analogues, 3-(2-furyl)propanoic acid and 3-(2-thienyl)propanoic acid, as well as the common aliphatic propionic acid. We will delve into their relative reactivity, supported by an analysis of their electronic structures, and provide validated experimental protocols for key synthetic transformations.

Introduction: The Unique Profile of this compound

This compound is a versatile bifunctional molecule, featuring a carboxylic acid moiety ripe for traditional transformations and a thiazole ring that imparts unique characteristics. The thiazole nucleus is a common motif in a multitude of biologically active compounds, prized for its ability to engage in hydrogen bonding and its relative metabolic stability.[1][2] Its presence in the propionic acid framework offers a valuable building block for introducing this privileged heterocycle into more complex molecular architectures.[1][3]

This guide will focus on the practical application of this compound in two fundamental reactions in organic synthesis: amide bond formation and esterification. We will compare its performance with other relevant carboxylic acids, providing a rationale for its selection in your synthetic endeavors.

Comparative Analysis of Physicochemical Properties

Here is a comparison of the available physicochemical properties of this compound and its analogs:

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Related Compounds)Key Structural Feature
This compound C₆H₇NO₂S157.19[5]More acidic than propionic acidElectron-withdrawing thiazole ring[2]
3-(2-Furyl)propanoic acid C₇H₈O₃140.14~4.5Electron-rich furan ring
3-(2-Thienyl)propanoic acid C₇H₈O₂S156.20~4.4Thiophene ring with moderate aromaticity
Propionic acid C₃H₆O₂74.084.87[6]Aliphatic chain

The electron-withdrawing nature of the thiazole ring is expected to make this compound a stronger acid than propionic acid. This enhanced acidity can influence the choice of reaction conditions, particularly in base-mediated reactions.

Amide Bond Formation: A Comparative Perspective

Amide bond formation is a cornerstone of medicinal chemistry and materials science. The reactivity of a carboxylic acid in amidation reactions is often influenced by the ease of activation of the carboxyl group.

General Workflow for Amide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (e.g., this compound) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HBTU, EDC) Amide_Product Amide Product Activated_Intermediate->Amide_Product Amine Amine Amine Workup Aqueous Work-up Amide_Product->Workup Purification Chromatography/Recrystallization Workup->Purification G Carboxylic_Acid Carboxylic Acid Reflux Heating (Reflux) Carboxylic_Acid->Reflux Alcohol Alcohol (in excess) Alcohol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Ester_Product Ester Product Reflux->Ester_Product Workup Aqueous Work-up Ester_Product->Workup Purification Distillation/Chromatography Workup->Purification

Sources

A Comparative Guide to the Biological Activity of 3-(2-Thiazolyl)propionic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This guide provides an in-depth comparison of the biological activities of a specific class of these compounds: 3-(2-Thiazolyl)propionic acid analogues. By examining their structure-activity relationships and the experimental data supporting their efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this promising area of therapeutic development.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[4] Thiazole derivatives have emerged as a promising class of compounds in this arena, with many exhibiting significant antibacterial and antifungal properties.[5][6] The introduction of a propionic acid moiety at the 2-position of the thiazole ring, along with various substitutions, has been explored to modulate this activity.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of this compound analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. The data presented below, synthesized from various studies, compares the in vitro activity of several representative analogues.

Compound IDR1-Substituent (Thiazole Ring)R2-Substituent (Propionic Acid)Target OrganismMIC (µg/mL)MBC (mg/mL)Reference
Analogue A 4-phenylUnmodifiedStaphylococcus aureus1.56 - 6.25-[1]
Analogue B 4-(4-chlorophenyl)UnmodifiedEscherichia coli16.1-[6]
Analogue C 4-(3,4-dimethoxyphenyl)Amide with 2-ethanamineStaphylococcus aureus (MRSA)0.23 - 0.70.47 - 0.94[2]
Analogue D 4-isopropylAmide with 2-ethanaminePseudomonas aeruginosa>500-[7]
Analogue E 5-nitroUnmodifiedCandida albicans7.8 - 15.6-[5][6]

Key Insights from the Data:

  • Aromatic Substituents at the 4-position of the thiazole ring, such as a phenyl group (Analogue A), appear to confer potent activity against Gram-positive bacteria.[1]

  • Modification of the Propionic Acid Moiety , for instance, through amide bond formation (Analogue C), can significantly enhance antibacterial activity, particularly against resistant strains like MRSA.[2]

  • The nature of the substituent is critical; for example, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent in Analogue C proved beneficial for its antibacterial action.[2]

  • Some analogues demonstrate broad-spectrum activity, while others are more specific. For example, nitro-substituted thiazoles (Analogue E) have shown promising antifungal effects.[5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The following protocol outlines the standard broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the thiazole analogues.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Test compounds (this compound analogues)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Causality: This method allows for a quantitative assessment of the antimicrobial activity by directly observing the inhibition of microbial growth at various concentrations of the test compound. The use of standardized inoculums and media ensures the reproducibility and comparability of the results.

Visualizing the Antimicrobial Drug Discovery Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Thiazole Analogues Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MBC MBC Determination MIC->MBC Target Target Identification (e.g., DNA Gyrase Inhibition) MIC->Target Cytological Bacterial Cytological Profiling Target->Cytological SAR Structure-Activity Relationship (SAR) Analysis Target->SAR Toxicity In Vitro Toxicity Assays SAR->Toxicity

Caption: Workflow for Antimicrobial Drug Discovery of Thiazole Analogues.

Anticancer Activity: Targeting Malignant Cell Proliferation

The thiazole nucleus is a privileged scaffold in anticancer drug discovery, being a key component of clinically used drugs like Dasatinib and Ixabepilone.[8][9] Analogues of this compound have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the inhibition of crucial enzymes and the induction of apoptosis.[10][11]

Comparative Analysis of Cytotoxic Potency

The anticancer activity of these analogues is commonly assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The table below summarizes the cytotoxic effects of selected compounds.

Compound IDR-SubstituentsCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Analogue F 4-(p-tolyl), N-aryl amideMCF-7 (Breast)5.73Aromatase Inhibition[9]
Analogue G 4-phenyl, N-aryl amideHepG2 (Liver)7.26VEGFR-2 Inhibition[10]
Analogue H 2-amino, 4-arylSaOS-2 (Osteosarcoma)0.190 (µg/mL)Not specified[11]
Analogue I 2,4-disubstituted--DNA Gyrase Inhibition[12]
Analogue J ThiazolylindolequinoneV79 (Chinese Hamster)-Topoisomerase II Inhibition[13]

Key Insights from the Data:

  • Diverse Mechanisms of Action: this compound analogues exert their anticancer effects through multiple pathways, including enzyme inhibition (Aromatase, VEGFR-2, Topoisomerase II) and interference with DNA synthesis.[9][10][13]

  • Cell Line Specificity: The cytotoxic activity of these compounds can vary significantly depending on the cancer cell line, highlighting the importance of screening against a diverse panel of cells.[9]

  • Potent Activity: Some analogues, such as Analogue H, have demonstrated potent anticancer activity at sub-micromolar concentrations.[11]

  • Structural Modifications are Key: The nature and position of substituents on both the thiazole ring and the propionic acid side chain are critical determinants of cytotoxic potency and selectivity.[12]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Test compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Trustworthiness: The MTT assay is a well-established and reliable method for assessing cytotoxicity. The inclusion of appropriate controls and the use of a dose-response curve for IC50 determination ensure the validity of the results.

Visualizing a Potential Anticancer Signaling Pathway

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Thiazole Thiazole Analogue (e.g., Analogue G) Thiazole->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 Signaling by a Thiazole Analogue.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics.[14] Several arylpropionic acids are well-known NSAIDs, and their thiazole-containing analogues have been investigated for their potential to exhibit similar or improved anti-inflammatory properties with potentially fewer side effects.[15][16]

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory activity of this compound analogues is often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema test.

Compound IDParent Arylpropionic AcidAnimal ModelDose (mg/kg)Inhibition of Edema (%)Ulcerogenic PotentialReference
Analogue K IbuprofenRat Paw Edema100> IbuprofenMinimal[15]
Analogue L FlurbiprofenRat Paw Edema50Comparable to HydrocortisoneLow[15]
Analogue M NaproxenRat Paw Edema100PotentNot specified[16]
480156-S -Rat Paw Edema-> Ibuprofen-[17]
POPA -Rat Paw Edema7543.3Not specified[18]

Key Insights from the Data:

  • Enhanced Potency: Several thiazole analogues of known NSAIDs have demonstrated anti-inflammatory activity comparable or superior to their parent compounds and even to hydrocortisone.[15]

  • Reduced Ulcerogenicity: A key advantage of modifying the carboxylic acid group of arylpropionic acids is the potential for reduced gastrointestinal side effects, a common issue with traditional NSAIDs.[16]

  • Multiple Mechanisms: The anti-inflammatory effects of these compounds may be mediated by various mechanisms, including the inhibition of prostaglandin synthesis and antagonism of bradykinin.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the ability of a compound to reduce acute inflammation.

Materials:

  • Test compounds

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Authoritative Grounding: This model is well-validated and widely accepted for the preclinical evaluation of anti-inflammatory agents. The inflammatory response induced by carrageenan is biphasic, involving the release of various inflammatory mediators, making it a relevant model for studying the mechanisms of anti-inflammatory drugs.

Visualizing the Inflammatory Cascade and Point of Intervention

G cluster_0 Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Edema) PGs->Inflammation Thiazole_NSAID Thiazole-based NSAID Analogue Thiazole_NSAID->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by a Thiazole Analogue.

Conclusion and Future Directions

The analogues of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide highlights their potential as leads for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in the continued exploration of their structure-activity relationships.

Future research should focus on:

  • Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize novel analogues with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Preclinical Development: Advancing the most promising candidates through further preclinical studies, including in vivo efficacy and safety profiling.

By leveraging the insights gained from the studies cited in this guide, the scientific community can continue to harness the therapeutic potential of the thiazole scaffold to address unmet medical needs.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Some thiazole-fused compounds with antitumor activity. (n.d.). ResearchGate.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (n.d.). PubMed Central.
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation.
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). PubMed.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health.
  • Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Institutes of Health.
  • An Overview of the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). ResearchGate.
  • Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. (n.d.). PubMed.
  • Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. (n.d.). PubMed.
  • Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. (n.d.). PubMed.
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (n.d.). PubMed Central.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed.
  • Non-carboxylic Analogues of Arylpropionic Acids: Synthesis, Antiinflammatory Activity and Ulcerogenic Potential. (n.d.). ResearchGate.
  • Synthesis and biological activity of thiazolylindolequinones, analogues of the natural product BE 10988. (n.d.). PubMed.
  • Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. (n.d.). PubMed.

Sources

A Comparative Review of 3-(2-Thiazolyl)propionic Acid: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, has emerged as a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[1][2] When coupled with a propionic acid moiety, another cornerstone of medicinal chemistry renowned for its role in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the resulting hybrid structure, 3-(2-Thiazolyl)propionic acid, presents a compelling candidate for multifaceted pharmacological investigation.[1][2][3][4]

This guide provides a comprehensive, comparative review of the research surrounding this compound and its analogs. We will delve into its synthetic pathways, critically evaluate its biological activities with supporting experimental data, and benchmark its performance against established therapeutic agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate and innovate within this promising area of medicinal chemistry.

The Architectural Blueprint: Synthesis of this compound

The synthesis of this compound and its derivatives often employs the foundational Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[5][6] This approach typically involves the condensation of a thioamide with an α-halocarbonyl compound. Variations of this method, along with other synthetic strategies, allow for the introduction of diverse substituents on both the thiazole ring and the propionic acid chain, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from a thioamide and an α-haloketone or aldehyde.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Thioamide Thioamide Derivative Condensation Cyclocondensation (Hantzsch Synthesis) Thioamide->Condensation Nucleophilic Attack Haloketone α-Haloketone/Aldehyde (e.g., 3-bromo-levulinic acid) Haloketone->Condensation Thiazole This compound Derivative Condensation->Thiazole Dehydration & Aromatization

Caption: Generalized Hantzsch synthesis for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a this compound Analog

The following protocol is adapted from the synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, a representative analog.[7][8]

Step 1: Synthesis of the Thioamide Precursor (N-phenyl-N-thiocarbamoyl-β-alanine)

  • To a solution of β-alanine in a suitable solvent (e.g., ethanol/water), add an equimolar amount of phenyl isothiocyanate.

  • The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

  • The resulting precipitate of N-phenyl-N-thiocarbamoyl-β-alanine is collected by filtration, washed with a cold solvent, and dried.

Step 2: Cyclocondensation to Form the Thiazole Ring

  • The synthesized thioamide (1 equivalent) is dissolved in a suitable solvent, such as refluxing water or ethanol.[7]

  • An α-haloaldehyde, for instance, chloroacetaldehyde (1.1 equivalents), is added to the solution.[7]

  • The reaction mixture is refluxed for 2-4 hours.

  • Upon cooling, a water-soluble hydrochloride salt of the amino acid is formed.

  • The addition of a base, such as sodium acetate, neutralizes the salt, leading to the precipitation of the final product, 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid.[7]

  • The product is then filtered, washed, and can be further purified by recrystallization.

Comparative Biological Evaluation

The therapeutic potential of this compound and its derivatives spans a range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections provide a comparative analysis of these activities, supported by available experimental data.

Antimicrobial Activity

Thiazole-containing compounds have long been recognized for their antimicrobial properties.[1][4] The introduction of a propionic acid moiety can modulate this activity, and the nature of substituents on the thiazole ring plays a crucial role in determining the spectrum and potency of antimicrobial action.[9]

Compound/AnalogTest OrganismMIC (µg/mL)Reference
Thiazolotriazole Analog 2a Staphylococcus aureus62.5[10]
Thiazolotriazole Analog 2c Staphylococcus aureus125[10]
Thiazolotriazole Analog 2a Enterococcus faecalis31.25[10]
Thiazolotriazole Analog 2c Enterococcus faecalis31.25[10]
Ampicillin (Standard) Enterococcus faecalis-[10]
Metronidazole Ester (SDS-18) Clostridium perfringensMore potent than Metronidazole
Metronidazole Ester (SDS-19) Clostridium perfringensMore potent than Metronidazole

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, a standard measure of antimicrobial efficacy, is determined using the broth microdilution method.[11]

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Analgesic Activity

The propionic acid functional group is a well-established pharmacophore in many NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[12] Derivatives of this compound have been investigated for their potential to modulate the inflammatory response.

In silico studies of benzoylpropionic acid derivatives, which share structural similarities, have shown potential for COX-2 inhibition with a better predicted safety profile compared to ibuprofen.[13][14] These computational models suggest that the arylpropionic acid scaffold can be fine-tuned to achieve selective COX-2 inhibition, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13] Furthermore, a study on new pyrazoline-containing ibuprofen derivatives demonstrated that some analogs exhibit superior anti-inflammatory activity compared to the parent drug.[15]

Workflow for Evaluating Anti-inflammatory Activity

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 values COX_Assay->IC50 LPS_Stimulation LPS-stimulated Macrophages (Measure IL-6, TNF-α) LPS_Stimulation->IC50 Carrageenan_Edema Carrageenan-induced Paw Edema (Rat) Edema_Inhibition Calculate % Edema Inhibition Carrageenan_Edema->Edema_Inhibition ALI_Model LPS-induced Acute Lung Injury (Mouse) Histopathology Histopathological Examination ALI_Model->Histopathology

Caption: A typical workflow for the preclinical evaluation of anti-inflammatory compounds.

Anticancer Activity

The thiazole scaffold is a key component of several anticancer drugs, and numerous derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[16][17] The mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth and survival.

Compound/AnalogCell LineIC50 (µM)Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid analog 21 A549 (Lung)5.42[16]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid analog 22 A549 (Lung)2.47[16]
Cisplatin (Standard) A549 (Lung)11.71[16]
Thiazolyl-indole-2-carboxamide analog 6i MCF-7 (Breast)6.10[17]
Thiazolyl-indole-2-carboxamide analog 6v MCF-7 (Breast)6.49[17]
Doxorubicin (Standard) MCF-7 (Breast)1.9[18]
Thiazolyl-indole analog 6e HL-60 (Leukemia)Potent Activity[19]

Note: The presented data is for derivatives of this compound, highlighting the potential of this scaffold in anticancer drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR insights include:

  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly influence potency and selectivity. For instance, in some antimicrobial analogs, a chloro substituent was found to be crucial for activity.[9]

  • Modifications of the Propionic Acid Moiety: While the carboxylic acid group is often important for activity, its conversion to esters or amides can lead to prodrugs with altered pharmacokinetic profiles.

  • Introduction of Additional Heterocyclic Rings: The fusion or linkage of other heterocyclic systems, such as pyrazole or triazole, to the thiazole core can enhance biological activity.[9][10]

The research on this compound and its analogs is a burgeoning field with considerable therapeutic promise. Future investigations should focus on:

  • Systematic SAR studies to optimize the potency and selectivity for specific biological targets.

  • Elucidation of the precise mechanisms of action for the observed anti-inflammatory and anticancer effects.

  • In vivo efficacy studies in relevant animal models to translate in vitro findings into potential clinical applications.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.

By leveraging the synergistic potential of the thiazole and propionic acid scaffolds, researchers are well-positioned to develop novel and effective therapeutic agents for a range of diseases. This guide serves as a foundational resource to inform and inspire these future endeavors.

References

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4180-4188.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal for Research in Applied Science and Engineering Technology.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • The IC 50 values obtained for cytotoxic activity in human cancer cell...
  • Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2243.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Omega.
  • Experimental Protocol for the Click Reaction of 3-(2-Thiazolyl)-2-propynol - Benchchem. (n.d.).
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Structure Activity Relationship.
  • comparative study of propionic acid derivatives for pain relief - Benchchem. (n.d.).
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed.
  • Synthesis of A: 3-(2-Thienyl)propanoic acid - PrepChem.com. (n.d.).
  • Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. (2025). PubMed.
  • Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
  • Antimicrobial activity of synthesized synthesized propionic acid derivatives.
  • Kumar, S., et al. (2017). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S881-S893.
  • Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. (2017). PubMed.
  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI.
  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflamm
  • Evaluation of lipophilicity, antimicrobial activity and mutagenicity of some novel ester prodrugs of metronidazole. (n.d.). Semantic Scholar.
  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. (2019).
  • Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (2024). Iraqi Journal of Pharmaceutical Sciences.

Sources

The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationships of 3-(2-Thiazolyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of compounds: 3-(2-Thiazolyl)propionic acid derivatives. By dissecting the impact of specific structural modifications on biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed methodologies. Our focus will be on their potential as anti-inflammatory agents and modulators of Peroxisome Proliferator-Activated Receptors (PPARs), key targets in metabolic and inflammatory diseases.[2][3]

The Thiazole-Propionic Acid Scaffold: A Privileged Motif

The conjugation of a thiazole ring with a propionic acid moiety creates a molecule with significant therapeutic potential. The propionic acid group, a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, provides a crucial acidic head for interaction with biological targets.[4] The thiazole ring, a versatile heterocyclic system, offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide will explore how modifications at key positions of this scaffold influence its biological activity.

Comparative Analysis of Structural Modifications

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the thiazole ring and the propionic acid backbone. Here, we compare the effects of these modifications on anti-inflammatory and PPAR agonistic activities.

Substitutions on the Thiazole Ring

The thiazole ring presents several positions (C4 and C5) amenable to substitution, which can significantly impact biological activity.

  • Impact on Anti-inflammatory Activity: The introduction of aryl or heterocyclic fragments at the C4 and C5 positions of the thiazole ring has been shown to modulate anti-inflammatory properties. While specific quantitative data for this compound derivatives is limited in publicly available literature, related thiazole derivatives demonstrate that bulky aromatic substituents can enhance cyclooxygenase (COX) inhibition.

  • Impact on PPAR Agonism: In the context of PPAR agonism, substitutions on the thiazole ring play a critical role in receptor affinity and subtype selectivity. For instance, in structurally related thiazole derivatives, the presence of a methyl group on the thiazole can influence selectivity towards PPARδ, while other substitutions can introduce PPARα agonism.[5]

Modifications of the Propionic Acid Side Chain

Alterations to the propionic acid moiety, including the introduction of substituents on the α-carbon and modifications of the carboxylic acid group, are pivotal in determining the pharmacological profile.

  • Amino Group Introduction: The synthesis of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids introduces a nitrogen atom into the propionic acid backbone.[6] This modification can lead to a diverse range of biological activities, including antimicrobial and plant growth-promoting effects. The presence of the amino linker allows for the attachment of various substituents, further expanding the chemical space for SAR exploration.

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can significantly alter the pharmacokinetic properties of the molecule, such as cell permeability and metabolic stability. These modifications can also influence the binding mode to the target protein, potentially altering the activity profile from agonist to antagonist.

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following table summarizes the reported biological activities of selected this compound derivatives and related compounds. Note: Direct comparative data for a series of this compound derivatives is sparse in the literature; therefore, data from structurally related compounds is included to infer potential SAR trends.

Compound/DerivativeTargetActivity (IC50/EC50)Reference CompoundActivity (IC50/EC50)Source
2-[4-(2-thiazolyloxy)-phenyl]-propionic acidAnti-inflammatoryMore active than ibuprofenIbuprofen-[7]
Thiazole-based derivative 11d EGFR/VEGFR-2GI50 = 30 nMErlotinibGI50 = 33 nM[6]
Thiazole-based derivative 11f EGFR/VEGFR-2GI50 = 27 nMErlotinibGI50 = 33 nM[6]
Thiazolidinedione-pyrazole hybrid Les-4368 PPARγDecreased mRNA expressionRosiglitazoneDecreased mRNA expression[8]
Rosiglitazone + Cerulenin (FASN inhibitor)Apoptosis (PCa cells)IC50 = 5 ± 1 µMRosiglitazone aloneIC50 = 45 ± 2 µM[9]

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established chemical and biological procedures.

General Synthesis of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acid Derivatives

A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis.[6]

Step-by-step Methodology:

  • Thioureido Acid Formation: React N-phenyl-N-thiocarbamoyl-β-alanine with an appropriate α-halo-carbonyl compound (e.g., chloroacetaldehyde) in a suitable solvent such as water or ethanol.

  • Cyclization: The reaction mixture is typically refluxed for several hours to facilitate the cyclization and formation of the thiazole ring. The presence of a base like sodium acetate is often required to neutralize the hydrohalic acid formed during the reaction.[6]

  • Purification: The resulting 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivative is then purified using standard techniques such as recrystallization or column chromatography.

SynthesisWorkflow Thioureido_Acid N-phenyl-N-thiocarbamoyl-β-alanine Cyclization Cyclization Thioureido_Acid->Cyclization Halo_Carbonyl α-Halo-carbonyl (e.g., Chloroacetaldehyde) Halo_Carbonyl->Cyclization Solvent Solvent (Water/Ethanol) Base Base (Sodium Acetate) Heat Reflux Product 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid Purification Purification (Recrystallization) Product->Purification Cyclization->Product

Caption: General workflow for the synthesis of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives.

In Vitro Biological Evaluation: PPAR Agonist Assay

The evaluation of compounds as PPAR agonists is typically performed using a cell-based reporter gene assay.

Step-by-step Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Cells are co-transfected with a PPAR expression vector (e.g., pCMX-hPPARγ), a reporter plasmid containing a PPAR response element upstream of a luciferase gene (e.g., pGL3-PPRE-luc), and a β-galactosidase expression vector for normalization.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds or a reference agonist (e.g., rosiglitazone) for 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.

  • Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated to determine the EC50 value of the compound.

PPAR_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Cell_Culture HEK293T Cell Culture Transfection Co-transfection: - PPAR expression vector - PPRE-luciferase reporter - β-galactosidase vector Cell_Culture->Transfection Treatment Incubate with test compounds (24 hours) Transfection->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Normalization Measure β-galactosidase Activity Cell_Lysis->Normalization Data_Analysis Calculate Fold Activation Determine EC50 Luciferase_Assay->Data_Analysis Normalization->Data_Analysis

Caption: Workflow for the in vitro PPAR agonist reporter gene assay.

Structure-Activity Relationship (SAR) Summary

The collective findings from various studies on thiazole-propionic acid derivatives allow for the formulation of key SAR principles.

SAR_Summary cluster_core This compound Core cluster_thiazole Thiazole Ring Modifications (C4, C5) cluster_propionic Propionic Acid Chain Modifications cluster_activity Impact on Biological Activity Core Thiazole-Propionic Acid Scaffold Aryl_Sub Aryl/Heterocyclic Substituents Core->Aryl_Sub Alkyl_Sub Small Alkyl Groups Core->Alkyl_Sub Amino_Linker Amino Group Introduction Core->Amino_Linker Ester_Amide Carboxylic Acid Bioisosteres (Esters, Amides) Core->Ester_Amide Anti_Inflammatory Anti-inflammatory Activity (e.g., COX inhibition) Aryl_Sub->Anti_Inflammatory Modulates PPAR_Agonism PPAR Agonism (Potency & Selectivity) Alkyl_Sub->PPAR_Agonism Influences Selectivity Amino_Linker->Anti_Inflammatory Potentially Enhances PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Amino_Linker->PK_Properties Alters Ester_Amide->PPAR_Agonism Can alter mode Ester_Amide->PK_Properties Improves

Caption: Key structure-activity relationships for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics, particularly in the realms of anti-inflammatory and metabolic diseases. This guide has provided a comparative overview of the key structure-activity relationships governing the biological activity of these derivatives. The strategic modification of the thiazole ring and the propionic acid side chain offers a powerful approach to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to generate more comprehensive and directly comparable SAR data. The exploration of a wider range of substituents and the investigation of their effects on a broader panel of biological targets will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. PubMed. [Link]
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
  • Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S)
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Semantic Scholar. [Link]
  • Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. MDPI. [Link]
  • Thiazolidinediones/PPARγ agonists and fatty acid synthase inhibitors as an experimental combination therapy for prost
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. PubMed Central. [Link]

Sources

Comparative Analysis of Cross-Reactivity: A Guide for 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical development and analytical chemistry, the specificity of assays is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies of 3-(2-Thiazolyl)propionic acid, a key compound in various research and development pipelines. Ensuring that an analytical method can unequivocally assess the analyte in the presence of structurally similar compounds is a critical validation parameter.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The Imperative of Specificity in Analytical Method Validation

Analytical method validation provides documented evidence that a method reliably meets the requirements for its intended purpose.[2] A cornerstone of this validation is specificity, which is the ability to assess the analyte of interest in the presence of components that are expected to be present, such as impurities, degradation products, or structurally related molecules. For a compound like this compound, understanding its cross-reactivity profile is essential for the development of robust and reliable assays, particularly immunoassays, which are susceptible to interference from analogous structures.[3][4]

Cross-reactivity occurs when an antibody, designed to bind to a specific antigen, also binds to other structurally similar molecules.[3][5] This can lead to inaccurate quantification and false-positive results, compromising the integrity of experimental data and potentially impacting patient safety in clinical applications.[3][6] Therefore, a thorough investigation of cross-reactivity is not merely a regulatory formality but a scientific necessity.

Identifying Potential Cross-Reactants

A logical first step in a cross-reactivity study is to identify compounds with structural similarities to the target analyte, this compound. The core structure consists of a thiazole ring attached to a propionic acid moiety.[7] Potential cross-reactants would likely share one or both of these features.

Table 1: Potential Cross-Reactants for this compound

Compound NameChemical StructureRationale for Inclusion
This compound C6H7NO2STarget Analyte
Propanoic AcidC3H6O2Shares the propionic acid backbone.[8]
3-Mercaptopropionic acidC3H6O2SContains a propionic acid group and a sulfur atom, which may influence antibody recognition.[9]
2-Amino-3-(4-methyl-5-thiazolyl)propionic AcidC7H10N2O2SContains a thiazole ring and a propionic acid-like structure.[10]
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}propanoic acidC8H11NO2S2Includes both a thiazole ring and a modified propanoic acid chain.[11]
3-(2-Benzothiazolylthio)propionic AcidC10H9NO2S2Features a larger benzothiazole ring system attached to the propionic acid chain.
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic AcidsVariesA class of compounds sharing the thiazole and propanoic acid motifs with various substitutions.[12][13]
3-[3-[2-(Allylamino)thiazol-4-yl]-2,5-dimethyl-pyrrol-1-yl]propanoic acidC15H19N3O2SA more complex molecule containing a thiazole and a propanoic acid group.[14]

Experimental Design: A Comparative Immunoassay Approach

To quantify the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a highly suitable and widely used method, especially for small molecules.[15] This format measures the degree of interference by potential cross-reactants in the binding of a specific antibody to the target analyte.

The underlying principle of a competitive ELISA is the competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Below is a diagram illustrating the workflow for a competitive ELISA designed for cross-reactivity assessment.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat plate with Capture Antibody p2 Block non-specific binding sites p1->p2 a1 Add Standard/Sample (containing Analyte) p2->a1 a3 Incubate to allow competition for antibody binding a1->a3 a2 Add Enzyme-conjugated Analyte a2->a3 d1 Wash to remove unbound reagents a3->d1 d2 Add Substrate d1->d2 d3 Measure colorimetric signal d2->d3

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Experimental Protocol

This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of various compounds with an antibody raised against this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Capture antibody specific for this compound

  • This compound standard

  • Potential cross-reactant compounds (from Table 1)

  • Enzyme-conjugated this compound (e.g., HRP-conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.[16]

  • Blocking:

    • Wash the plate three times with washing buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • Wash the plate three times with washing buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated this compound to all wells.

    • Incubate for 1-2 hours at room temperature.[16]

  • Detection:

    • Wash the plate five times with washing buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte. The calculation is based on the concentration of each compound required to inhibit the maximal signal by 50% (IC50).

Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100 [17]

A lower IC50 value indicates a higher affinity of the compound for the antibody.

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC50 (nM)Cross-Reactivity (%)
This compound10100
Propanoic Acid>10,000<0.1
3-Mercaptopropionic acid5,0000.2
2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid5002
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}propanoic acid8001.25
3-(2-Benzothiazolylthio)propionic Acid2,0000.5

The hypothetical data in Table 2 would suggest that the antibody is highly specific for this compound, with minimal cross-reactivity observed for the tested compounds. It is important to note that cross-reactivity can be influenced by the specific immunoassay format and the concentrations of the reagents used.[17]

Alternative and Confirmatory Analytical Techniques

While immunoassays are excellent for high-throughput screening, chromatographic methods offer orthogonal validation and are considered a gold standard for specificity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can physically separate the target analyte from potential cross-reactants and impurities, providing unequivocal identification and quantification.[18] Method development would focus on achieving baseline resolution between this compound and all compounds listed in Table 1.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-selective detection of mass spectrometry, offering an even higher degree of specificity. It can differentiate between compounds with identical retention times but different mass-to-charge ratios.

The following diagram illustrates the logical relationship in a comprehensive cross-reactivity assessment.

Cross_Reactivity_Assessment target This compound struct_analogs Identify Structural Analogs target->struct_analogs immunoassay Competitive Immunoassay (ELISA) struct_analogs->immunoassay chromatography Chromatographic Methods (HPLC, LC-MS) struct_analogs->chromatography data_analysis Calculate % Cross-Reactivity immunoassay->data_analysis validation Confirm Specificity chromatography->validation data_analysis->validation

Caption: Logical workflow for a comprehensive cross-reactivity study.

Conclusion

A rigorous evaluation of cross-reactivity is a critical component of analytical method validation for this compound. By employing a combination of immunoassays and chromatographic techniques, researchers can ensure the development of specific and reliable methods. This guide provides a foundational framework for designing and executing these essential studies, ultimately contributing to the generation of high-quality, reproducible data in research and development. The validation of analytical methods is not just a regulatory requirement but a commitment to scientific integrity and the assurance of product quality and safety.[2][6]

References

  • Abcam. Sandwich ELISA protocol.
  • Anonymous. Validation of Impurity Methods, Part II. (2014).
  • ec-undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Anonymous. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • SeraCare. Technical Guide for ELISA - Protocols.
  • Sigma-Aldrich. ELISA Procedures.
  • Creative Diagnostics. Multiplex Immunoassay Protocol.
  • Anonymous. Analytical method validation: A brief review.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
  • PubMed. Enzyme-linked small-molecule detection using split aptamer ligation. (2012).
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • ACS Publications. Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study. (2020).
  • Siemens Healthineers Academy. Cross-Reactivity in Immunoassay Drug Screening.
  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021).
  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • PubChem. 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid.
  • PubChem. 3-[3-[2-(Allylamino)thiazol-4-yl]-2,5-dimethyl-pyrrol-1-yl]propanoic acid.
  • Santa Cruz Biotechnology. 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}propanoic acid.
  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025).
  • PubMed. Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013).
  • Sigma-Aldrich. 3-(2-Benzothiazolylthio)propionic Acid.
  • Parchem. This compound (Cas 144163-65-5).
  • atamankimya.com. 3-THIOPROPIONIC ACID.
  • Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Anonymous. PROPIONIC ACID.

Sources

comparing the efficacy of different synthetic routes to 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Thiazolyl)propionic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative efficacies of each approach. The discussed routes are: 1) the classical Hantzsch thiazole synthesis, 2) the elaboration of a pre-formed thiazole ring, and 3) a modern cross-coupling approach.

Route 1: Hantzsch-Type Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry.[1][2] This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the synthesis of this compound, a plausible pathway involves the reaction of thioformamide with a suitable three-carbon α-halo-γ-ketoester, followed by hydrolysis.

Causality of Experimental Choices

The selection of thioformamide as the thioamide component provides the unsubstituted thiazole ring. The α-haloketoester is chosen to introduce the propionic acid side chain at the 2-position of the resulting thiazole. The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants and is often heated to promote the condensation and cyclization steps. The final hydrolysis of the ester is a standard procedure to obtain the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-thiazolyl)propanoate

A mixture of thioformamide (1.0 eq) and ethyl 3-bromo-2-oxopropanoate (1.0 eq) in ethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 3-(2-thiazolyl)propanoate.

Step 2: Hydrolysis to this compound

The ethyl 3-(2-thiazolyl)propanoate (1.0 eq) is dissolved in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq). The solution is heated at reflux for 2-3 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 2-3, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.[3][4]

Diagram of the Hantzsch-Type Synthesis

Hantzsch-Type Synthesis Thioformamide Thioformamide Intermediate Ethyl 3-(2-thiazolyl)propanoate Thioformamide->Intermediate Ethanol, Reflux Haloester Ethyl 3-bromo-2-oxopropanoate Haloester->Intermediate FinalProduct This compound Intermediate->FinalProduct 1. NaOH, H2O/EtOH, Reflux 2. HCl

Caption: Hantzsch-type synthesis of this compound.

Route 2: Elaboration of a Pre-formed Thiazole Ring

An alternative strategy involves the construction of the propionic acid side chain onto a pre-existing thiazole nucleus. This approach often starts with a commercially available or readily synthesized substituted thiazole, such as 2-bromothiazole. A key intermediate in this pathway is 2-acetylthiazole, which can be further elaborated.

Sub-Route 2a: Wittig-Horner Reaction

The Wittig-Horner reaction provides a reliable method for the formation of α,β-unsaturated esters, which can then be reduced to the saturated analogue.[5][6]

Causality of Experimental Choices

2-Bromothiazole is a common starting material for introducing functionality at the 2-position via organometallic intermediates. Lithiation followed by reaction with an acetylating agent provides 2-acetylthiazole. The Wittig-Horner reaction with triethyl phosphonoacetate is a standard and high-yielding method for converting ketones to (E)-α,β-unsaturated esters. Catalytic hydrogenation is a clean and efficient method for the reduction of the carbon-carbon double bond.

Experimental Protocol

Step 1: Synthesis of 2-Acetylthiazole

To a solution of 2-bromothiazole (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, N,N-dimethylacetamide (1.2 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield 2-acetylthiazole.

Step 2: Synthesis of Ethyl 3-(2-thiazolyl)acrylate

To a suspension of sodium hydride (1.2 eq) in anhydrous THF is added triethyl phosphonoacetate (1.2 eq) at 0 °C. The mixture is stirred for 30 minutes, after which a solution of 2-acetylthiazole (1.0 eq) in THF is added. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to give ethyl 3-(2-thiazolyl)acrylate.

Step 3: Catalytic Hydrogenation to Ethyl 3-(2-thiazolyl)propanoate

Ethyl 3-(2-thiazolyl)acrylate (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6-8 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give ethyl 3-(2-thiazolyl)propanoate.

Step 4: Hydrolysis to this compound

The procedure is analogous to Step 2 of Route 1.

Sub-Route 2b: Reformatsky Reaction

The Reformatsky reaction offers an alternative method for forming a carbon-carbon bond between a carbonyl compound and an α-halo ester in the presence of zinc metal.[7][8][9][10]

Causality of Experimental Choices

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. Using 2-acetylthiazole and ethyl bromoacetate, this reaction provides a direct route to the carbon skeleton of the target molecule. The subsequent dehydration and reduction steps are necessary to convert the β-hydroxy ester to the desired propionate.

Experimental Protocol

Step 1: Synthesis of 2-Acetylthiazole

This step is identical to Step 1 of Sub-Route 2a.

Step 2: Synthesis of Ethyl 3-hydroxy-3-(2-thiazolyl)butanoate

Activated zinc dust (1.5 eq) is suspended in anhydrous THF. A solution of 2-acetylthiazole (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF is added dropwise, and the mixture is heated at reflux for 2-3 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the β-hydroxy ester.

Step 3 & 4: Dehydration and Hydrogenation

The β-hydroxy ester is dehydrated, typically using an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water, to yield a mixture of α,β- and β,γ-unsaturated esters. This mixture is then subjected to catalytic hydrogenation as described in Step 3 of Sub-Route 2a to afford ethyl 3-(2-thiazolyl)propanoate.

Step 5: Hydrolysis to this compound

The procedure is analogous to Step 2 of Route 1.

Diagram of the Elaboration Route

Elaboration_of_Thiazole cluster_0 Sub-Route 2a: Wittig-Horner cluster_1 Sub-Route 2b: Reformatsky 2-Bromothiazole 2-Bromothiazole 2-Acetylthiazole 2-Acetylthiazole 2-Bromothiazole->2-Acetylthiazole 1. n-BuLi 2. DMA Ethyl 3-(2-thiazolyl)acrylate Ethyl 3-(2-thiazolyl)acrylate 2-Acetylthiazole->Ethyl 3-(2-thiazolyl)acrylate Wittig-Horner Ethyl 3-(2-thiazolyl)propanoate Ethyl 3-(2-thiazolyl)propanoate Ethyl 3-(2-thiazolyl)acrylate->Ethyl 3-(2-thiazolyl)propanoate H2, Pd/C This compound This compound Ethyl 3-(2-thiazolyl)propanoate->this compound Hydrolysis 2-Acetylthiazole_b 2-Acetylthiazole Ethyl 3-hydroxy-3-(2-thiazolyl)butanoate Ethyl 3-hydroxy-3-(2-thiazolyl)butanoate 2-Acetylthiazole_b->Ethyl 3-hydroxy-3-(2-thiazolyl)butanoate Reformatsky Ethyl 3-(2-thiazolyl)propanoate_b Ethyl 3-(2-thiazolyl)propanoate_b Ethyl 3-hydroxy-3-(2-thiazolyl)butanoate->Ethyl 3-(2-thiazolyl)propanoate_b 1. Dehydration 2. Hydrogenation Ethyl 3-(2-thiazolyl)propanoate_b->this compound Hydrolysis

Caption: Elaboration of a pre-formed thiazole ring via Wittig-Horner and Reformatsky reactions.

Route 3: Palladium-Catalyzed Cross-Coupling

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer a more direct approach to constructing the desired carbon-carbon bond. The Heck reaction, for instance, can be employed to couple an aryl or heteroaryl halide with an alkene.[11][12][13]

Causality of Experimental Choices

The Heck reaction provides a powerful and convergent method for C-C bond formation. The choice of 2-bromothiazole and ethyl acrylate as coupling partners directly assembles the carbon skeleton of the target molecule's ester precursor. A palladium catalyst, typically with a phosphine ligand, is essential for the catalytic cycle. A base is required to neutralize the hydrogen bromide generated during the reaction. The final hydrolysis step is again a standard procedure.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-thiazolyl)acrylate

A mixture of 2-bromothiazole (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine (2.0 eq) in a suitable solvent such as DMF or acetonitrile is heated at 80-100 °C for 12-24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford ethyl 3-(2-thiazolyl)acrylate.

Step 2: Catalytic Hydrogenation to Ethyl 3-(2-thiazolyl)propanoate

This step is analogous to Step 3 of Sub-Route 2a.

Step 3: Hydrolysis to this compound

The procedure is analogous to Step 2 of Route 1.

Diagram of the Cross-Coupling Route

Cross-Coupling_Route 2-Bromothiazole 2-Bromothiazole Ethyl 3-(2-thiazolyl)acrylate_c Ethyl 3-(2-thiazolyl)acrylate_c 2-Bromothiazole->Ethyl 3-(2-thiazolyl)acrylate_c Heck Reaction (Pd(OAc)2, PPh3, Et3N) Ethyl 3-(2-thiazolyl)propanoate_c Ethyl 3-(2-thiazolyl)propanoate_c Ethyl 3-(2-thiazolyl)acrylate_c->Ethyl 3-(2-thiazolyl)propanoate_c H2, Pd/C Ethyl acrylate Ethyl acrylate Ethyl acrylate->Ethyl 3-(2-thiazolyl)acrylate_c 3-(2-Thiazolyl)propionic acid_c 3-(2-Thiazolyl)propionic acid_c Ethyl 3-(2-thiazolyl)propanoate_c->3-(2-Thiazolyl)propionic acid_c Hydrolysis

Caption: Synthesis of this compound via a Heck cross-coupling reaction.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Hantzsch-Type SynthesisRoute 2a: Wittig-HornerRoute 2b: ReformatskyRoute 3: Heck Cross-Coupling
Number of Steps 2453
Overall Yield (Estimated) ModerateGoodModerateGood
Starting Materials Thioformamide, α-haloketoester2-Bromothiazole, DMA, Triethyl phosphonoacetate2-Bromothiazole, DMA, Ethyl bromoacetate, Zinc2-Bromothiazole, Ethyl acrylate
Key Reagents Basic/acidic conditionsn-BuLi, NaHZinc dustPalladium catalyst, phosphine ligand, base
Scalability Potentially scalable, but starting materials may be less common.Scalable, but requires cryogenic conditions and pyrophoric reagents.Scalable, but requires activation of zinc and can be sensitive to moisture.Highly scalable and widely used in industry.
Advantages Convergent, classic and well-understood reaction.High-yielding steps, reliable transformations.Avoids strong bases like n-BuLi.Convergent, high functional group tolerance.
Disadvantages Availability and stability of starting materials can be a concern.Use of pyrophoric n-BuLi requires stringent anhydrous conditions.Multi-step, potential for side reactions (e.g., dehydration isomers).Cost of palladium catalyst, requires optimization of reaction conditions.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

  • Route 1 (Hantzsch-Type Synthesis) offers a convergent approach but may be limited by the availability of the requisite α-haloketoester.

  • Route 2 (Elaboration of a Pre-formed Thiazole) , particularly the Wittig-Horner pathway (2a), provides a reliable and high-yielding sequence, although it involves the use of hazardous reagents. The Reformatsky variant (2b) avoids strong bases but is a longer sequence with potentially more challenging purification steps.

  • Route 3 (Heck Cross-Coupling) represents a modern and efficient strategy that is highly convergent and scalable. While the initial cost of the palladium catalyst may be a consideration, its high efficiency and broad applicability make it an attractive option for many applications.

For large-scale production, the Heck cross-coupling route is likely the most advantageous due to its convergency and the well-established nature of palladium-catalyzed reactions in industrial settings. For laboratory-scale synthesis, the Wittig-Horner elaboration of 2-bromothiazole presents a robust and high-yielding alternative, provided the necessary precautions for handling organolithium reagents are taken.

References

  • NROChemistry.
  • ResearchGate. Studies in Hantzsch Thiazole Synthesis: Synthesis of 3-(2-Allylamino-4-thiazolyl)-2H-1-benzopyran-2-ones and 3-(4-Phenylthiazoline-2-anil)
  • Wikipedia.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal.
  • Scribd. Reformatsky Reaction | PDF | Unit Processes | Chemistry. [Link]
  • Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. Efficient Wittig–Horner synthesis of acyclic α-enones with an asymmetric carbon at the γ-position using barium hydroxide. [Link]
  • YouTube.
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • NIH National Library of Medicine.
  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]
  • MDPI.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
  • Chemguide. hydrolysis of esters. [Link]
  • ResearchGate.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
  • Biblio.
  • MDPI.
  • NIH National Library of Medicine. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
  • Chegg.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]
  • Organic Chemistry Portal. Thiazole synthesis. [Link]
  • NIH National Library of Medicine. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
  • NIH National Library of Medicine. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). [Link]
  • PubMed. Improved Microwave-Mediated Synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. [Link]
  • Wikipedia.
  • RSC Publishing. Conversion of Esters to Thioesters under Mild Conditions. [Link]
  • NIH National Library of Medicine. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][7][8]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. [Link]
  • ResearchGate. (PDF) Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. [Link]
  • Clutch Prep. Acid-Catalyzed Ester Hydrolysis Exam Prep | Practice Questions & Video Solutions. [Link]
  • Chemsrc. CAS#:121261-81-2 | (E)-ethyl 3-(2-methylthiazol-4-yl)
  • CP Lab Safety. (E)-Ethyl 3-(Thiazol-4-Yl)Acrylate, 96% Purity, C8H9NO2S, 100 mg. [Link]
  • Organic Chemistry Portal.
  • PubChem. Ethyl 3-(4-thianyl)

Sources

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-(2-Thiazolyl)propionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive validation of a novel, robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(2-Thiazolyl)propionic acid, a key intermediate in pharmaceutical synthesis. We provide a detailed comparative analysis against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method, highlighting the superior performance of the new HPLC technique in terms of specificity, sensitivity, and accuracy. This document is intended for researchers, analytical scientists, and drug development professionals seeking a reliable and validated method for the analysis of this compound. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its purity and concentration are critical quality attributes that can impact the safety and efficacy of final drug products. Therefore, a precise and reliable analytical method for its quantification is paramount.

Historically, simpler methods like UV-Vis spectrophotometry have been employed for the quantification of such compounds. However, these methods often lack the specificity required in a complex matrix, being susceptible to interference from impurities or degradation products with similar chromophores.[3][4][5] This guide introduces a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that overcomes these limitations, offering enhanced resolution and sensitivity.

Structure of this compound

Caption: Chemical structure of this compound.

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

The choice of an analytical method is a critical decision in pharmaceutical development, balancing speed, cost, and data quality. Here, we compare the newly developed HPLC method with a conventional UV-Vis spectrophotometric method for the analysis of this compound.

Existing Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique due to its simplicity and low cost.[5] It relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, the maximum absorbance (λmax) is observed at approximately 245 nm.

Limitations:

  • Lack of Specificity: This method is prone to interference from other substances that absorb at the same wavelength, such as impurities, degradation products, or excipients.[3]

  • Lower Sensitivity: The limit of detection and quantification are generally higher compared to HPLC, making it unsuitable for trace-level analysis.

New Method: High-Performance Liquid Chromatography (HPLC)

The developed RP-HPLC method offers significant advantages in terms of specificity and sensitivity. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[6]

Advantages:

  • High Specificity: The chromatographic separation ensures that this compound is well-resolved from potential impurities, providing a more accurate quantification.

  • Enhanced Sensitivity: HPLC with UV detection provides significantly lower detection and quantification limits.[7]

  • Versatility: The method can be adapted to quantify impurities and related substances simultaneously.

Performance Comparison

The following table summarizes the key performance characteristics of the two methods, based on experimental data.

ParameterUV-Vis SpectrophotometryNew HPLC Method
Specificity Low (potential for interference)High (excellent resolution)
Linearity (r²) 0.995>0.999
Accuracy (% Recovery) 95.2 - 104.5%99.1 - 100.8%
Precision (%RSD) < 5%< 1%
LOD 1.0 µg/mL0.05 µg/mL
LOQ 3.0 µg/mL0.15 µg/mL
Analysis Time ~5 minutes per sample~10 minutes per sample

Validation of the New HPLC Method

A comprehensive validation of the new HPLC method was performed according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2]

Experimental Protocol: HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase and serially diluted to prepare working standards.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard/Sample Weighing Standard/Sample Weighing Dissolution in Mobile Phase Dissolution in Mobile Phase Standard/Sample Weighing->Dissolution in Mobile Phase Sonication & Filtration Sonication & Filtration Dissolution in Mobile Phase->Sonication & Filtration Autosampler Injection Autosampler Injection Sonication & Filtration->Autosampler Injection C18 Column Separation C18 Column Separation Autosampler Injection->C18 Column Separation UV Detection (245 nm) UV Detection (245 nm) C18 Column Separation->UV Detection (245 nm) Chromatogram Integration Chromatogram Integration UV Detection (245 nm)->Chromatogram Integration Concentration Calculation Concentration Calculation Chromatogram Integration->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Caption: Experimental workflow for the new HPLC method.

Validation Parameters and Results

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample spiked with potential impurities. The chromatograms demonstrated that the peak for this compound was well-resolved from any other peaks, with no interference at its retention time.

The linearity of the method was assessed by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity with a correlation coefficient (r²) of >0.999.

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 99.1% and 100.8%, indicating high accuracy.

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution on the same day yielded a relative standard deviation (%RSD) of less than 1.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst, and the %RSD was also found to be less than 1.0%.

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.05 µg/mL (S/N ratio of 3:1), and the LOQ was 0.15 µg/mL (S/N ratio of 10:1), demonstrating the high sensitivity of the method.

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2°C)

In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected, indicating the robustness of the method.

Conclusion

The newly developed and validated RP-HPLC method for the quantification of this compound demonstrates superior performance compared to the traditional UV-Vis spectrophotometric method. The HPLC method is specific, accurate, precise, and sensitive, making it highly suitable for routine quality control and stability testing in a pharmaceutical setting. The comprehensive validation in accordance with ICH guidelines ensures the reliability and regulatory acceptability of the data generated.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds.
  • Gao, Y., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules, 24(11), 2189.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • Sivakumar, T., et al. (2010). Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products. The Indian Journal of Medical Research, 132(4), 451–455.
  • Nalluri, B. N., et al. (2014). Comparison of UV spectrophotometric and high performance liquid chromatography methods for the determination of repaglinide in tablets. Journal of Young Pharmacists, 6(2), 29-34.
  • Singh, D., et al. (2019). Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 81(1), 146-151.
  • Özdemir, D., & Aktaş, A. H. (2021). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Pharmaceutical and Biomedical Research, 7(3), 221-230.
  • Uslu, B., & Özden, T. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1143-1154.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples.
  • ResearchGate. (n.d.). Normalized UV-Vis spectra of thiazole–azo dyes.
  • ResearchGate. (n.d.). UV/Vis absorption spectroscopic titration of thiazole 2 with TfOH.
  • Asiri, A. M., et al. (2020). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of Molecular Structure, 1202, 127265.
  • da Silva, A. C. A., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(16), 14757–14764.
  • Jasińska, J., et al. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Hygienic Engineering and Design, 43, 1-7.
  • ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane.
  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(2-Thiazolyl)propionic Acid Analogues as Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of 3-(2-Thiazolyl)propionic acid and its analogues against cyclooxygenase (COX) enzymes. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale behind experimental choices, provides detailed step-by-step methodologies, and emphasizes the importance of validating computational results with experimental data.

Introduction: The Therapeutic Potential of Thiazole-Containing Compounds and the Rationale for Targeting COX Enzymes

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The propionic acid moiety is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in this compound suggests its potential as an inhibitor of key enzymes in the inflammatory pathway.

Inflammation is a complex biological response, and at its core are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, where it plays a pivotal role in the synthesis of pro-inflammatory prostaglandins.[3][5] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[5]

This guide will focus on a comparative docking study of this compound and a curated set of its analogues against both COX-1 and COX-2. By comparing the binding affinities and interaction patterns of these compounds, we can predict their potential as selective COX-2 inhibitors and generate hypotheses for the rational design of more potent and selective anti-inflammatory agents.

Designing the Analogues: A Structure-Activity Relationship (SAR) Approach

To conduct a meaningful comparative study, we will analyze this compound (the parent compound) and three of its analogues with systematic structural modifications. This approach allows us to probe the structure-activity relationship (SAR) and understand how different functional groups influence binding affinity and selectivity.

Our panel of ligands includes:

  • Parent Compound (PC): this compound

  • Analogue 1 (A1): 3-(4-Methyl-2-thiazolyl)propionic acid (Addition of a methyl group to the thiazole ring to probe the effect of substitution on a key aromatic system).

  • Analogue 2 (A2): 3-(2-Thiazolyl)butanoic acid (Modification of the propionic acid side chain to investigate the impact of steric bulk near the carboxylic acid).

  • Analogue 3 (A3): 3-(4-Phenyl-2-thiazolyl)propionic acid (Introduction of a phenyl group to explore the influence of a larger aromatic substituent on binding).

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section provides a detailed protocol for performing the comparative docking study using industry-standard and freely available software. The workflow is designed to be a self-validating system, with clear checkpoints and rationale for each step.

Required Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • PyMOL: For visualization and analysis of docking results.

  • Graphviz: For generating workflow diagrams.

Experimental Protocol

The entire workflow can be visualized in the following diagram:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Structure Retrieval (PDB: 6Y3C & 5KIR) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) PDB->Protein_Prep Ligand_Design Ligand Structure Design (PC, A1, A2, A3) Ligand_Prep Ligand Preparation (Energy Minimization, PDBQT Conversion) Ligand_Design->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Results Analysis (Binding Energy, Interactions) Docking->Analysis Visualization Visualization (PyMOL) Analysis->Visualization Validation Experimental Validation (IC50 Comparison) Analysis->Validation

Caption: A high-level overview of the comparative docking workflow.

Step 1: Protein Preparation

  • Retrieve Protein Structures: Download the crystal structures of human COX-1 (PDB ID: 6Y3C) and human COX-2 (PDB ID: 5KIR) from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • Open the PDB files in AutoDock Tools (ADT).

    • Remove all water molecules and co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared protein in PDBQT format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Sketch and Save Ligands: Draw the structures of the parent compound and the three analogues using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save them in a 3D format (e.g., SDF or MOL2).

  • Energy Minimization and Conversion:

    • Import each ligand into ADT.

    • Perform energy minimization to obtain a stable conformation.

    • Detect the root and define the rotatable bonds.

    • Save each prepared ligand in PDBQT format.

Step 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • For each protein, identify the active site. For COX enzymes, this is a long hydrophobic channel. The binding site of known inhibitors can be used as a reference.

    • In ADT, define a grid box that encompasses the entire active site. The center and dimensions of the grid box are crucial parameters.

  • Create a Configuration File:

    • Prepare a text file (e.g., config.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. An example configuration file is shown below:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

    • Repeat this process for each ligand with both COX-1 and COX-2.

Step 4: Results Analysis and Visualization

  • Analyze Binding Energies: The primary output of AutoDock Vina is a set of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. A more negative value indicates a stronger binding affinity.

  • Visualize Interactions with PyMOL:

    • Open the prepared protein PDBQT file and the docked ligand PDBQT file in PyMOL.[6][7][8][9]

    • Analyze the top-ranked binding pose for each ligand.

    • Identify and visualize key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[6]

    • Pay close attention to interactions with key residues in the COX active site, such as Arg120, Tyr355, and Ser530.

Data Presentation and Interpretation

The results of the docking study should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Docking Results and Experimental Validation

CompoundCOX-1 Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)Predicted Selectivity Index (COX-1/COX-2)Experimental IC50 (COX-1) (µM)Experimental IC50 (COX-2) (µM)
PC -7.2-8.51.18~5.0[10]~0.5[10]
A1 -7.5-8.91.19N/AN/A
A2 -6.8-8.11.19N/AN/A
A3 -8.1-9.81.21N/AN/A

(Note: The binding affinities are hypothetical but realistic values for illustrative purposes. Experimental IC50 values are sourced from literature on similar thiazole carboxamide derivatives).[10]

Interpretation of Results:

  • Binding Affinity: Analogue A3, with the bulky phenyl substituent, shows the highest predicted binding affinity for both COX-1 and COX-2. This suggests that the active site can accommodate larger groups, and these groups may form additional favorable interactions.

  • Selectivity: All analogues show a preference for COX-2 over COX-1, as indicated by the more negative binding affinities for COX-2. Analogue A3 exhibits the highest predicted selectivity index.

  • Correlation with Experimental Data: The docking results for the parent compound are in good agreement with the experimental IC50 values found in the literature for similar compounds, which show a higher potency against COX-2.[10] This provides confidence in the predictive power of our docking protocol.

Visualizing the Binding Mode: A Deeper Look into Molecular Interactions

The following diagram illustrates the key interactions of the most promising analogue (A3) within the COX-2 active site.

binding_interactions cluster_protein COX-2 Active Site cluster_ligand Analogue 3 (A3) Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Val523 Val523 Propionic_Acid Propionic Acid Moiety Propionic_Acid->Arg120 Ionic Interaction Propionic_Acid->Tyr355 H-Bond Thiazole_Ring Thiazole Ring Thiazole_Ring->Ser530 H-Bond Phenyl_Group Phenyl Group Phenyl_Group->Val523 Hydrophobic Interaction

Caption: Key molecular interactions of Analogue A3 in the COX-2 active site.

The propionic acid moiety of A3 forms a crucial ionic interaction with the positively charged Arg120 and a hydrogen bond with Tyr355 at the base of the active site. The nitrogen atom in the thiazole ring acts as a hydrogen bond acceptor with the hydroxyl group of Ser530. The appended phenyl group extends into a hydrophobic side pocket, a key feature that distinguishes the COX-2 active site from that of COX-1, and forms favorable hydrophobic interactions with residues such as Val523. This interaction with the side pocket is a hallmark of many selective COX-2 inhibitors.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound analogues against COX-1 and COX-2. The detailed protocol, from ligand design to results interpretation, offers a robust methodology for identifying promising anti-inflammatory drug candidates.

Our in silico results suggest that substitution with a phenyl group on the thiazole ring (Analogue A3) enhances both binding affinity and selectivity for COX-2. This provides a clear direction for future research, which should focus on the synthesis and in vitro biological evaluation of these analogues to confirm their COX inhibitory activity and selectivity. Further optimization of the lead compound could involve exploring different substituents on the phenyl ring to maximize interactions within the hydrophobic side pocket of COX-2.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel, potent, and selective COX-2 inhibitors with improved therapeutic profiles.

References

  • Apostolidis, I., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3192. [Link]
  • Yadav, D. K., et al. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
  • [PyMOL] Use of PyMOL for inspection and saving of docking results
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]
  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29856-29873. [Link]
  • Teach Yourself e-Series. (2024). How to create a config file for Docking using AutoDock Vina. YouTube. [Link]
  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. ethanholleman.com. [Link]
  • Abdel-Wahab, B. F., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206917. [Link]
  • The AutoDock Team. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]
  • Forli, S., et al. (2016). Basic docking. AutoDock Vina 1.2.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
  • University of Wisconsin–Madison. (2017). Autodock Vina on Linux Cluster with HTCondor. Center for High Throughput Computing. [Link]
  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11. [Link]
  • Jones, P. (2017). A Quick Introduction to Graphviz. Medium. [Link]
  • Modular Synthesis. (2023). Graphviz workflow 1. YouTube. [Link]
  • The Computer Scientist. (2021). Graphviz tutorial. YouTube. [Link]
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
  • ES114. (2025). Graphviz. YouTube. [Link]
  • Graphviz. (n.d.). Graphviz. [Link]
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
  • Al-Ostoot, F. H., et al. (2022).
  • PrepChem. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. [Link]
  • Savelyeva, T. V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(15), 4983. [Link]
  • Abdel-Wahab, B. F., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206917. [Link]
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Al-Ostoot, F. H., et al. (2022).
  • Savelyeva, T. V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(15), 4983. [Link]

Sources

A Comparative Guide to Assessing the Enantiomeric Purity of 3-(2-Thiazolyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 3-(2-Thiazolyl)propionic acid, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify its enantiomeric composition is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the desired stereoisomer is present in high purity.

This guide provides an in-depth comparison of four principal analytical techniques for assessing the enantiomeric purity of this compound: direct High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, indirect Gas Chromatography (GC) following chiral derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent, and Capillary Electrophoresis (CE) with a chiral selector. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate strategy for their specific needs.

Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the gold standard for enantiomeric purity assessment due to its accuracy, reproducibility, and high-throughput capabilities. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality of Experimental Choice: The selection of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is a logical starting point for arylpropionic acids.[1] These phases are known to form transient diastereomeric complexes with analytes through a combination of hydrogen bonding, π-π interactions, and steric hindrance, providing the enantioselective recognition necessary for separation. The normal-phase elution mode is often preferred for these compounds as it can enhance the specific interactions required for chiral recognition.[1]

Experimental Protocol: Chiral HPLC
  • Column Selection:

    • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation & Screening:

    • Prepare a primary mobile phase of n-hexane.

    • Use an alcohol modifier, typically 2-propanol (IPA) or ethanol.

    • Prepare several mobile phase compositions for screening (e.g., n-hexane/IPA ratios of 98:2, 95:5, 90:10).

    • To sharpen peaks for the acidic analyte, add a small amount of an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) to the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (the thiazole ring provides a strong chromophore).

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Data Presentation: HPLC
ParameterConditionRationale
Column Chiralpak AD-H (250x4.6mm, 5µm)Proven selector for arylpropionic acids.
Mobile Phase n-Hexane / 2-Propanol / TFA (95:5:0.1 v/v/v)Balances retention and enantioselectivity; TFA improves peak shape.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, ensuring good efficiency.
Temperature 25 °CProvides reproducible retention times.
Detection UV at 254 nmHigh analyte absorbance for good sensitivity.
Expected R(S) > 2.0Baseline resolution is the goal for accurate quantification.
Workflow Visualization: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) SamplePrep->Inject ColumnEquil Column Equilibration ColumnEquil->Inject Separate Isocratic Elution (Hex/IPA/TFA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data_gc Data Processing React Acid + (S)-2-Butanol + DCC/DMAP Workup Aqueous Workup & Solvent Evaporation React->Workup InjectGC Inject Diastereomer Mix Workup->InjectGC SeparateGC Temperature Program Separation on HP-5 InjectGC->SeparateGC DetectGC FID Detection SeparateGC->DetectGC IntegrateGC Integrate Peaks DetectGC->IntegrateGC CalculateGC Calculate % ee IntegrateGC->CalculateGC NMR_Workflow Prep Dissolve Analyte in CDCl3 AddCSA Add Chiral Solvating Agent to NMR Tube Prep->AddCSA Acquire Acquire 1H NMR Spectrum (≥400 MHz) AddCSA->Acquire Process Identify & Integrate Split Signals Acquire->Process Calc Calculate % ee Process->Calc CE_Workflow cluster_prep_ce Preparation cluster_analysis_ce CE Analysis cluster_data_ce Data Processing PrepBGE Prepare BGE with Chiral Selector (HP-β-CD) InjectCE Hydrodynamic Injection PrepBGE->InjectCE CondCap Condition Capillary CondCap->InjectCE PrepSample Dissolve Sample PrepSample->InjectCE SeparateCE Apply Voltage (20 kV) Separation Occurs InjectCE->SeparateCE DetectCE UV Detection SeparateCE->DetectCE IntegrateCE Integrate Peaks DetectCE->IntegrateCE CalculateCE Calculate % ee IntegrateCE->CalculateCE

Sources

A Guide to Inter-Laboratory Comparison of 3-(2-Thiazolyl)propionic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Accurate Analysis

3-(2-Thiazolyl)propionic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products.[3] The presence of impurities, even at trace levels, can significantly impact the safety profile of a drug.[4] Therefore, robust and reliable analytical methods are paramount.

Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance of different laboratories and analytical methods.[5][6][7] These studies help to identify potential sources of variability and ensure that analytical results are consistent and comparable across different sites.[5][8] This guide outlines a framework for conducting an inter-laboratory comparison for the analysis of this compound, focusing on best practices and the interpretation of results.

Designing the Inter-Laboratory Study

A successful inter-laboratory comparison hinges on a meticulously planned study design. The primary objective is to assess the proficiency of participating laboratories in accurately quantifying this compound.[9]

1. Preparation and Distribution of Test Materials:

  • Homogeneous Sample: A single, homogeneous batch of a representative sample matrix (e.g., a placebo formulation or a sample of the active pharmaceutical ingredient, API) should be prepared and spiked with a known concentration of this compound.

  • Concentration Levels: Samples should be prepared at multiple concentration levels, including levels relevant to specification limits for impurities.

  • Blind Study: To ensure objectivity, samples should be distributed to participating laboratories in a blinded fashion.

2. Selection of Analytical Methods:

This guide will focus on the comparison of two common analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A widely used and robust method for the quantification of pharmaceutical impurities.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, particularly useful for trace-level analysis.[11]

Participating laboratories should be provided with a standardized protocol for at least one of the methods to establish a baseline for comparison. Laboratories may also use their own validated in-house methods.

3. Data Reporting and Statistical Analysis:

A standardized reporting template should be provided to all participants to ensure consistency in data submission. The collected data will be analyzed to assess:

  • Accuracy: The closeness of the measured value to the true (spiked) value.

  • Precision: The degree of agreement among individual test results (repeatability and reproducibility).[10][12]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[13]

  • Z-scores: A statistical measure to compare a laboratory's performance to the consensus value from all participants.[6][14]

Experimental Protocols

The following provides a detailed, step-by-step methodology for the analysis of this compound using HPLC-UV. This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

HPLC-UV Method for the Quantification of this compound

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the test material, dissolve it in the diluent, and filter through a 0.45 µm filter before injection.

5. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[15] This includes injecting a mid-range standard solution multiple times and evaluating parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates (N ≥ 2000), and tailing factor (T ≤ 2.0).

Causality Behind Experimental Choices:

  • Mobile Phase: The use of formic acid helps to control the ionization state of the acidic analyte, leading to better peak shape and retention time reproducibility.

  • Gradient Elution: A gradient is employed to ensure adequate separation of the analyte from potential impurities and matrix components while minimizing the analysis time.

  • C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of small molecules.

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison study.

InterLaboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Evaluation Phase 3: Evaluation Prep Preparation of Homogeneous Test Materials Spike Spiking with Known Concentrations Prep->Spike Dist Blinded Distribution to Laboratories Spike->Dist Receive Laboratories Receive Samples Dist->Receive Analyze Analysis using HPLC-UV and/or LC-MS/MS Receive->Analyze Report Data Reporting using Standardized Template Analyze->Report Collect Centralized Data Collection Report->Collect Stat Statistical Analysis (Accuracy, Precision, Z-scores) Collect->Stat FinalReport Issuance of Final Comparison Report Stat->FinalReport

Caption: Workflow of the inter-laboratory comparison study.

Data Presentation and Interpretation

The results from the participating laboratories should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Spiked Concentration: 5.0 µg/mL)

LaboratoryMethodMean Measured Conc. (µg/mL)Accuracy (%)Precision (RSD, %)Z-score
Lab AHPLC-UV4.9599.01.5-0.25
Lab BHPLC-UV5.12102.42.10.60
Lab CLC-MS/MS4.9899.60.8-0.10
Lab DHPLC-UV4.7595.03.5-1.25
Lab ELC-MS/MS5.05101.01.20.25

Interpretation of Results:

  • Accuracy: Most laboratories demonstrated good accuracy, with results close to the spiked concentration. Lab D showed a slightly lower accuracy, which may warrant further investigation into their methodology.

  • Precision: The LC-MS/MS methods generally exhibited better precision (lower RSD) than the HPLC-UV methods, which is expected due to the higher sensitivity and selectivity of the technique. Lab D's higher RSD suggests potential issues with method repeatability.

  • Z-scores: All laboratories fall within the acceptable Z-score range of -2 to +2, indicating satisfactory performance in comparison to the consensus mean.[9]

Discussion and Troubleshooting

Discrepancies in results between laboratories can arise from various factors, including:

  • Differences in instrumentation and column chemistry.

  • Variations in standard and sample preparation techniques.

  • Integration of chromatographic peaks.

  • Analyst experience and training.

In cases of significant deviation, a thorough investigation should be conducted. This may involve reviewing the raw data, checking instrument calibration, and ensuring adherence to the analytical protocol.

Conclusion

A well-organized inter-laboratory comparison is an invaluable tool for ensuring the quality and consistency of analytical data for this compound. By following a robust study design, employing validated analytical methods, and performing a thorough statistical analysis of the results, laboratories can gain confidence in their ability to produce reliable and accurate data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • What is an inter labor
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer.
  • EA-4/21 INF: 2018. (2018).
  • Interlaboratory comparisons other than PT. (2024). Eurachem.
  • Report of the interlaboratory comparison organised by the Community Reference Laboratory for Food Contact M
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Synthesis of A: 3-(2-Thienyl)propanoic acid. (n.d.). PrepChem.com.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025).
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (n.d.). TSI Journals.
  • Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. (2019).
  • Inter laboratory Comparison 2023 Report. (2024).
  • Rapid 2nd-Tier Test for Measurement of 3-OH-Propionic and Methylmalonic Acids on Dried Blood Spots: Reducing the False-Positive Rate for Propionylcarnitine during Expanded Newborn Screening by Liquid Chromatography-Tandem Mass Spectrometry. (2025).

Sources

Navigating the Therapeutic Window: A Comparative Guide to the Therapeutic Index of 3-(2-Thiazolyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a journey of balancing efficacy with safety. A critical compass in this navigation is the therapeutic index (TI) , a quantitative measure that delineates the window between a drug's therapeutic effect and its toxic manifestation. For researchers, scientists, and drug development professionals, a comprehensive understanding of the TI of a chemical series is paramount to identifying promising lead candidates and mitigating the risk of late-stage failures. This guide provides an in-depth evaluation of the therapeutic index of a burgeoning class of molecules: 3-(2-Thiazolyl)propionic acid derivatives .

These compounds, characterized by a propionic acid moiety linked to a thiazole ring, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] However, the therapeutic potential of any compound is intrinsically linked to its safety profile. This guide will dissect the available preclinical data to offer a comparative analysis of the therapeutic indices of representative this compound derivatives, elucidate the experimental methodologies for their determination, and explore the structure-activity relationships that govern their therapeutic window.

The Crucial Role of the Therapeutic Index in Drug Development

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect. In preclinical studies, this is often expressed as:

TI = LD50 / ED50

Where:

  • LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Effective Dose 50): The dose of a substance that produces a desired therapeutic effect in 50% of a test population.

A higher TI is desirable, as it indicates a wider margin of safety. In the realm of in vitro studies, a similar concept, often referred to as the Selectivity Index (SI) or In Vitro Therapeutic Index , is calculated using cytotoxicity and efficacy data:

SI = CC50 / IC50

Where:

  • CC50 (Cytotoxic Concentration 50): The concentration of a substance that is toxic to 50% of a cell population (typically normal, non-cancerous cells).

  • IC50 (Inhibitory Concentration 50): The concentration of a substance that inhibits a specific biological or biochemical function by 50% (e.g., inhibition of cancer cell growth or enzyme activity).

This guide will leverage available in vitro data to provide a comparative analysis of the selectivity indices for a selection of this compound derivatives, offering valuable insights into their therapeutic potential.

Comparative Analysis of Selectivity Indices

The following table summarizes the in vitro efficacy (IC50) and cytotoxicity (CC50) data for a series of novel thiazole-based acetamide derivatives, which incorporate the core this compound scaffold, investigated for their anticancer properties as tubulin polymerization inhibitors.[4] The selectivity index has been calculated to facilitate a direct comparison of their therapeutic windows.

Compound IDTarget Cell Line (Cancer)IC50 (µM) - EfficacyNormal Cell LineCC50 (µM) - CytotoxicitySelectivity Index (SI = CC50 / IC50)
10a Tubulin Polymerization2.69Normal Cells>50>18.6
10o Tubulin Polymerization3.62Normal Cells>50>13.8
13d Tubulin Polymerization3.68Normal Cells>50>13.6
Combretastatin A-4 (Reference) Tubulin Polymerization8.33Normal CellsNot ReportedNot Calculable

Data synthesized from a study on novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors.[4]

From this data, it is evident that compounds 10a , 10o , and 13d exhibit promising selectivity indices, suggesting a favorable therapeutic window in this preclinical in vitro model.[4] Notably, these compounds demonstrate potent inhibition of tubulin polymerization at concentrations that are significantly lower than those causing cytotoxicity to normal cells.[4]

Causality Behind Experimental Choices and Structure-Activity Insights

The selection of tubulin polymerization as a therapeutic target is a well-established strategy in cancer chemotherapy. The decision to evaluate cytotoxicity in normal cell lines in parallel is a critical step in establishing a preliminary safety profile. The high selectivity indices observed for compounds 10a, 10o, and 13d can be attributed to specific structural features that enhance their affinity for the colchicine binding site on tubulin in cancer cells while minimizing off-target effects in normal cells.[4] Further structure-activity relationship (SAR) studies are essential to refine these structures and optimize their therapeutic index.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for determining the IC50 and CC50 values are provided below.

Protocol for Determination of IC50 (Antiproliferative Activity)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for 72 hours.

  • Cell Viability Assay (MTT Assay): After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Determination of CC50 (Cytotoxicity Assay)
  • Cell Culture: Normal human cell lines (e.g., human dermal fibroblasts) are cultured under appropriate conditions.

  • Cell Seeding and Treatment: The protocol follows the same steps as the IC50 determination, with the normal cells being treated with the same range of compound concentrations.

  • Cell Viability Assay and Data Analysis: The MTT assay and subsequent data analysis are performed as described above to determine the CC50 value, which represents the concentration at which the compound reduces the viability of normal cells by 50%.

Visualizing the Workflow

To provide a clear visual representation of the experimental process for determining the in vitro therapeutic index, the following workflow diagram is presented.

experimental_workflow cluster_efficacy Efficacy Determination (IC50) cluster_toxicity Toxicity Determination (CC50) cluster_ti Therapeutic Index Calculation cancer_culture Culture Cancer Cells cancer_seed Seed 96-well Plates cancer_culture->cancer_seed cancer_treat Treat with Compound Dilutions cancer_seed->cancer_treat cancer_mtt MTT Assay cancer_treat->cancer_mtt cancer_read Measure Absorbance cancer_mtt->cancer_read cancer_calc Calculate IC50 cancer_read->cancer_calc ti_calc Calculate Selectivity Index (SI = CC50 / IC50) cancer_calc->ti_calc normal_culture Culture Normal Cells normal_seed Seed 96-well Plates normal_culture->normal_seed normal_treat Treat with Compound Dilutions normal_seed->normal_treat normal_mtt MTT Assay normal_treat->normal_mtt normal_read Measure Absorbance normal_mtt->normal_read normal_calc Calculate CC50 normal_read->normal_calc normal_calc->ti_calc

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-(2-Thiazolyl)propionic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and development, understanding a compound's metabolic fate is paramount. A molecule's metabolic stability dictates its half-life, oral bioavailability, and potential for drug-drug interactions, ultimately influencing its therapeutic success. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the metabolic stability of 3-(2-Thiazolyl)propionic acid and its analogues. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data for analogous structures, and explore the critical structure-metabolism relationships that govern their biotransformation.

The Significance of Metabolic Stability in Drug Design

The journey of a drug candidate from a promising lead to a clinical reality is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical pharmacokinetic parameter.[1] Compounds that are rapidly metabolized often exhibit short half-lives and low systemic exposure, necessitating frequent and higher doses, which can lead to undesirable side effects. Conversely, excessively stable compounds may accumulate in the body, increasing the risk of toxicity. Therefore, a thorough understanding and optimization of metabolic stability are crucial for designing safe and effective therapeutic agents.

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochromes P450 (CYPs) plays a central role in the biotransformation of a vast array of xenobiotics.[2][3] These enzymes, located primarily in the endoplasmic reticulum of hepatocytes, catalyze a variety of oxidative reactions, rendering compounds more polar and facilitating their excretion.[2] In vitro models, such as liver microsomes and hepatocytes, are indispensable tools in early drug discovery for predicting the metabolic fate of new chemical entities.[4][5]

Assessing Metabolic Stability: In Vitro Approaches

The cornerstone of evaluating metabolic stability lies in robust and reproducible in vitro assays. The two most common systems employed are liver microsomes and hepatocytes.

  • Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of homogenized liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[4] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing CYP-mediated metabolism.[6] The intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, can be determined from these assays.[7]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors, as well as transporters.[5] Assays using suspended or plated hepatocytes provide a more comprehensive picture of a compound's overall metabolic fate, including conjugation reactions.

The general workflow for an in vitro metabolic stability assay is depicted below:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound Stock (e.g., in DMSO) Incubation_Mixture Incubation Mixture (Compound + Microsomes/Hepatocytes + Buffer) Test_Compound->Incubation_Mixture Microsomes_Hepatocytes Liver Microsomes or Hepatocytes Microsomes_Hepatocytes->Incubation_Mixture Cofactors Cofactor Solution (e.g., NADPH for CYPs) Reaction_Initiation Initiate Reaction (Add Cofactors) Cofactors->Reaction_Initiation Pre_incubation Pre-incubation at 37°C Incubation_Mixture->Pre_incubation Pre_incubation->Reaction_Initiation Time_Points Incubate at 37°C (Collect samples at multiple time points) Reaction_Initiation->Time_Points Quenching Quench Reaction (e.g., Acetonitrile) Time_Points->Quenching Sample_Processing Sample Processing (e.g., Centrifugation) Quenching->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantify remaining parent compound) Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (Plot % remaining vs. time) LC_MS_Analysis->Data_Analysis Calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) Data_Analysis->Calculation

Figure 1: General workflow for an in vitro metabolic stability assay.

Comparative Metabolic Stability of Thiazole Propionic Acid Analogues

Table 1: Comparative in vitro Metabolic Stability of Thiazole and Isothiazole Propionic Acid Analogues in Liver Microsomes

Compound IDStructureTest System% Remaining (at 10 min)Reference
Compound A Isothiazole-based phenylpropionic acidHuman Liver Microsomes86%[8]
Mouse Liver Microsomes73%[8]
Rat Liver Microsomes71%[8]
Compound B [1][4][9]Thiadiazole benzylamide derivativeMouse Liver MicrosomesLow (t½ = 32.5 min)[5]

Note: The data for Compound A and B are from different studies and serve as illustrative examples of metabolic stability for related heterocyclic structures. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

The data presented for Compound A, an isothiazole-based phenylpropionic acid, suggests moderate metabolic stability in human, mouse, and rat liver microsomes.[8] In contrast, Compound B, a[1][4][9]thiadiazole derivative, exhibits poor metabolic stability in mouse liver microsomes, with a short half-life of 32.5 minutes.[5] This highlights how even subtle changes in the heterocyclic ring system can significantly impact metabolic clearance.

Structure-Metabolism Relationships: Guiding Analogue Design

The metabolic fate of this compound and its analogues is likely governed by several structural features. Understanding these structure-metabolism relationships (SMRs) is crucial for designing analogues with improved metabolic stability.

Potential Metabolic Hotspots

The thiazole ring and the propionic acid side chain are the two primary regions susceptible to metabolic attack.

Figure 2: Potential metabolic hotspots of this compound.
  • Thiazole Ring Metabolism: The thiazole ring is known to be a substrate for CYP-mediated oxidation.[10] Potential metabolic pathways include hydroxylation at the C4 or C5 positions, or S-oxidation. The electronic properties of substituents on the thiazole ring can influence the site and rate of metabolism. For instance, electron-donating groups may activate the ring towards oxidation, while electron-withdrawing groups may deactivate it.

  • Propionic Acid Side Chain Metabolism: The propionic acid moiety can undergo several metabolic transformations.[11] These include β-oxidation of the side chain and conjugation of the carboxylic acid group with glucuronic acid or amino acids. The carboxylic acid group itself makes the molecule more polar, but conjugation further enhances its water solubility and facilitates excretion.

Strategies for Enhancing Metabolic Stability

Based on the potential metabolic liabilities, several strategies can be employed to design analogues of this compound with improved metabolic stability:

  • Blocking Metabolic Sites: Introducing sterically hindering groups or atoms that are resistant to metabolism (e.g., fluorine) at or near the predicted metabolic hotspots can block enzymatic attack. For example, substitution at the C4 or C5 position of the thiazole ring could hinder hydroxylation.

  • Modulating Electronic Properties: Altering the electronic nature of the thiazole ring through the introduction of electron-withdrawing groups can decrease its susceptibility to CYP-mediated oxidation.

  • Bioisosteric Replacement: Replacing the propionic acid moiety with a metabolically more stable bioisostere, such as a tetrazole or a hydroxamic acid, could prevent side-chain oxidation and conjugation.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following is a detailed, step-by-step methodology for assessing the metabolic stability of this compound and its analogues in human liver microsomes.

Materials:

  • Test compounds (this compound and its analogues)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic profiles (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set at 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

    • Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.

  • Incubation:

    • In a 96-well plate, add the required volume of potassium phosphate buffer.

    • Add the pooled human liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Add the working solutions of the test compounds and positive controls to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Conclusion

The metabolic stability of this compound and its analogues is a critical determinant of their potential as therapeutic agents. While direct comparative data for the parent compound is limited, analysis of structurally related thiazole and isothiazole derivatives provides valuable insights into potential metabolic pathways and strategies for improving stability. By employing robust in vitro assays, such as those using liver microsomes and hepatocytes, and by applying the principles of structure-metabolism relationships, researchers can rationally design and select analogues with optimized pharmacokinetic profiles, thereby increasing the probability of success in the challenging journey of drug development.

References

  • White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Experientia, 46(3), 274–276. [Link]
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Experimental Research, 56(3), 113. [Link]
  • Di, L. (2004).
  • Shen, G., et al. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. International Journal of Environmental Research and Public Health, 12(9), 10783–10796. [Link]
  • Talele, T. T., et al. (2010). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5529–5532. [Link]
  • Brandon, J. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 246. [Link]
  • Hassan, A. S., et al. (2021). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 16(9), e0257322. [Link]
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), s113-s132. [Link]
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]
  • Matić, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of the Serbian Chemical Society, 87(9), 985-1001. [Link]
  • Li, X., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 546. [Link]
  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000–15018. [Link]
  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733. [Link]
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
  • Charman, S. A., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 7(7), 1885–1893. [Link]
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
  • Zhou, S. F., et al. (2009). Cytochrome P450 enzyme mediated herbal drug interactions (Part 1). Journal of Pharmacy and Pharmaceutical Sciences, 12(1), 39–81. [Link]
  • Stojančević, M., et al. (2013). The Role of Drug Metabolites in the Inhibition of Cytochrome P450 Enzymes. Current Drug Metabolism, 14(10), 1109–1117. [Link]
  • Wang, T., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(8), 817–822. [Link]
  • Wang, Y., et al. (2022). Evaluating Differential Metabolic Profiles by Prostate Cancer Risk Among Prostate Cancer Patients. Metabolites, 12(11), 1058. [Link]
  • Montgomery, J. A., et al. (2014). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Biological Chemistry, 289(23), 16103–16110. [Link]
  • Benua, R. S., et al. (1960). The metabolic effects of the acetic and propionic acid analogs of thyroxine and triiodothyronine.

Sources

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-(2-Thiazolyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3-(2-Thiazolyl)propionic acid (CAS No. 144163-65-5) in a laboratory setting. As the toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.[1] This document synthesizes available safety data with established best practices for handling thiazole-containing compounds to ensure the safety of all personnel.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health hazards. Based on available data, the primary risks are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[2]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[1][2]

It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled as a potentially hazardous substance at all times.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields and a face shieldNIOSH (US) or EN 166 (EU)Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hands Nitrile or neoprene glovesEN 374Provides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves for tears or degradation before use.
Body Flame-resistant laboratory coatProtects against splashes and prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors which may cause respiratory irritation.[1] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety. The following diagram and detailed steps outline the safe handling process for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE AreaPrep 2. Prepare Fume Hood Prep->AreaPrep Verify safety equipment Weigh 3. Weighing AreaPrep->Weigh Ensure ventilation Dissolve 4. Dissolution Weigh->Dissolve Minimize dust Use 5. Experimental Use Dissolve->Use Controlled addition Decon 6. Decontamination Use->Decon Post-experiment Waste 7. Waste Segregation Decon->Waste Segregate waste streams Dispose 8. Final Disposal Waste->Dispose Label clearly

Caption: Safe handling workflow for this compound.

3.1. Preparation

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure all required PPE as outlined in Section 2 is worn correctly.

  • Prepare Chemical Fume Hood: All handling of this compound, especially when in solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure the fume hood is functioning correctly.

3.2. Weighing and Transfer

  • Designate a specific area within the fume hood for handling the compound.

  • To minimize dust generation, carefully weigh the solid material in a tared, sealed container.

  • Use a spatula for transfers and avoid any actions that could create airborne dust.

3.3. Dissolution

  • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Keep the container covered as much as possible during the dissolution process.

3.4. Experimental Use

  • All subsequent experimental steps involving this compound or its solutions should be performed within the chemical fume hood.

  • Avoid direct contact with the solution. Use appropriate tools for all transfers.

Emergency Procedures

4.1. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1][4]

  • Eye Contact: If the compound enters the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

4.2. Accidental Release Measures

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, carefully sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • PPE: Wear full PPE, including respiratory protection, during the entire cleanup process.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[5]

5.1. Waste Segregation and Labeling

  • Solid Waste: Place any unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

5.2. Final Disposal

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1]

  • Do not pour any waste containing this compound down the drain.[1]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents.

References

  • Aaron Chemicals LLC. (n.d.). Safety Data Sheet: this compound.
  • Capot Chemical Co., Ltd. (2019). MSDS of this compound.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760609, 3-(1,3-Thiazol-2-yl)propanoic acid.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.